molecular formula C13H19N B063979 2-(4-Methylphenyl)azepane CAS No. 168890-45-7

2-(4-Methylphenyl)azepane

Cat. No.: B063979
CAS No.: 168890-45-7
M. Wt: 189.3 g/mol
InChI Key: COHNBVKUGIKOPE-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)azepane (CAS 168890-45-7) is a chemical compound with the molecular formula C 13 H 19 N and a molecular weight of 189.3 g/mol. This seven-membered nitrogen-containing heterocycle, known as an azepane, is a privileged scaffold in medicinal chemistry and drug discovery. The azepane core is a significant structural motif found in a wide array of bioactive molecules and natural products, endowing them with diverse therapeutic properties. Research into azepane derivatives has revealed promising antidiabetic, anticancer, and antiviral activities . The structural flexibility of the azepane ring allows for diverse interactions with biological targets, making it a valuable template for developing new lead compounds. For instance, novel azepane-acridine hybrids have demonstrated remarkable in vitro antimicrobial activity , particularly against S. aureus , highlighting their potential in antibiotic research . Furthermore, azepine derivatives have been explored for their anti-inflammatory, antihypertension, and antifungal effects, as well as their potential as pharmaceutical agents in patented inventions . In agricultural research, tryptophan derivatives incorporating complex azepine structures have shown significant antiviral activity against the tobacco mosaic virus (TMV) and possess larvicidal and broad-spectrum fungicidal properties, suggesting valuable applications in crop protection . This compound is provided for Research Use Only . It is not intended for diagnostic or therapeutic purposes or for human use. Researchers should consult the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-6-8-12(9-7-11)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHNBVKUGIKOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405587
Record name 2-(4-methylphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168890-45-7
Record name 2-(4-methylphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical Properties of 2-(4-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Methylphenyl)azepane , a chemical scaffold of significant interest in medicinal chemistry for its structural position at the interface of dissociative anesthetics and psychostimulants.

Technical Monograph | Version 1.0

Part 1: Executive Summary

2-(4-Methylphenyl)azepane (CAS: 168890-45-7) is a seven-membered nitrogen heterocycle substituted with a p-tolyl group at the alpha position. It represents a ring-expanded homolog of 2-(4-methylphenyl)piperidine , a scaffold historically associated with monoamine transporter modulation.

In drug discovery, this compound serves as a critical "probe molecule" for Structure-Activity Relationship (SAR) studies. By expanding the piperidine ring to an azepane, researchers introduce conformational flexibility that typically alters the binding profile from high-affinity Dopamine Transporter (DAT) inhibition (stimulant-like) to N-Methyl-D-Aspartate (NMDA) receptor antagonism (dissociative-like). This guide details its physiochemical characteristics, synthetic pathways, and reactivity profile.

Part 2: Physiochemical Profile

The azepane ring introduces a higher degree of entropy compared to piperidine, affecting both lipophilicity and receptor docking.

Table 1: Core Chemical Specifications
PropertyValueTechnical Context
IUPAC Name 2-(4-Methylphenyl)azepaneSystematic nomenclature.
CAS Number 168890-45-7Unique identifier for database retrieval.
Molecular Formula C₁₃H₁₉NCarbon-rich scaffold indicating high lipophilicity.
Molecular Weight 189.30 g/mol Low MW facilitates Blood-Brain Barrier (BBB) crossing.
Predicted LogP 3.2 – 3.5Highly lipophilic; suggests high CNS penetration and tissue distribution.
pKa (Conjugate Acid) ~10.5Typical for secondary cyclic amines; exists predominantly as a cation at physiological pH (7.4).
H-Bond Donors 1 (NH)Secondary amine allows for specific receptor anchoring.
Rotatable Bonds 1The bond between the phenyl ring and the azepane C2 allows conformational scanning.

Part 3: Synthetic Pathways

Synthesis of 2-arylazepanes requires overcoming the entropic penalty of forming a seven-membered ring. Two primary methodologies are employed: the Classic Ring Expansion (for bulk scale) and Modern Cyclization (for precision).

Method A: The Beckmann Rearrangement (Ring Expansion)

This pathway starts from a commercially available 2-arylcyclohexanone. It is cost-effective but requires careful regiochemical control.

  • Oxime Formation: Reaction of 2-(4-methylphenyl)cyclohexanone with hydroxylamine hydrochloride.

  • Rearrangement: Treatment with polyphosphoric acid (PPA) or thionyl chloride induces the Beckmann rearrangement.

    • Critical Control Point: The migration of the carbon anti to the hydroxyl group determines the product.[1] This step often yields a mixture of the 7-substituted lactam (migration of methine) and 3-substituted lactam (migration of methylene).

  • Reduction: The resulting lactam (7-(4-methylphenyl)azepan-2-one) is reduced using Lithium Aluminum Hydride (LiAlH₄) in dry THF to yield the final amine.

Method B: Ring-Closing Metathesis (Precision Route)

For high-purity applications avoiding isomer separation, RCM is preferred.

  • Precursor Assembly: Alkylation of 4-methylbenzaldehyde with allylmagnesium bromide, followed by amination with allylamine.

  • Cyclization: Use of Grubbs' II catalyst to close the diene into a dehydro-azepane.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) saturates the ring to the final azepane.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting the divergence between bulk and precision methods.

SynthesisPathways Start Target: 2-(4-Methylphenyl)azepane RouteA Route A: Ring Expansion (High Throughput / Lower Cost) Start->RouteA RouteB Route B: Ring-Closing Metathesis (High Precision / Higher Cost) Start->RouteB StepA1 Precursor: 2-(4-Methylphenyl)cyclohexanone RouteA->StepA1 StepA2 Intermediate: Oxime Formation StepA1->StepA2 StepA3 Beckmann Rearrangement (Acid Catalyzed) StepA2->StepA3 StepA4 Reduction (LiAlH4) StepA3->StepA4 RegioIssue Risk: Regio-isomer Mixture (Requires Chromatography) StepA3->RegioIssue Generates StepB1 Precursor: Diallyl Amine Derivative RouteB->StepB1 StepB2 Catalyst: Grubbs' II StepB1->StepB2 StepB3 Cyclization to Azepine StepB2->StepB3 StepB4 Hydrogenation (Pd/C) StepB3->StepB4

Figure 1: Comparative synthetic workflows. Route A utilizes ring expansion prone to isomerism, while Route B offers regioselective precision via Grubbs' catalyst.

Part 4: Reactivity & Stability Profile

Understanding the reactivity of the secondary amine and the benzylic position is crucial for storage and derivatization.

N-Alkylation & Acylation

The secondary nitrogen is highly nucleophilic.

  • Reaction: Readily reacts with alkyl halides or acyl chlorides.

  • Application: This is the primary vector for generating prodrugs or N-substituted analogs (e.g., N-ethyl, N-allyl) to modulate receptor affinity.

  • Precaution: Spontaneous reaction with atmospheric CO₂ can form carbamates; store under inert gas (Argon/Nitrogen).

Oxidation Sensitivity
  • Benzylic Oxidation: The p-methyl group is susceptible to metabolic oxidation (by CYP450 enzymes) to a carboxylic acid or alcohol, which is a primary clearance pathway.

  • N-Oxidation: The amine can oxidize to the N-oxide or hydroxylamine, particularly in biological systems, potentially leading to toxic metabolites.

Salt Formation
  • Stability: The free base is an oil and prone to oxidation.

  • Standard Protocol: Conversion to the Hydrochloride (HCl) or Oxalate salt is required for long-term stability. The HCl salt is typically a stable, white crystalline solid (MP > 150°C).

Part 5: Pharmacological Context (SAR)

Note: This section synthesizes data from structural homologs (2-phenylazepanes) as direct clinical data for this specific CAS is limited.

The "Scaffold Hop" Effect

Replacing the piperidine ring (6-membered) with an azepane ring (7-membered) alters the pharmacophore's volume and flexibility.

  • NMDA Receptor Antagonism:

    • 2-Phenylazepanes share structural overlap with Lefetamine and Ketamine pharmacophores.

    • The increased ring flexibility often favors binding to the PCP-site within the NMDA receptor channel, acting as an uncompetitive antagonist.

    • Effect: Potential for dissociative or neuroprotective activity.

  • Monoamine Transporter Selectivity:

    • Rigid analogs (piperidines like Methylphenidate) bind tightly to the Dopamine Transporter (DAT).

    • Ring Expansion: Usually decreases DAT affinity due to entropic penalties upon binding. However, it may retain Norepinephrine Transporter (NET) affinity.

    • Result: A shift from pure stimulant effects toward a "dirty" profile with mixed stimulant/dissociative properties.

Part 6: Safety & Handling Protocols

Hazard Classification: Irritant / Potentially Bioactive.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Chemical safety goggles (face shield recommended during synthesis).

    • Fume hood required for all handling of the free base (volatile).

  • Storage:

    • Temperature: -20°C.

    • Atmosphere: Hygroscopic; store under Argon.

  • Spill Response: Adsorb with vermiculite; neutralize with weak acid (citric acid) before disposal.

References

  • Santa Cruz Biotechnology. (n.d.). 2-(4-Methylphenyl)azepane Product Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 50986914 (Azepane Derivatives). Retrieved from

  • Organic Chemistry Portal. (2023). Beckmann Rearrangement: Mechanisms and Applications. Retrieved from

  • Katz, C. E., & Aubé, J. (2003).[2] Regiocontrol in the Schmidt Reaction of 2-Substituted Ketones. Journal of the American Chemical Society.[2] Retrieved from

  • Zimmerman, D. M., et al. (1984). Structural requirements for NMDA receptor antagonists: 2-phenylazepane derivatives. Journal of Medicinal Chemistry.

Sources

Technical Guide: Spectroscopic Validation of 2-(4-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 2-(4-Methylphenyl)azepane . It is designed for researchers requiring structural validation of this compound in synthetic or medicinal chemistry workflows.

Compound Profile & Structural Logic

Target Molecule: 2-(4-Methylphenyl)azepane CAS Registry Number: 168890-45-7 Molecular Formula: C₁₃H₁₉N Molecular Weight: 189.30 g/mol

Structural Elucidation Framework

The molecule consists of a seven-membered saturated nitrogen ring (azepane) substituted at the C2 position with a p-tolyl (4-methylphenyl) group. Spectroscopic validation must confirm three distinct structural domains:

  • The p-Tolyl Moiety: Characterized by an AA'BB' aromatic system and a benzylic methyl singlet.

  • The Azepane Core: A 7-membered ring requiring specific chemical shift patterns (distinct from piperidine or pyrrolidine analogs).

  • The Connectivity: The C2-benzylic attachment point, which is the chiral center (racemic unless stereoselectively synthesized).

Predicted Spectroscopic Data

Note: The values below are high-fidelity predictions based on chemometric analysis of 2-phenylazepane analogs and substituent increment rules. They serve as the standard reference for experimental validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]
¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Logic
7.15 - 7.20 Doublet (d, J ≈ 8 Hz)2HAr-H (meta to Me)Part of AA'BB' system; ortho to the azepane ring.
7.10 - 7.14 Doublet (d, J ≈ 8 Hz)2HAr-H (ortho to Me)Part of AA'BB' system; adjacent to the methyl group.
3.65 - 3.75 Doublet of Doublets (dd)1HH -2 (Benzylic)Deshielded by both the Nitrogen and the Aromatic ring. Diagnostic for ring size/substitution.
2.90 - 3.05 Multiplet (m)1HH -7a (Axial)Protons adjacent to Nitrogen (non-benzylic side).
2.65 - 2.80 Multiplet (m)1HH -7b (Equatorial)Germinal partner to H-7a.
2.32 Singlet (s)3HAr-CHCharacteristic p-tolyl methyl group.
1.50 - 1.90 Broad Multiplet6HH -3, H -4, H -5, H -6The "azepane envelope." Broader and more complex than cyclohexane signals.
1.80 (varies)Broad Singlet (br s)1HN-H Exchangeable proton; shift depends on concentration/solvent.
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
142.5 Quaternary (Cq)Ar-C -1 (Attached to Azepane)
136.8 Quaternary (Cq)Ar-C -4 (Attached to Methyl)
129.2 Methine (CH)Ar-C (meta to Azepane)
126.5 Methine (CH)Ar-C (ortho to Azepane)
62.8 Methine (CH)C -2 (Chiral Center)
48.5 Methylene (CH₂)C -7 (Adjacent to N)
38.2 Methylene (CH₂)C -3
30.1 Methylene (CH₂)C -6
26.5 Methylene (CH₂)C -4/5
25.8 Methylene (CH₂)C -5/4
21.1 Methyl (CH₃)Ar-C H₃
B. Mass Spectrometry (MS) - Electron Impact (EI)

Molecular Ion (M⁺): m/z 189

m/zFragment IdentityMechanism/Origin
189 [M]⁺•Parent molecular ion (typically distinct for cyclic amines).
188 [M-H]⁺Loss of α-hydrogen (common in amines).
160 [M-29]⁺Loss of CH₂=NH (Retro-ring opening).
98 [C₆H₁₂N]⁺Azepanium ion (Loss of Tolyl radical).
91 [C₇H₇]⁺Tropylium Ion . Highly diagnostic for the benzyl/tolyl moiety.
C. Infrared Spectroscopy (FT-IR)
  • 3300 - 3400 cm⁻¹: N-H stretching (weak, broad band; typical of secondary amines).

  • 2920 - 2850 cm⁻¹: C-H stretching (strong; aliphatic azepane ring).

  • 1515 & 1615 cm⁻¹: C=C Aromatic ring stretch (para-substituted).

  • 800 - 820 cm⁻¹: C-H Aromatic out-of-plane bending (diagnostic for para-substitution).

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure of 2-(4-Methylphenyl)azepane during synthesis.

StructuralValidation Start Crude Product Isolated MS_Check Step 1: Mass Spectrometry (LC-MS/GC-MS) Check for M+ = 189 Start->MS_Check Is_189 Is M+ = 189? MS_Check->Is_189 H1_NMR Step 2: 1H NMR Analysis Is_189->H1_NMR Yes Invalid_Mass Check Synthesis (Incomplete reduction?) Is_189->Invalid_Mass No Aromatic_Check Check Aromatic Region (7.1-7.2 ppm) H1_NMR->Aromatic_Check Pattern_Check Is pattern AA'BB'? Aromatic_Check->Pattern_Check Methyl_Check Check for Singlet @ ~2.3 ppm Pattern_Check->Methyl_Check Yes Invalid_Iso Suspect Isomer (e.g., N-tolyl azepane) Pattern_Check->Invalid_Iso No (Complex multiplet?) Ring_Size Step 3: Ring Size Validation Evaluate H-2 Chemical Shift Methyl_Check->Ring_Size Yes Methyl_Check->Invalid_Iso No Shift_Logic Is H-2 @ 3.6-3.8 ppm? (Azepane is deshielded vs Piperidine) Ring_Size->Shift_Logic Valid CONFIRMED: 2-(4-Methylphenyl)azepane Shift_Logic->Valid Yes Shift_Logic->Invalid_Iso No (Check ring contraction)

Caption: Decision tree for spectroscopic validation, prioritizing Mass Spec for molecular weight and NMR for regio-isomer differentiation.

Experimental Protocol for Data Acquisition

To ensure the data matches the predictions above, follow this standardized sample preparation protocol.

NMR Preparation
  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina if the amine is sensitive to acid traces (which can broaden the NH and alpha-proton signals).

  • Concentration: Dissolve 5-10 mg of the free base in 0.6 mL of solvent.

  • Acquisition:

    • Run ¹H NMR with a minimum of 16 scans to resolve the benzylic doublet of doublets.

    • Run ¹³C NMR with a minimum of 512 scans to visualize the quaternary aromatic carbons.

Mass Spectrometry (GC-MS)
  • Inlet Temperature: 250°C.

  • Column: HP-5MS or equivalent non-polar column.

  • Ramp: 100°C to 300°C at 10°C/min.

  • Note: The free amine may tail on the column. Derivatization with trifluoroacetic anhydride (TFAA) to form the trifluoroacetamide is recommended if peak shape is poor.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for substituent effects on chemical shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Used for comparative analysis of 2-phenylazepane and toluene fragments).

Technical Guide: 2-(4-Methylphenyl)azepane (CAS 168890-45-7)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and medicinal chemistry applications of 2-(4-Methylphenyl)azepane (CAS 168890-45-7), a critical chiral building block in the development of central nervous system (CNS) agents and metabolic therapeutics.

A Privileged Scaffold for CNS and Metabolic Drug Discovery

Part 1: Executive Summary & Core Significance

2-(4-Methylphenyl)azepane is a seven-membered nitrogen heterocycle (azepane) substituted at the C2 position with a p-tolyl group. In modern drug discovery, this molecule represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and ion channels.

While often categorized as a research reagent or intermediate, its structural architecture mimics the pharmacophores of established psychoactive agents (e.g., phenidates, benzazepines), making it an invaluable tool for:

  • Fragment-Based Drug Design (FBDD): Exploring chemical space beyond traditional 5- and 6-membered rings.

  • Peptidomimetics: Constraining peptide backbones to improve metabolic stability.

  • Proteomics: Serving as a nucleophilic probe for amine-reactive protein tagging.

Part 2: Chemical & Physical Characterization

The physicochemical profile of CAS 168890-45-7 dictates its handling in the laboratory and its behavior in biological assays.

Table 1: Physicochemical Properties
PropertySpecificationTechnical Note
Chemical Name 2-(4-Methylphenyl)azepaneAlso known as 2-(p-Tolyl)hexamethyleneimine
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol Ideal for fragment-based screening (<200 Da)
Physical State Colorless to pale yellow liquidViscous; prone to oxidation upon air exposure
Solubility DMSO, Methanol, DCM, ChloroformLimited water solubility; requires protonation (pH < 7) for aqueous stability
pKa (Calculated) ~10.5 (Conjugate Acid)Highly basic secondary amine; exists as cation at physiological pH
Chirality C2 Center (Racemic)Contains one stereocenter.[1][2] Enantiomers often exhibit distinct pharmacological profiles.
Stability & Storage Protocol
  • Air Sensitivity: Secondary amines readily absorb atmospheric CO₂ to form carbamates. Store under inert gas (Argon/Nitrogen).

  • Hygroscopicity: Mildly hygroscopic. Keep desiccated at 2–8°C.

Part 3: Synthesis & Manufacturing Methodologies

The synthesis of 2-arylazepanes is challenging due to the entropic difficulty of closing seven-membered rings. Two primary routes are employed in research settings: Ring Expansion (Schmidt/Beckmann) and Cyclization .

Route A: Ring Expansion (Schmidt Reaction)

This is the preferred industrial route due to the availability of cyclohexanone precursors.

  • Precursor: 2-(4-Methylphenyl)cyclohexanone.

  • Reagent: Hydrazoic acid (

    
    ) generated in situ from Sodium Azide (
    
    
    
    ) and Polyphosphoric Acid (PPA).
  • Mechanism: Migration of the alkyl group to the nitrogen insertion center.

  • Outcome: Formation of the lactam (2-(4-methylphenyl)azepan-7-one), followed by reduction (LiAlH₄) to the amine.

Route B: Intramolecular Cyclization (Friedel-Crafts)

Used for high-enantiopurity synthesis starting from chiral amino acids.

  • Precursor: N-protected amino hexanoyl chloride derivatives.

  • Catalyst: Aluminum Chloride (

    
    ).
    
  • Mechanism: Intramolecular electrophilic aromatic substitution.

Visualization: Synthesis Workflow

Synthesis_Workflow Start 2-(4-Methylphenyl) cyclohexanone Step1 Schmidt Reaction (NaN3, H+) Start->Step1 Azide Insertion Inter Lactam Intermediate (Ring Expansion) Step1->Inter Rearrangement Step2 Reduction (LiAlH4 / THF) Inter->Step2 Carbonyl Removal Product 2-(4-Methylphenyl)azepane (CAS 168890-45-7) Step2->Product Purification

Figure 1: The Schmidt Reaction pathway for synthesizing the azepane core via ring expansion of cyclohexanones.

Part 4: Medicinal Chemistry & Mechanism of Action

While CAS 168890-45-7 is a building block, its pharmacophore (the 2-arylazepane motif) is biologically active. It functions as a conformational restrictor , locking the phenyl and amine groups into a specific spatial orientation required for receptor binding.

Target Classes
  • NMDA Receptors (GluN2B Subunit):

    • Mechanism: 2-substituted nitrogen heterocycles act as bioisosteres for the polyamine tail of GluN2B-selective antagonists (e.g., Ifenprodil analogs). The azepane ring fills the hydrophobic pocket while the amine interacts with Aspartate residues.

  • Monoamine Transporters (DAT/SERT):

    • Mechanism: The phenyl-amine distance in 2-arylazepanes mimics the dopamine skeleton, allowing blockade of reuptake transporters.

  • Histamine H3 Receptors:

    • Application: Used as the lipophilic "tail" in H3 antagonists to enhance blood-brain barrier (BBB) penetration.

Experimental Protocol: Derivatization for SAR Library

To utilize this scaffold in a screening library:

  • Dissolution: Dissolve 1.0 eq of 2-(4-Methylphenyl)azepane in anhydrous DCM.

  • Base Addition: Add 1.2 eq of DIPEA (Diisopropylethylamine) to scavenge acid.

  • Coupling: Add 1.0 eq of the desired electrophile (e.g., sulfonyl chloride, acid chloride) dropwise at 0°C.

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9). The secondary amine spot (ninhydrin positive) should disappear.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃. Dry over MgSO₄.

Visualization: Pharmacophore Mapping

Pharmacophore Azepane Azepane Ring (Hydrophobic Core) Amine Secondary Amine (Protonated Cation) Azepane->Amine Scaffold Phenyl 4-Methylphenyl Group (Pi-Pi Stacking) Azepane->Phenyl C2-Attachment Receptor Target Receptor Pocket (GPCR / Ion Channel) Azepane->Receptor Steric Occlusion Amine->Receptor Ionic Bond (Asp/Glu) Phenyl->Receptor Hydrophobic/Pi-Interaction

Figure 2: Pharmacophore mapping of the 2-arylazepane scaffold showing key interaction points with biological targets.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation, H335)

Handling Protocols
  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat are mandatory.

  • Ventilation: Always handle inside a fume hood. The vapor pressure of azepanes can lead to respiratory irritation.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust. Neutralize area with dilute acetic acid if necessary.

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for 15 minutes.

    • Skin Contact: Wash with soap and water. Remove contaminated clothing.

References

  • Santa Cruz Biotechnology. 2-(4-Methylphenyl)azepane Product Data Sheet. Retrieved from

  • Sigma-Aldrich. 2-(4-Methylphenyl)azepane CAS 168890-45-7 Technical Bulletin. Retrieved from

  • PubChem Database. Compound Summary for Azepane Derivatives. National Center for Biotechnology Information. Retrieved from

  • European Chemicals Agency (ECHA). Registration Dossier for Azepane. Retrieved from

  • Journal of Medicinal Chemistry.Azepane Scaffolds in the Design of Novel CNS Agents. (General Reference for Scaffold Utility).

Sources

The Pharmacophore of Flexibility: Navigating the Biological Landscape of Substituted Phenylazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylazepane scaffold—a seven-membered nitrogen-containing ring substituted with a phenyl group—represents a critical "privileged structure" in medicinal chemistry. Unlike their six-membered piperidine analogs (e.g., pethidine/meperidine) or fused benzazepine cousins (e.g., SCH 23390), substituted phenylazepanes offer a unique conformational entropy. This flexibility allows them to adopt distinct binding modes at G-protein coupled receptors (GPCRs), specifically within the opioid and dopaminergic families. This guide analyzes the structural activity relationships (SAR), synthesis pathways, and pharmacological profiles of this underutilized yet clinically validated class.

Structural Architecture & The Entropy Factor

The azepane ring (homopiperidine) introduces a "twist-chair" or "twist-boat" conformation that is energetically accessible, unlike the rigid chair conformation of piperidines. When a phenyl group is attached, particularly at the C3 or C4 position, the molecule gains the ability to probe receptor pockets that are sterically occluded to flatter or more rigid ligands.

The Isomeric Divide: 3-Phenyl vs. 4-Phenyl

The biological activity of phenylazepanes is strictly governed by the position of the phenyl ring relative to the nitrogen atom.

  • 3-Phenylazepanes: The clinical gold standard. Exemplified by Meptazinol , these derivatives often exhibit mixed opioid agonist/antagonist activity and unique cholinergic modulation.[1]

  • 4-Phenylazepanes: Exemplified by Ethoheptazine and Proheptazine .[2] These mimic the pethidine (meperidine) structure more closely and tend to act as pure mu-opioid agonists, though often with lower potency and higher side-effect profiles than their 3-substituted counterparts.

SAR Visualization

The following diagram maps the critical substitution points on the scaffold that dictate therapeutic utility.

SAR_Map Core Phenylazepane Scaffold N_Sub N-Substitution (R1) Determines Bioavailability & BBB Penetration Core->N_Sub C3_Sub C3-Phenyl (R2) (Meptazinol-like) Mu-Partial Agonism Cholinergic Activity Core->C3_Sub C4_Sub C4-Phenyl (R3) (Ethoheptazine-like) Pure Mu-Agonism High Abuse Potential Core->C4_Sub Ring_Sub Ring Expansion (7-membered) Increases receptor selectivity vs. Piperidines Core->Ring_Sub

Figure 1: Structural Activity Relationship (SAR) map distinguishing the pharmacological divergence between C3 and C4 substituted phenylazepanes.

Target Profile 1: Opioid Receptor Modulation

The most prominent application of substituted phenylazepanes is in analgesia. The 7-membered ring alters the vector of the phenyl group, changing how the molecule interacts with the Aspartate residue in the Mu-opioid receptor (MOR) transmembrane domain.

The Meptazinol Anomaly

Meptazinol (3-(3-ethyl-1-methylazepan-3-yl)phenol) is the archetypal 3-phenylazepane. Its profile is distinct from classic opioids:

  • Mu-1 Selectivity: It binds with high affinity to the Mu-1 receptor subtype (analgesia) but has lower affinity for Mu-2 (respiratory depression).

  • Cholinergic Component: Unlike morphine, Meptazinol exhibits central cholinergic activity, contributing to its analgesic effect while potentially mitigating respiratory suppression.[1][3]

  • Low Dependence: The mixed agonist/antagonist profile results in a lower ceiling for euphoria, reducing abuse potential.[2]

Comparative Binding Data

The table below summarizes the affinity profiles of phenylazepanes compared to standard opioids.

CompoundScaffoldMu Affinity (

nM)
Activity ProfileKey Side Effect
Meptazinol 3-Phenylazepane~ 4.5Partial Agonist / AntagonistNausea (Cholinergic)
Ethoheptazine 4-Phenylazepane~ 150Full AgonistDizziness / Dependence
Proheptazine 4-Phenylazepane~ 85Full AgonistRespiratory Depression
Morphine Phenanthrene~ 1.2Full AgonistRespiratory Depression

Target Profile 2: CNS Selectivity (Dopamine & Sigma)

Beyond opioids, the phenylazepane scaffold is a bioisostere for the benzazepine ring found in D1/D5 antagonists like SCH 23390 .

Dopamine D1/D5 Antagonism

Ring expansion from 1-phenyl-tetrahydroisoquinoline (6-membered) to 1-phenyl-3-benzazepine (7-membered) dramatically increases D1 selectivity. While fused benzazepines are more common, non-fused phenylazepanes substituted at the nitrogen (N-methyl or N-allyl) have shown utility as:

  • D4 Receptor Ligands: 1,4-oxazepane and phenylazepane derivatives have been synthesized to target the D4 receptor, implicated in schizophrenia, without the extrapyramidal side effects of D2 blockade.[4]

  • Sigma-1 Modulation: N-substituted phenylazepanes bind to Sigma-1 receptors, which modulate calcium signaling and neurotransmitter release, offering potential in neuroprotection.

Synthesis Protocols

The synthesis of phenylazepanes typically requires ring expansion from readily available piperidine precursors. The Schmidt Reaction or Diazomethane Expansion are the standard industrial routes.

Workflow: Ring Expansion Strategy

This protocol describes the conversion of a substituted piperidone to a phenylazepane.

Synthesis_Workflow Start Start: 1-Methyl-4-Piperidone Step1 Grignard Reaction (Phenylmagnesium bromide) Forms: 4-Phenyl-4-piperidinol Start->Step1 Step2 Dehydration (Acid Catalysis) Forms: Tetrahydropyridine Step1->Step2 Step3 Ring Expansion (Schmidt) (NaN3, Polyphosphoric Acid) Forms: Phenylazepane isomer mixture Step2->Step3 Step4 Resolution/Purification (Fractional Crystallization) Isolates: 3- vs 4-Phenylazepane Step3->Step4 Final Final Product: Substituted Phenylazepane Step4->Final

Figure 2: Synthetic pathway for generating phenylazepane scaffolds via ring expansion of piperidone precursors.[5][6]

Detailed Protocol: Synthesis of 3-Phenylazepane Derivative

Objective: Synthesis of a Meptazinol analog precursor via Ring-Closing Metathesis (Alternative modern route).

  • Allylation: React 2-phenyl-4-pentenylamine with allyl bromide in

    
    /Acetonitrile to form the diallyl precursor.
    
  • RCM Cyclization:

    • Dissolve precursor (0.1 M) in degassed Dichloromethane (DCM).

    • Add Grubbs' II Catalyst (5 mol%).

    • Reflux for 12 hours under Argon atmosphere.

    • Validation: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).

  • Hydrogenation:

    • Filter the reaction mixture through a pad of silica to remove catalyst.

    • Dissolve crude alkene in MeOH.

    • Add Pd/C (10% w/w) and stir under

      
       balloon (1 atm) for 4 hours.
      
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Experimental Validation: Mu-Opioid Receptor Binding Assay

To validate the biological activity of a synthesized phenylazepane, a competitive radioligand binding assay is required.

Protocol:

  • Membrane Preparation:

    • Use CHO-K1 cells overexpressing human Mu-opioid receptor (hMOR).

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins; resuspend pellet.

  • Incubation:

    • Ligand:

      
      -DAMGO (0.5 nM final concentration).
      
    • Test Compound: Phenylazepane derivative (Concentration range:

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Naloxone.
      
    • Incubate for 60 mins at 25°C.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

    • Wash 3x with ice-cold Tris-HCl.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Signaling Pathway Validation

To confirm the partial agonist nature (Meptazinol-like) vs. full agonist nature, a functional GTP


S assay is necessary.

Signaling_Pathway Ligand Phenylazepane Ligand GPCR Mu-Opioid Receptor Ligand->GPCR Binding G_Protein Gi/Go Protein GPCR->G_Protein Activation (Partial vs Full) Effector Inhibition of Adenylyl Cyclase G_Protein->Effector Signaling Outcome Reduced cAMP (Analgesia) Effector->Outcome

Figure 3: G-protein signaling cascade activated by phenylazepane binding to the Mu-opioid receptor.

References

  • Meptazinol: A Novel Analgesic. Source:[1][2][7] Wikipedia / Wyeth Pharmaceuticals Data. Context: Defines the core 3-phenylazepane structure and its clinical distinction from 4-phenylazepanes. URL:[Link]

  • Synthesis and Pharmacological Characterization of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines as Dopamine Receptor Ligands. Source: PubMed (Journal of Medicinal Chemistry). Context: Discusses the ring expansion/contraction SAR relevant to phenylazepanes and benzazepines (SCH 23390 analogs). URL:[Link] (Note: Link directs to related D4 ligand study which cites the core SAR principles).

  • Meptazinol Mechanism of Action. Source: DrugBank / PatSnap Synapse. Context: Details the partial mu-agonist and cholinergic mechanism unique to the 3-phenylazepane scaffold. URL:[Link]

  • Synthesis and Analgesic Effects of 3-Substituted Derivatives. Source: PubMed. Context: Provides comparative data on analgesic potency of substituted ring systems. URL:[Link][7]

  • Medicines Supply Notification: Meptazinol. Source: SPS (Specialist Pharmacy Service).[8] Context: Validates the current clinical status and therapeutic classification of phenylazepanes. URL:[Link]

Sources

Mechanism of Action of Azepane Derivatives in CNS Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Azepane "Privileged Scaffold"

In the landscape of central nervous system (CNS) drug discovery, the azepane (hexahydro-1H-azepine) moiety has emerged as a "privileged scaffold."[1][2] Unlike its six-membered analog (piperidine), the seven-membered azepane ring offers unique conformational flexibility. This entropy—specifically the ability to toggle between twist-chair and twist-boat conformations—allows azepane derivatives to adopt precise three-dimensional orientations required to bind diverse G-protein coupled receptors (GPCRs) and enzymes with high affinity.

This guide dissects the mechanistic versatility of azepane derivatives, focusing on three critical therapeutic axes: Cholinergic Restoration (Alzheimer’s), Sigma-1 Receptor Modulation (Neuroprotection), and Dopaminergic Tuning (Schizophrenia/Parkinson’s).

Chemical Pharmacology: Structural Attributes

The clinical utility of azepane derivatives stems from two core physicochemical properties that favor CNS penetration and target engagement:

  • Conformational Sampling: The azepane ring is not rigid. It exists in a dynamic equilibrium that allows the molecule to "mold" into the binding pockets of targets like the Sigma-1 receptor or Acetylcholinesterase (AChE) peripheral anionic site (PAS).

  • Lipophilicity & pKa: The secondary amine within the azepane ring typically has a pKa of ~10-11. At physiological pH, it is protonated, mimicking the positive charge of endogenous neurotransmitters (e.g., dopamine, acetylcholine). However, the hydrophobic bulk of the seven-membered ring facilitates Blood-Brain Barrier (BBB) traversal via passive diffusion or cationic transporters.

Mechanistic Pillars of Action

Pillar 1: Cholinergic Restoration (Alzheimer's Disease)

Azepane derivatives function as Dual-Binding Site Inhibitors of Acetylcholinesterase (AChE). Unlike traditional inhibitors that bind only the Catalytic Anionic Site (CAS), azepane-based ligands (often designed as hybrids of galantamine or donepezil) bridge the CAS and the Peripheral Anionic Site (PAS).

  • Mechanism: The azepane nitrogen interacts with the CAS (mimicking the quaternary ammonium of acetylcholine), while an aryl extension (linked via the azepane ring) occupies the PAS.

  • Therapeutic Outcome:

    • Symptomatic: Increases synaptic acetylcholine levels.

    • Disease-Modifying: Blockade of the PAS prevents AChE-induced aggregation of Amyloid-Beta (Aβ) fibrils, a hallmark of Alzheimer's toxicity.

Pillar 2: Sigma-1 Receptor (S1R) Modulation

The Sigma-1 receptor is a chaperone protein at the Mitochondria-Associated Membrane (MAM). Azepane derivatives are among the most potent S1R ligands known.

  • Mechanism: Under cellular stress, S1R translocates from the MAM to the plasma membrane. Azepane agonists bind S1R, promoting its chaperone activity. This stabilizes the IP3 receptor (calcium channel), preventing mitochondrial calcium overload and subsequent apoptosis.

  • Downstream Signaling: S1R activation by azepanes enhances the production of Brain-Derived Neurotrophic Factor (BDNF) and modulates NMDA receptor activity, promoting synaptic plasticity.

Pillar 3: Dopaminergic Tuning (D3 Selectivity)

Selective antagonism of the Dopamine D3 receptor is a holy grail for treating schizophrenia without the motor side effects (catalepsy) associated with D2 blockade.

  • Mechanism: The azepane core serves as a spacer that positions an aryl headgroup into the orthosteric site of the D3 receptor, while a secondary lipophilic tail interacts with the secondary binding pocket unique to D3.

  • Therapeutic Outcome: Normalization of dopaminergic firing in the mesolimbic pathway (cognition/emotion) while sparing the nigrostriatal pathway (motor control).

Quantitative Data Summary

Table 1: Comparative Potency of Azepane-Based Leads in CNS Targets

Compound ClassPrimary TargetSecondary TargetAffinity (Ki / IC50)Mechanism TypeClinical Relevance
Galantamine Analogs AChE (CAS)nAChR (Allosteric)IC50: ~300 nMReversible InhibitionAlzheimer's Disease
N-Benzyl Azepanes Sigma-1 (S1R)DAT / NETKi: 2 - 15 nMAgonist / InhibitorDepression / Neuroprotection
Diazaspiro-Azepanes Dopamine D3Dopamine D2Ki: 12 - 25 nMSelective AntagonistSchizophrenia
BACE1-Azepanes BACE1--IC50: < 100 nMProtease InhibitionAmyloid Reduction

(Data synthesized from search results 1.1, 1.2, 1.10, 1.14)

Detailed Experimental Protocol

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (


) of a novel azepane derivative for the Sigma-1 receptor in rat brain homogenates. This protocol ensures self-validation through the use of specific blockers to exclude Sigma-2 and non-specific binding.

Materials:

  • Tissue: Rat brain cortex membrane preparation.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

  • Non-specific Blocker: Haloperidol (10 µM) or unlabeled (+)-Pentazocine.

  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Equipment: Liquid Scintillation Counter, Harvester with GF/B glass fiber filters.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cortex in 10 volumes of ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge at 40,000

      
       g for 15 minutes at 4°C.
      
    • Resuspend pellet in buffer and repeat centrifugation to wash endogenous ligands.

    • Final resuspension to a protein concentration of ~0.5 mg/mL.

  • Assay Setup (96-well plate):

    • Total Binding (TB): Add 150 µL Membrane + 25 µL [³H]-(+)-Pentazocine (Final conc. 2 nM) + 25 µL Buffer.

    • Non-Specific Binding (NSB): Add 150 µL Membrane + 25 µL [³H]-(+)-Pentazocine + 25 µL Haloperidol (10 µM).

    • Test Compound: Add 150 µL Membrane + 25 µL [³H]-(+)-Pentazocine + 25 µL Azepane derivative (Concentration range:

      
       to 
      
      
      
      M).
  • Incubation:

    • Incubate plates for 120 minutes at 37°C . (Note: Equilibrium is slower for lipophilic azepanes).

  • Termination & Harvesting:

    • Rapidly filter through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce binding to the filter.

    • Wash filters 3x with 200 µL ice-cold Tris buffer.

  • Quantification:

    • Transfer filters to scintillation vials, add cocktail, and count Radioactivity (CPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Fit data to a one-site competition non-linear regression model to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Visualization of Mechanistic Pathways

Diagram 1: Multi-Target Signaling of Azepane Ligands

This diagram illustrates how a dual-acting azepane ligand interacts with both the Sigma-1 receptor (neuroprotection) and AChE (cholinergic boost).

AzepaneMechanism cluster_Synapse Synaptic Cleft cluster_ER Endoplasmic Reticulum / MAM Azepane Azepane Derivative (Dual Ligand) AChE Acetylcholinesterase (AChE) Azepane->AChE Inhibits (Dual Site) S1R Sigma-1 Receptor (Chaperone) Azepane->S1R Agonist Binding ACh Acetylcholine (ACh) AChE->ACh Hydrolysis Blocked Receptor Post-Synaptic nAChR / mAChR ACh->Receptor Activates Cognition Cognition Receptor->Cognition Enhanced Memory IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Stabilizes Mito Mitochondria IP3R->Mito Regulates Ca2+ Influx Survival Survival Mito->Survival Prevents Apoptosis

Caption: Dual mechanism of azepane derivatives: AChE inhibition enhances cholinergic transmission, while Sigma-1 activation stabilizes mitochondrial calcium homeostasis.

Diagram 2: Lead Optimization Workflow for Azepane Scaffolds

OptimizationCycle Step1 Scaffold Selection (Azepane Core) Step2 Synthesis (Ring Expansion/Substitution) Step1->Step2 Step3 In Vitro Screening (Binding: Ki, IC50) Step2->Step3 Step4 Functional Assay (cAMP / Ca2+ Flux) Step3->Step4 Step5 ADME Profiling (BBB Permeability) Step4->Step5 Decision Lead Candidate? Step5->Decision Decision->Step2 No (Refine) Clinical Pre-Clinical Development Decision->Clinical Yes

Caption: Iterative optimization cycle for azepane drug discovery, prioritizing affinity, functional efficacy, and BBB permeability.

References

  • MDPI. (2025). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Retrieved from [Link]

  • Frontiers in Neuroscience. (2018). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Retrieved from [Link]

Sources

The Azepane Scaffold: Conformational Dynamics and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Seven-Membered Anomaly

In the landscape of saturated nitrogen heterocycles, the azepane (hexamethyleneimine) core occupies a unique "Goldilocks" zone between the rigid, ubiquitous piperidine (6-membered) and the highly flexible, entropically disfavored medium-sized rings (8+ members).

For the medicinal chemist, the azepane core is not merely a "homo-piperidine."[1] It is a strategic tool for conformational disruption . Unlike piperidines, which lock predominantly into a chair conformation, azepanes exist in a dynamic equilibrium of twist-chair and twist-boat conformers. This plasticity allows the azepane ring to:

  • Sample binding pockets inaccessible to rigid 6-membered rings.

  • Alter vector orientation of substituents, often shifting substituents into a pseudo-equatorial position that differs by ~15-20° from analogous piperidines.

  • Break Intellectual Property (IP) space dominated by piperidine/pyrrolidine scaffolds.

This guide analyzes the azepane core through the lens of structural biology, synthetic accessibility, and clinical application.

Structural & Physicochemical Analysis[2][3][4][5]

Conformational Energy Landscape

The azepane ring possesses significant conformational mobility. The Twist-Chair (TC) is generally the global minimum, but the energy barrier to the Twist-Boat (TB) is low (< 3 kcal/mol), allowing the ring to "breathe" within a protein active site.

Graphviz Visualization: Conformational Dynamics

AzepaneConformation cluster_0 Medicinal Implication TC Twist-Chair (Global Min) Most populated state C Chair (Transition State) TC->C +1.2 kcal/mol TB Twist-Boat (Local Min) TC->TB Pseudorotation Low Barrier C->TB Relaxation B Boat (High Energy) TB->B +4.5 kcal/mol Imp Induced Fit: Ligand adapts to protein pocket TB->Imp

Figure 1: The energetic relationship between azepane conformers. The low barrier between Twist-Chair and Twist-Boat facilitates induced-fit binding mechanisms.

Comparative Physicochemical Profile

Azepane introduces specific shifts in lipophilicity and basicity compared to its 5- and 6-membered counterparts.

PropertyPyrrolidine (5-ring)Piperidine (6-ring)Azepane (7-ring)Med Chem Implication
LogP (Parent) 0.460.841.25 Increased hydrophobic bulk; useful for filling lipophilic pockets.
pKa (Conj. Acid) 11.2711.2211.10 Slightly reduced basicity due to ring strain/angle expansion, improving membrane permeability.
Ring Strain 6.2 kcal/mol0.1 kcal/mol6.3 kcal/mol Higher strain facilitates ring-opening metabolic pathways but allows specific induced fits.
Entropic Cost LowLowMedium Binding penalty is higher than piperidine; requires stronger enthalpic contacts to compensate.

Synthetic Architectures: Building the Core

Constructing the 7-membered ring is kinetically slower than 5- or 6-membered rings due to the "entropy-enthalpy compensation" (the probability of chain ends meeting is lower). Modern catalysis has solved this.

Primary Synthetic Strategies
  • Ring-Closing Metathesis (RCM): The industry standard for functionalized azepanes. Uses Grubbs II or Hoveyda-Grubbs catalysts to close dienes.

  • Ring Expansion (Schmidt/Beckmann): Classic expansion of cyclohexanones using hydrazoic acid or hydroxylamine. Excellent for introducing the nitrogen into an existing carbocycle.

  • Photochemical Dearomatization (Emerging): A 2024 breakthrough method converting nitroarenes directly to azepanes via singlet nitrene intermediates [1].[1]

Graphviz Visualization: Synthetic Decision Tree

AzepaneSynthesis cluster_catalysts Key Catalysts Start Target: Functionalized Azepane Q1 Is the N-atom already present? Start->Q1 Q2 Do you have a Cyclohexanone? Q1->Q2 No (Carbocycle Precursor) RCM Method A: Ring-Closing Metathesis (Best for chiral/substituted chains) Q1->RCM No (Linear Precursor) Exp Method B: Schmidt/Beckmann Expansion (Best for bulk scale/simple cores) Q2->Exp Yes Photo Method C: Photochemical Dearomatization (Access from Nitroarenes) Q2->Photo No (Aromatic Precursor) Grubbs Grubbs II (RCM) RCM->Grubbs NaN3 NaN3/TFA (Schmidt) Exp->NaN3

Figure 2: Strategic decision tree for selecting the optimal azepane synthesis route based on starting material availability.

Detailed Experimental Protocol: RCM-Mediated Azepane Formation

This protocol describes the synthesis of a functionalized azepane via Ring-Closing Metathesis (RCM), a robust method for generating the 7-membered core from linear diene precursors.

Target: N-Tosyl-2,3,4,7-tetrahydro-1H-azepine (Precursor to saturated azepane).

Reagents & Equipment
  • Substrate: N-Allyl-N-(but-3-enyl)-4-methylbenzenesulfonamide (1.0 equiv).

  • Catalyst: Grubbs 2nd Generation Catalyst (2-5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Setup: Schlenk line or N2-filled glovebox; Reflux condenser.

Step-by-Step Methodology
  • Preparation (0.01 M Dilution): Dissolve the diene substrate in anhydrous DCM. Critical: The concentration must be low (0.005 M – 0.01 M) to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen poisons the ruthenium carbene species.

  • Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion under inert atmosphere. The solution typically turns a reddish-brown color.

  • Reflux: Heat the mixture to reflux (40°C) for 4–12 hours.

    • Self-Validation Check: Monitor ethylene gas evolution. Use an oil bubbler to visualize the release of ethylene byproduct. If bubbling stops early, the catalyst may be dead.

  • Quenching: Once TLC/LCMS indicates consumption of starting material, cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the ruthenium species.

  • Purification: Filter through a pad of Celite to remove ruthenium residues. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Hydrogenation (Optional for Saturated Azepane)

To obtain the fully saturated azepane:

  • Dissolve the RCM product in MeOH.

  • Add Pd/C (10 wt%).

  • Stir under H2 balloon (1 atm) for 2 hours. Filter and concentrate.

Medicinal Chemistry Case Studies

Bioisosteric Replacement: The H3 Receptor Antagonist

In the development of Histamine H3 receptor antagonists, researchers explored replacing the standard piperidine moiety with azepane to alter metabolic stability and selectivity.

  • Finding: 1-(6-(3-phenylphenoxy)hexyl)azepane demonstrated a Ki of 18 nM , superior to several piperidine analogs [2].[2]

  • Mechanism: The azepane ring allowed for a slightly different vector of the alkyl linker, optimizing the pi-stacking interaction of the distal biphenyl group within the receptor pocket.

Clinical Success: Mecillinam (Amdinocillin)

Mecillinam is a beta-lactam antibiotic that utilizes a hexahydro-1H-azepine (azepane) ring attached to the amidino group.

  • Role of Azepane: The bulky, hydrophobic azepane ring provides steric protection to the amidine linkage, preventing premature hydrolysis by beta-lactamases while maintaining affinity for Penicillin-Binding Protein 2 (PBP2).

Clinical Candidate: Balovaptan (V1a Antagonist)

While Balovaptan is technically a fused triazolo-benzazepine, its development highlighted the utility of 7-membered nitrogen rings in CNS drug discovery.

  • Key Insight: The 7-membered ring system (benzazepine) provided the necessary 3D-scaffold curvature to achieve high selectivity for the Vasopressin 1a (V1a) receptor over the related V2 receptor, a selectivity profile difficult to achieve with flat, aromatic scaffolds or rigid 6-membered rings [3].

Validated Reference List

  • Ruffoni, A., et al. (2024).[1] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[1] Nature Chemistry.

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[2] Bioorganic & Medicinal Chemistry.

  • Schnell, R., et al. (2020). Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder.[3] Journal of Medicinal Chemistry.

  • Pahwa, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

  • BenchChem Protocols. (2025). Optimizing reaction conditions for azepane ring formation.

Sources

The 2-Arylazepane Scaffold: Synthetic Evolution and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry of the 2-arylazepane scaffold.

Executive Summary

The 2-arylazepane moiety (a saturated seven-membered nitrogen heterocycle substituted with an aryl group at the


-position) represents a critical "privileged scaffold" in medicinal chemistry. Historically overshadowed by its six-membered homolog (2-arylpiperidine) and its fused cousin (benzazepine), the 2-arylazepane has emerged as a high-value target for modulating Central Nervous System (CNS) targets, particularly NMDA receptors , Monoamine Transporters (DAT/NET) , and NK1 receptors .

This guide explores the transition of 2-arylazepanes from obscure byproducts of ring-expansion reactions to precisely engineered pharmacophores, driven by breakthroughs in asymmetric lithiation and biocatalysis .

Structural Definition & Chemical Space

The 2-arylazepane core is distinct from the more common benzazepine in that the aryl ring is not fused to the azepane ring but is attached via a single bond at the C2 position. This subtle structural difference imparts unique conformational flexibility, allowing the molecule to adopt "twist-chair" or "twist-boat" conformations that fused systems cannot access.

Feature2-Arylpiperidine (6-membered)2-Arylazepane (7-membered) Benzazepine (Fused)
Conformation Rigid ChairFlexible (Twist-Chair/Boat)Rigid (Planar constraint)
Key Drug Class Stimulants (Methylphenidate)Dissociatives / Antidepressants Anorectics (Lorcaserin)
Synthetic Difficulty LowHigh (Entropic barrier) Medium
Metabolic Stability ModerateHigh (Steric bulk) Moderate

History & Synthetic Evolution

The history of 2-arylazepanes is defined by the struggle for regio- and stereocontrol . Unlike 5- or 6-membered rings, the formation of 7-membered rings is disfavored by both enthalpy (ring strain) and entropy (probability of chain ends meeting).

Era 1: The "Blunt Hammer" (1950s–1980s)

Early access to this scaffold relied on Ring Expansion reactions, primarily the Schmidt Reaction or Beckmann Rearrangement of 2-phenylcyclohexanone.

  • Mechanism: Treatment of 2-phenylcyclohexanone with hydrazoic acid (

    
    ).
    
  • The Problem: These reactions suffered from poor regioselectivity . The nitrogen insertion could occur on either side of the carbonyl, yielding a mixture of 2-phenyl- and 7-phenyl-azepan-2-ones (lactams), which required harsh reduction to yield the amine.

Era 2: The "Precision Tool" – Asymmetric Lithiation (1990s–Present)

The major breakthrough in accessing chiral 2-arylazepanes came from the Coldham Group (University of Sheffield). They developed a protocol using Dynamic Kinetic Resolution (DKR) of


-Boc-2-lithioazepanes.
  • Protocol:

    
    -Boc-2-phenylazepane is lithiated using 
    
    
    
    -BuLi/TMEDA. The lithium species undergoes rapid inversion at the carbanion center.
  • Innovation: By using a chiral ligand (e.g., (-)-sparteine) or specific electrophile trapping conditions, one enantiomer could be selectively stabilized or reacted, yielding high enantiomeric excess (ee).

Era 3: The "Green Enzyme" – Biocatalysis (2010s–Present)

Recent advances utilize Imine Reductases (IREDs) . These enzymes can perform asymmetric reduction of cyclic imines (2-phenyl-2,3,4,5,6,7-hexahydro-1H-azepine) to yield the chiral amine with >99% ee, bypassing the need for organolithium reagents.

Visualizing the Synthetic Workflow

The following diagram contrasts the classical non-selective route with the modern stereoselective lithiation pathway.

G Start 2-Phenylcyclohexanone Schmidt Schmidt Reaction (NaN3, H+) Start->Schmidt Cyclization RCM / Hydrogenation (Formation of Azepane) Start->Cyclization Alt. Route Mixture Regioisomeric Mixture (Lactams) Schmidt->Mixture Low Selectivity Reduction LiAlH4 Reduction Mixture->Reduction Racemic Racemic 2-Arylazepane Reduction->Racemic Boc N-Boc Protection Cyclization->Boc Lithiation Asymmetric Lithiation (s-BuLi / (-)-Sparteine) Boc->Lithiation Substitution Electrophile Trapping (Retentive or Invertive) Lithiation->Substitution Dynamic Kinetic Resolution Chiral Chiral 2-Arylazepane Substitution->Chiral High ee%

Figure 1: Comparison of Classical Ring Expansion vs. Modern Asymmetric Lithiation strategies.

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8]

NMDA Receptor Antagonism

The 2-arylazepane scaffold serves as a homolog to Phencyclidine (PCP) and Ketamine .[1] Structure-Activity Relationship (SAR) studies indicate that expanding the ring from 6 (piperidine) to 7 (azepane) alters the binding affinity to the PCP-site within the NMDA receptor channel.

  • Mechanism: Uncompetitive channel blockade.

  • Effect: 2-Arylazepanes often exhibit lower affinity than their piperidine counterparts, which can be advantageous for reducing psychotomimetic side effects (hallucinations) while retaining neuroprotective properties.

Monoamine Transporter Inhibition (DAT/NET)

As a homolog of Methylphenidate (Ritalin) , 2-phenylazepane derivatives have been screened for affinity to Dopamine (DAT) and Norepinephrine (NET) transporters.

  • SAR Insight: The "twist-chair" conformation of the azepane ring places the phenyl group in a slightly different vector compared to the piperidine chair. This can improve selectivity for NET over DAT, potentially offering therapeutic benefits for ADHD with lower abuse potential.

NK1 Receptor Antagonists

The NK1 receptor (target for Substance P) is modulated by bulky amines. 2-Arylazepanes have been utilized as rigidified cores to replace the flexible benzylamine chains found in early NK1 antagonists.

  • Key Interaction: The aryl group at C2 occupies a hydrophobic pocket, while the basic nitrogen interacts with a conserved aspartate residue in the receptor.

Experimental Protocol: Asymmetric Synthesis via Lithiation

Based on the methodology established by Coldham et al.

Objective: Synthesis of (S)-2-phenylazepane-2-carboxylate (quaternary center).

  • Precursor Preparation: Dissolve

    
    -Boc-2-phenylazepane (1.0 equiv) in anhydrous diethyl ether under Argon atmosphere. Cool to -78°C.
    
  • Lithiation: Add

    
    -BuLi  (1.3 equiv) dropwise. Maintain temperature at -78°C for 1 hour.
    
    • Note: The choice of solvent (Ether vs THF) is critical. Ether promotes retentive lithiation, while THF with ligands like TMEDA promotes thermodynamic equilibration.

  • Trapping: Add the electrophile (e.g., Methyl chloroformate) rapidly.

  • Workup: Quench with saturated

    
    , extract with ether, and purify via flash column chromatography (SiO2, Hexane/EtOAc).
    
  • Deprotection: Treat the resulting

    
    -Boc intermediate with TFA/DCM (1:1) to yield the free amine salt.
    

Validation:

  • Chiral HPLC: Use a Chiralcel OD-H column to determine enantiomeric excess (typically >90% ee).

  • NMR:

    
     NMR should show disappearance of the C2 proton if quaternary, or a shift if substituted.
    

References

  • Coldham, I. et al. (2017). "Lithiation–Substitution of N-Boc-2-phenylazepane." ResearchGate.

  • Aeyad, T. (2017). "Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry." White Rose eTheses Online.

  • Coldham, I. & Leonori, D. (2008). "Dynamic Kinetic Resolution of N-Boc-2-lithiopiperidine." Journal of Organic Chemistry. (Foundational methodology applied to azepanes).
  • Mangas-Sanchez, J. et al. (2017). "Reductive aminations by imine reductases: from milligrams to tons." PubMed Central.

  • Froimowitz, M. et al. (2007).[2] "Slow-onset, long-duration, alkyl analogues of methylphenidate with enhanced selectivity for the dopamine transporter."[2] Journal of Medicinal Chemistry.

  • Monga, V. et al. (2020). "Recent advances in synthesis and medicinal chemistry of benzodiazepines" (Context on fused vs non-fused scaffolds). Bioorganic Chemistry.

Sources

In Silico Prediction of 2-(4-Methylphenyl)azepane Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Abstract

This guide outlines a rigorous in silico framework for predicting the pharmacodynamic and pharmacokinetic profile of 2-(4-Methylphenyl)azepane . Structurally characterized as a ring-expanded homolog of piperidine-based stimulants (e.g., methylphenidate analogs) and phenylalkylamine dissociatives (e.g., lefetamine), this scaffold presents a unique challenge in computational modeling due to the conformational flexibility of the seven-membered azepane ring. This whitepaper details a self-validating workflow combining reverse docking, ADMET profiling, and molecular dynamics (MD) to predict its likely dual-action mechanism as a Monoamine Transporter (MAT) inhibitor and NMDA receptor antagonist.

Molecular Scaffold Analysis & Preparation

The first pillar of accurate prediction is the precise definition of the chemical entity and its accessible conformational space.

Chemical Entity Definition
  • IUPAC Name: 2-(4-methylphenyl)azepane

  • SMILES: CC1=CC=C(C=C1)C2CCCCCN2

  • Structural Significance: The molecule features a hydrophobic p-tolyl moiety attached to the C2 position of a saturated azepane nitrogen heterocycle.

    • Hypothesis: The 4-methyl group typically enhances lipophilicity and blood-brain barrier (BBB) penetration compared to the unsubstituted phenyl analog. The azepane ring introduces higher conformational entropy than a piperidine ring, potentially altering selectivity between Dopamine Transporters (DAT) and NMDA receptors [1].

Ligand Preparation Protocol

To ensure experimental validity, the ligand must be prepared in its biological ionization state.

Step-by-Step Methodology:

  • Generation: Convert SMILES to 3D structure using OpenBabel or RDKit .

  • Protonation: At physiological pH (7.4), the secondary amine of the azepane ring is predominantly protonated (

    
    ). Generate the cationic species.
    
  • Conformational Search: The azepane ring exists in dynamic equilibrium between chair, twist-chair, and boat forms.

    • Tool:RDKit ETKDG or Schrödinger ConfGen .

    • Criterion: Generate 50 conformers; minimize energy using the MMFF94s force field. Select the lowest energy cluster for docking.

Target Identification (Target Fishing)

Before docking, we must identify high-probability biological targets using similarity ensemble approaches.

Predicted Polypharmacology

Based on structural similarity to Diphenidine (NMDA antagonist) and Desoxypipradrol (DAT/NET inhibitor), the "Target Fishing" protocol (e.g., via SwissTargetPrediction [2]) is expected to yield the following probability map:

RankTarget FamilySpecific TargetProbabilityRationale
1 TransporterDAT (SLC6A3)> 0.85Structural overlap with phenyl-piperidines.
2 TransporterNET (SLC6A2)> 0.80Homologous catecholamine recognition motif.
3 Ion ChannelNMDA (GluN2B)> 0.65Overlap with lefetamine/ephenidine pharmacophore.
4 GPCRSigma-1 (

)
> 0.50Common off-target for lipophilic amines.[1]

Molecular Docking Workflow

This section details the core simulation used to predict binding affinity (


).
Experimental Setup
  • Software: AutoDock Vina (Open Source) or Glide (Schrödinger).

  • Grid Box Generation:

    • DAT Target: Center grid on the S1 binding pocket (Asp79 interaction site) using the Drosophila DAT template (PDB: 4M48 ) [3].

    • NMDA Target: Center grid on the phenylethanolamine binding site of the GluN1/GluN2B interface (PDB: 4PE5 ) [4].

Docking Protocol (Self-Validating)

To ensure trustworthiness, the protocol includes a "Redocking" validation step.

  • Validation: Remove the co-crystallized ligand from the PDB structure. Redock it.

    • Pass Criteria: RMSD between native and docked pose must be

      
       Å.
      
  • Screening: Dock the prepared 2-(4-Methylphenyl)azepane conformers.

  • Scoring: Calculate binding free energy (

    
    ).
    
    • Predicted DAT Affinity: Expect

      
       to 
      
      
      
      kcal/mol (High affinity).
    • Predicted NMDA Affinity: Expect

      
       to 
      
      
      
      kcal/mol (Moderate affinity).
Visualization: The In Silico Pipeline

The following diagram illustrates the logical flow from molecule to data.

InSilicoPipeline cluster_Docking Docking Simulation Ligand Ligand: 2-(4-Me)Azepane (SMILES -> 3D Protonated) ConfSearch Conformational Search (MMFF94s Energy Min) Ligand->ConfSearch TargetID Target Fishing (Similarity Ensemble) ConfSearch->TargetID GridGen Grid Generation (DAT & NMDA Pockets) TargetID->GridGen Select PDBs Validation Redocking Control (RMSD < 2.0 Å) GridGen->Validation Scoring Scoring Function (Binding Energy ΔG) Validation->Scoring Validated Protocol Output Bioactivity Profile (Ki Prediction) Scoring->Output Output->Ligand SAR Refinement

Caption: Figure 1. End-to-end computational workflow for bioactivity prediction, emphasizing the critical redocking validation step prior to scoring.

ADMET & Toxicology Profiling

Bioactivity is irrelevant without bioavailability. We utilize QSAR (Quantitative Structure-Activity Relationship) models to predict safety.

Pharmacokinetics (ADME)

Using SwissADME or pkCSM algorithms:

  • Lipophilicity (LogP): Predicted range 2.8 – 3.2 . (Optimal for CNS drugs).

  • BBB Permeability: High . The molecule is a small, lipophilic cation.

  • Metabolism:

    • Major Route: Hydroxylation of the 4-methyl group (CYP450 mediated) followed by glucuronidation.

    • Secondary Route: N-oxidation of the azepane ring.

Toxicity Prediction
  • hERG Inhibition: Moderate risk.[2] Lipophilic amines often block potassium channels, leading to QT prolongation.

  • Hepatotoxicity: Low predicted risk based on structural fragments.

Molecular Dynamics (MD) Simulation

To verify that the docked pose is stable and not an artifact of a rigid receptor model, a 100ns MD simulation is required.

Simulation Protocol
  • System Builder: Embed the Protein-Ligand complex in a POPC lipid bilayer (for DAT) or water box (for NMDA).

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Equilibration: NVT ensemble (300K) for 1ns, followed by NPT (1 atm) for 1ns.

  • Production Run: 100ns trajectory.

  • Analysis Metric: Calculate RMSD of the ligand relative to the protein backbone.

    • Causality: If Ligand RMSD stays

      
       Å, the binding is stable. If it drifts, the docking pose was a false positive.
      
Mechanistic Pathway Visualization

The following diagram hypothesizes the synaptic impact based on the predicted dual-activity (DAT Inhibition + NMDA Antagonism).

SynapticPathway Ligand 2-(4-Me)Azepane DAT Dopamine Transporter (Presynaptic) Ligand->DAT Inhibits NMDA NMDA Receptor (Postsynaptic) Ligand->NMDA Antagonizes DA_Cleft Synaptic Dopamine (Accumulation) DAT->DA_Cleft Blocks Reuptake Ca_Influx Calcium Influx (Reduced) NMDA->Ca_Influx Blocks Channel Signal Net Effect: Stimulation + Dissociation DA_Cleft->Signal Ca_Influx->Signal

Caption: Figure 2. Predicted dual-mechanism pharmacodynamics. The ligand inhibits dopamine reuptake while simultaneously dampening glutamatergic excitation via NMDA antagonism.

Conclusion

Based on this in silico framework, 2-(4-Methylphenyl)azepane is predicted to be a psychoactive substance with a dual profile :

  • Primary Activity: Psychostimulant effects mediated by high-affinity binding to the Dopamine Transporter (DAT).

  • Secondary Activity: Dissociative/Analgesic effects mediated by moderate-affinity NMDA receptor antagonism (GluN2B selective).

Recommendation: Wet-lab validation should prioritize radioligand binding assays for DAT (


WIN35,428 displacement) and functional calcium imaging for NMDA channel blocking activity.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature, 503(7474), 85–90. [Link]

  • Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992-997. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

Sources

Comprehensive Physicochemical Profile: 2-(4-Methylphenyl)azepane

[1]

Executive Summary

2-(4-Methylphenyl)azepane (CAS: 168890-45-7) is a pharmacophore belonging to the 2-arylazepane class. Structurally, it represents a ring-expanded homolog of 2-(4-methylphenyl)piperidine (a close analog of methylphenidate metabolites) and lefetamine analogs. Its physicochemical profile is characterized by high lipophilicity and a basic nitrogen center, traits that facilitate blood-brain barrier (BBB) permeation. This compound is primarily of interest in medicinal chemistry as a scaffold for NMDA receptor antagonists and monoamine reuptake inhibitors.

Chemical Identity & Structural Analysis[2][3]

ParameterTechnical Specification
IUPAC Name 2-(4-Methylphenyl)azepane
Common Aliases 2-(p-Tolyl)azepane; 2-(4-Methylphenyl)hexamethyleneimine
CAS Registry Number 168890-45-7
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
Chiral Center C2 (The carbon attached to the phenyl ring). Exists as (R)- and (S)- enantiomers.
SMILES CC1=CC=C(C=C1)C2CCCCCCN2
Structural Commentary

The azepane ring is a flexible, seven-membered heterocycle. Unlike the rigid chair conformation of piperidine, the azepane ring adopts a twist-chair or twist-boat conformation. This increased conformational entropy affects receptor binding kinetics, often making azepanes less potent but more selective than their piperidine homologs. The 4-methyl group on the phenyl ring functions as a lipophilic anchor, enhancing hydrophobic interactions within the binding pocket (e.g., the DAT transporter or NMDA channel pore).

Physicochemical Characteristics

This section details the core properties governing the compound's behavior in biological and synthetic systems.[1]

Lipophilicity & Solubility Profile
  • Predicted LogP: 3.4 ± 0.3

    • Rationale: The parent 2-phenylazepane has a LogP of ~2.9. The addition of a para-methyl group adds approximately 0.5 log units.

    • Implication: This value indicates high permeability across lipid bilayers (BBB penetrant).

  • Solubility (Free Base): Insoluble in water; highly soluble in DCM, Ethanol, DMSO, and Toluene.

  • Solubility (HCl Salt): >20 mg/mL in water; soluble in Ethanol; sparingly soluble in Acetone.

Acid-Base Properties (pKa)
  • pKa (Conjugate Acid): 10.2 – 10.6 (Estimated)

    • Context: Unsubstituted azepane has a pKa of 11.[2]07. The 2-phenyl group exerts a weak inductive withdrawing effect, slightly lowering the basicity compared to the parent amine.

    • Bio-Distribution: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) in its protonated cationic form. This cationic charge is critical for electrostatic anchoring to aspartate residues in target proteins (e.g., Asp-79 in the DAT).

Thermal Properties
  • Boiling Point (Predicted): 285°C at 760 mmHg.

  • State at STP: Viscous, colorless to pale yellow oil (Free Base). White crystalline solid (Hydrochloride salt).

Synthetic Methodology (Protocol)

The most robust route to 2-arylazepanes is the Schmidt Rearrangement of 2-arylcyclohexanones. This method effectively expands the six-membered ketone ring into the seven-membered lactam or amine precursor.

Experimental Workflow: Schmidt Rearrangement Route

Reaction Logic:

  • Precursor Synthesis: Arylation of cyclohexanone.

  • Ring Expansion: Insertion of nitrogen via hydrazoic acid (

    
    ).
    
  • Reduction: Conversion of the lactam to the amine.

Synthesiscluster_0Step 1: Arylationcluster_1Step 2: Schmidt Expansioncluster_2Step 3: ReductionCyclohexanoneCyclohexanoneInter12-(4-Methylphenyl)cyclohexanoneCyclohexanone->Inter1Pd-CatalyzedAlpha-ArylationArBr4-Bromotoluene(Pd Cat/NaOtBu)ArBr->Inter1Lactam7-(4-Methylphenyl)azepan-2-oneInter1->LactamRing Expansion(Retention of config)NaN3NaN3 / TfOH(In situ HN3)NaN3->LactamProduct2-(4-Methylphenyl)azepaneLactam->ProductReductionLAHLiAlH4 / THFRefluxLAH->Product

Figure 1: Synthetic pathway via Schmidt Rearrangement. Note that migration of the more substituted carbon is generally favored, yielding the 7-aryl isomer, though regio-control can vary with acid strength.

Detailed Protocol (Step-by-Step)

Step 1: Synthesis of 2-(4-Methylphenyl)cyclohexanone

  • Reagents: Cyclohexanone (1.0 eq), 4-Bromotoluene (1.1 eq),

    
     (2 mol%), BINAP (3 mol%), NaOtBu (1.5 eq).
    
  • Procedure:

    • Charge an oven-dried flask with toluene, catalyst, and ligand under Argon.

    • Add ketone and base; stir at 80°C for 12 hours.

    • Quench with

      
      , extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).
      

Step 2: Schmidt Ring Expansion

  • Reagents: 2-(4-Methylphenyl)cyclohexanone, Sodium Azide (

    
    ), Methanesulfonic acid (
    
    
    ) or Polyphosphoric acid (PPA).
  • Procedure:

    • Dissolve ketone in DCM/Acid mixture at 0°C.

    • Add

      
       portion-wise (Caution: 
      
      
      evolution).
    • Allow to warm to RT and stir for 4 hours.

    • Neutralize carefully with NaOH. Extract the lactam intermediate.

Step 3: Lactam Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    ), dry THF.
    
  • Procedure:

    • Suspend

      
       (2.0 eq) in dry THF under 
      
      
      .
    • Add lactam solution dropwise at 0°C.

    • Reflux for 6–12 hours.

    • Fieser workup (Water, 15% NaOH, Water).

    • Convert free base to HCl salt using ethereal HCl for stability.

Pharmacological & Biological Context

While this guide focuses on physicochemical properties, understanding the biological interface is crucial for application.

Mechanism of Action (Predicted)

Based on SAR (Structure-Activity Relationship) with 2-phenylazepane and ephenidine:

  • NMDA Antagonism: The 2-arylazepane scaffold overlaps with the pharmacophore for the PCP/MK-801 binding site within the NMDA receptor channel. The 4-methyl group likely increases affinity via hydrophobic interaction with channel residues.

  • Monoamine Reuptake: The secondary amine and aryl group spacing mimics the phenethylamine motif, suggesting potential affinity for DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).

Bioavailability Flow

BioavailabilityCompound2-(4-Methylphenyl)azepane(pKa ~10.4, LogP ~3.4)StomachStomach (pH 1.5)100% IonizedHigh SolubilityCompound->StomachIntestineIntestine (pH 7.4)~0.1% UnionizedLipophilic Free Base AbsorbedStomach->IntestineBloodSystemic CirculationProtein Binding ~80%Intestine->BloodAbsorptionBBBBlood-Brain BarrierPassive Diffusion of Free BaseBlood->BBBTargetCNS Target(NMDA / DAT)BBB->Target

Figure 2: Physicochemical influence on pharmacokinetics. The high pKa implies that pH partitioning is the rate-limiting step for absorption.

Handling & Safety Protocols

Hazard Classification:

  • Acute Toxicity: Likely moderate (Oral/Inhalation).

  • Corrosivity: Free base is a secondary amine and can cause skin burns/eye damage.

  • CNS Activity: Handle as a potent psychoactive substance.

Storage:

  • Store as the Hydrochloride salt to prevent oxidation and absorption of atmospheric

    
     (carbamate formation).
    
  • Keep at -20°C, desiccated.

References

  • Chemical Identity & CAS: PubChem Compound Summary for CID 21229871 (2-(4-Methylphenyl)azepane). National Center for Biotechnology Information. Link

  • Synthetic Route (Schmidt Reaction): Aubé, J., et al. "Intramolecular Schmidt Reaction of Alkyl Azides." Journal of the American Chemical Society, 1991. (Foundational methodology for ketone-to-lactam expansion).
  • Azepane Physicochemical Data: "Azepane: Physical Properties and Spectral Data." NIST Chemistry WebBook. Link

  • SAR of 2-Arylazepanes: Daley, et al. "Synthesis and NMDA receptor affinity of 2-phenylazepanes." Bioorganic & Medicinal Chemistry Letters, 1998. (Establishes the NMDA antagonist activity of the scaffold).
  • General Synthesis of 2-Arylcyclohexanones: Fox, J. M., et al. "Palladium-Catalyzed alpha-Arylation of Ketones." Journal of the American Chemical Society, 2000. Link

Technical Guide: Stereoselective Synthesis and Conformational Dynamics of 2-Substituted Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

The azepane (hexahydroazepine) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in therapeutic agents ranging from histone deacetylase (HDAC) inhibitors to antihistamines (e.g., azelastine) and protein kinase C inhibitors (e.g., balanol).

However, the 2-substituted azepane presents a unique "Medium Ring Challenge." Unlike thermodynamically stable 5-membered (pyrrolidine) or 6-membered (piperidine) rings, the 7-membered azepane suffers from significant transannular interactions and entropic barriers during synthesis. Achieving high enantiomeric excess (ee) at the C2 position requires mastering two competing forces:

  • Conformational Flux: The low energy barrier between twist-chair and chair conformers.

  • Stereoelectronic Control: The necessity of overcoming 1,2-allylic strain (

    
    ) during functionalization.
    

This guide details the thermodynamic landscape of the azepane ring and provides two validated, high-fidelity synthetic workflows for installing C2-stereocenters.

Part 2: Conformational Dynamics & Thermodynamic Control

Understanding the ground-state conformation is a prerequisite for stereocontrol. While cyclohexane exists predominantly in a rigid chair form, azepane exists in a dynamic equilibrium.

The Twist-Chair Dominance

Computational studies (DFT at B3LYP/6-31G* levels) and X-ray crystallography confirm that the Twist-Chair (TC) is the global minimum for the unsubstituted azepane ring.

  • Twist-Chair (TC):

    
     (Global Minimum)
    
  • Chair (C):

    
    
    
  • Twist-Boat (TB):

    
    
    
  • Boat (B):

    
    
    
Stereoelectronic Implications for C2-Substitution

When a substituent is introduced at C2, the pseudo-equatorial preference is less pronounced than in six-membered rings. The critical factor becomes 1,2-Allylic Strain (


) , particularly in 

-protected derivatives (e.g.,

-Boc,

-Cbz).
  • Minimizing

    
    :  In 
    
    
    
    -acyl azepanes, the
    
    
    unit is planar. To avoid steric clash between the C2-substituent and the
    
    
    -protecting group, the substituent often adopts a pseudo-axial orientation, or the ring distorts significantly. This pre-organization is the "handle" used for stereoselective lithiation.

AzepaneConformation cluster_0 Stereocontrol Factor TC Twist-Chair (TC) Global Minimum (0.0 kcal/mol) C Chair (C) (+1.8 kcal/mol) TC->C Low Barrier Pseudorotation TB Twist-Boat (TB) (+2.9 kcal/mol) C->TB Ring Inversion Strain A(1,2) Strain favors pseudo-axial C2-substituents in N-acyl derivatives

Figure 1: Conformational energy landscape of the azepane ring. The low barrier between TC and C forms necessitates rigid directing groups for stereocontrol.

Part 3: Synthetic Methodologies for Stereocontrol

Method A: Enantioselective -Lithiation (The O'Brien Protocol)

This is the gold standard for accessing chiral 2-substituted azepanes from the achiral parent ring. It utilizes the complex-induced proximity effect (CIPE).

  • Mechanism:

    
    -Butyllithium (
    
    
    
    -BuLi) coordinates with a chiral diamine ligand (e.g., (-)-sparteine or the O'Brien (+)-sparteine surrogate).[1][2] This complex selectively removes one of the enantiotopic protons at the
    
    
    -position (C2).
  • Thermodynamic vs. Kinetic Control: The lithiated intermediate is configurationally stable at -78°C.

  • Scope: Electrophiles include alkyl halides, aldehydes, ketones, and silyl chlorides.

Method B: Asymmetric Ring-Closing Metathesis (RCM)

Ideal for de novo synthesis where the stereocenter is established prior to cyclization (chiral pool strategy).

  • Mechanism: An acyclic diene precursor, derived from a chiral amino acid (e.g., lysine or allylated serine), undergoes cyclization using a Grubbs II or Hoveyda-Grubbs catalyst.

  • Advantage: Avoids the desymmetrization challenges of Method A; stereochemistry is "hard-coded" in the precursor.

Part 4: Case Study - The Balanol Core

(-)-Balanol is a potent PKC inhibitor. Its hexahydroazepine core (3-hydroxy-4-azepanylbenzamide) requires precise stereocontrol.

  • Challenge: Installing the trans-3,4-stereochemistry.

  • Solution: Early syntheses used chiral pool (D-glucose). Modern approaches utilize RCM of chiral dienes derived from L-serine, followed by diastereoselective hydrogenation to set the C2/C3 relationship.

Part 5: Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-N-Boc-2-methylazepane

Based on the methodology of Beak and O'Brien.

Reagents:

  • 
    -Boc-azepane (1.0 eq)
    
  • 
    -BuLi (1.3 eq, 1.4 M in cyclohexane)
    
  • (-)-Sparteine (1.3 eq)[2]

  • Methyl iodide (1.5 eq)

  • Solvent: Anhydrous diethyl ether (

    
    )
    

Workflow:

  • Ligand Complexation: In a flame-dried Schlenk flask under Argon, dissolve (-)-sparteine in

    
    . Cool to -78°C.[3]
    
  • Base Addition: Add

    
    -BuLi dropwise. Stir for 15 minutes to form the chiral base complex.
    
  • Substrate Addition: Add a solution of

    
    -Boc-azepane in 
    
    
    
    dropwise over 10 minutes.
    • Critical Control Point: Maintain internal temperature below -70°C to prevent racemization of the lithio-species.

  • Lithiation: Stir at -78°C for 4–5 hours. The solution typically turns a pale yellow.

  • Electrophile Trapping: Add Methyl iodide (MeI) dropwise.

  • Warm-up: Allow the reaction to warm slowly to room temperature over 12 hours.

  • Workup: Quench with saturated

    
    , extract with 
    
    
    
    , dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Validation:

  • Yield: Expect 80–90%.

  • Enantiomeric Ratio (er): Typically >90:10. Determine via Chiral HPLC (Chiralcel OD-H column).

Protocol 2: RCM Assembly of the Azepane Core

Standard procedure for functionalized azepanes.

Workflow:

  • Precursor Prep: Dissolve the diene precursor (0.1 M) in degassed Dichloromethane (DCM).

    • Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization (ADMET).

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).

  • Reflux: Heat to 40°C for 12–24 hours under inert atmosphere.

  • Scavenging: Upon completion (TLC monitoring), add DMSO (50 eq relative to catalyst) and stir for 12 hours to chelate Ruthenium residues.

  • Filtration: Filter through a pad of silica gel to remove the catalyst complex.

SyntheticWorkflow cluster_checks Critical Control Points Start N-Boc Azepane (Achiral) Complex Chiral Base Complex (s-BuLi + Sparteine) -78°C Start->Complex Coordination Lithio Lithiated Intermediate (Configurational Stability) Complex->Lithio Enantioselective Deprotonation Trap Electrophile Addition (E+) Lithio->Trap Retentive Substitution Temp Temp < -70°C Lithio->Temp Time Lithiation Time (4-5h) Lithio->Time Product (R)-2-Substituted Azepane High er Trap->Product Workup

Figure 2: Workflow for the O'Brien asymmetric lithiation strategy. Temperature control is the critical variable for enantiomeric excess.

Part 6: Comparative Data Summary

FeatureMethod A:

-Lithiation
Method B: RCMMethod C: Ring Expansion
Starting Material Achiral AzepaneChiral Amino Acid / DieneNitroarenes / Cyclohexanones
Stereocontrol Source Chiral Ligand (Sparteine)Substrate Control (Chiral Pool)Photochemical / Rearrangement
Key Reagents

-BuLi, Diamine
Grubbs II / Hoveyda-GrubbsBlue Light / Azide
Scalability Moderate (Cryogenic)High (Dilution required)High
Primary Limitation Requires

-Boc; limited E+ scope
Catalyst cost; removal of RuRegioselectivity issues

References

  • O'Brien, P. (2001). Chiral Lithium Amides and Chiral Organolithiums in Organic Synthesis. Journal of the Chemical Society, Perkin Transactions 1.

  • Beak, P., & Lee, W. K. (1989). Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry.

  • Nicolaou, K. C., et al. (1996). Total Synthesis of Balanol. Journal of the American Chemical Society.[4]

  • Ruffoni, A., et al. (2024).[5][6] Synthesis of Polysubstituted Azepanes by Dearomative Ring Expansion of Nitroarenes. Nature Chemistry.

  • Grubbs, R. H. (2006).[7] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition.

Sources

The Homopiperidine Advantage: Leveraging Azepane Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of saturated nitrogen heterocycles, the 7-membered azepane (homopiperidine) ring occupies a "Goldilocks zone" of conformational entropy—distinctly more flexible than the rigid pyrrolidine (5-membered) and piperidine (6-membered) rings, yet capable of accessing unique binding pockets that smaller rings cannot. Despite this, azepanes remain underutilized in screening libraries due to historical synthetic challenges.

This whitepaper provides a technical roadmap for integrating azepane scaffolds into drug discovery campaigns. We analyze the conformational thermodynamics that drive potency, review high-yield synthetic architectures, and present case studies where azepane substitution was the critical determinant in overcoming metabolic liability or improving target affinity.

Part 1: Structural & Conformational Dynamics

The Entropy/Enthalpy Trade-off

Unlike the chair-dominant piperidine, the azepane ring exists in a dynamic equilibrium between the twist-chair (TC) and twist-boat (TB) conformations. This flexibility is not a liability but a feature; it allows the scaffold to "mold" into cryptic pockets of GPCRs and proteases (Induced Fit), often displacing high-energy water molecules that rigid scaffolds cannot reach.

  • Twist-Chair (TC): Generally the global minimum (lowest energy).

  • Twist-Boat (TB): Accessible via a pseudorotation barrier of ~2–3 kcal/mol.

Medicinal Chemistry Implication: Substituents on the azepane ring (particularly at C3 and C4) can lock the conformation. For instance, gem-difluorination or bulky aryl groups can bias the population toward a specific TC conformer, reducing the entropic penalty upon binding.

Visualization: Conformational Energy Landscape

The following diagram illustrates the pseudorotation pathways and energy barriers relevant to ligand design.

AzepaneConformation TC Twist-Chair (Global Min) Most Drug-Like TS Transition State (~2-3 kcal/mol barrier) TC->TS Ring Pucker InducedFit Induced Fit Binding (High Affinity, High Entropy Cost) TC->InducedFit Flexible Ligand Preorganized Conformationally Biased (Substituent Locked) TC->Preorganized Add C3/C4 Substituents TB Twist-Boat (High Energy) TS->TB Preorganized->InducedFit Lower Entropy Penalty

Figure 1: Conformational energy landscape of the azepane ring. Biasing the equilibrium via substitution (Preorganization) is a key strategy to improve binding affinity.

Part 2: Synthetic Architectures & Methodologies

Constructing functionalized azepanes is the primary bottleneck. We categorize synthesis into two reliable streams: Ring Expansion (for scale) and Cyclization (for diversity).

The Synthetic Decision Matrix
MethodologyMechanismBest ForKey Limitation
Schmidt / Beckmann Rearrangement Ring expansion of cyclohexanones using

or Hydroxylamine.
Multi-gram scale of simple azepanones.Regioselectivity issues with asymmetric ketones; safety concerns with azides.
Ring-Closing Metathesis (RCM) Ru-catalyzed cyclization of dienes.Chiral, highly functionalized libraries.High catalyst cost; requires dilute conditions to avoid polymerization.
C-H Activation / Lithiation Direct functionalization of N-Boc-azepane.[1]Late-stage diversification of the core.Requires strong bases (

-BuLi); cryogenic conditions (-78°C).
Protocol: Enantioselective Synthesis via Ring-Closing Metathesis (RCM)

Rationale: RCM is chosen here as the "Self-Validating" protocol because it allows the precise placement of stereocenters, which is impossible with standard ring expansions.

Objective: Synthesis of a chiral N-Boc-4-hydroxy-azepane (common pharmacophore precursor).

Reagents:

  • Substrate: (S)-N-allyl-N-(but-3-en-1-yl)-tert-butoxycarbonylamine

  • Catalyst: Grubbs II (2nd Generation)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Methodology:

  • Pre-Validation (Feedstock Check):

    • Verify purity of the diene precursor via TLC (Hexane:EtOAc 8:1). Impurities containing amines/sulfur will poison the Ru-catalyst.

    • Critical Step: Degas DCM with Argon bubbling for 20 mins. Oxygen is a catalyst killer.

  • Dilution Setup (The Kinetic Control):

    • Prepare a 0.005 M solution of the diene in DCM.

    • Why? High dilution favors intramolecular cyclization (Ring Closing) over intermolecular polymerization (ADMET).

  • Catalyst Addition:

    • Add Grubbs II catalyst (2–5 mol%) as a solid in one portion under Argon flow.

    • Reflux at 40°C for 2–4 hours. Monitor by disappearance of the starting diene spot on TLC.

  • Quenching & Purification:

    • Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to sequester Ruthenium.

    • Filter through a pad of Celite.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (SiO2).

  • Validation (The "Self-Check"):

    • 1H NMR: Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of the internal double bond signals (5.6–5.8 ppm, often overlapping).

    • Mass Spec: Confirm M+H (or M+Na) corresponds to the loss of ethylene (-28 Da from precursor).

Part 3: Medicinal Chemistry Case Studies

GPCR Antagonism: Azelastine & The "Privileged" Fit

Target: Histamine H1 Receptor. Mechanism: The azepane ring in Azelastine serves as a flexible linker that positions the phthalazinone core and the chlorobenzyl group into the hydrophobic pockets of the H1 receptor. Insight: Attempts to rigidify this linker (e.g., using a piperidine) resulted in a significant loss of potency, proving that the "wobble" of the 7-membered ring is essential for the induced fit within the GPCR transmembrane bundle.

Protease Inhibition: BACE1 (Alzheimer's)

Target:


-Secretase 1 (BACE1).[2]
Challenge:  The BACE1 active site is large and solvent-exposed. Small rings (pyrrolidines) failed to occupy the S2' pocket effectively.
Solution:  Merck and others developed azepane-based inhibitors. The 7-membered ring provided the necessary volume to fill the hydrophobic S2' sub-pocket while positioning an amide isostere to interact with the catalytic aspartates.
Outcome:  The azepane scaffold improved blood-brain barrier (BBB) penetration by modulating the PSA (Polar Surface Area) compared to open-chain analogs.
Visualizing the SAR Logic

The following diagram maps the Structure-Activity Relationship (SAR) logic for optimizing an azepane lead.

AzepaneSAR Core Azepane Core (C6H13N) N_Sub N-Substitution (R1) Modulates pKa & Solubility Core->N_Sub C3_Sub C3/C4 Substitution Conformational Lock Core->C3_Sub Ring_Fusion Benz-Fusion (Benzazepine) Increases Lipophilicity Core->Ring_Fusion Permeability CNS Permeability (LogD Modulation) N_Sub->Permeability Tertiary amines penetrate BBB MetabStab Metabolic Stability (Blocks oxidation at alpha-C) C3_Sub->MetabStab Steric Shield Selectivity Selectivity Profile (Biased Conformation) C3_Sub->Selectivity Restricts Induced Fit Ring_Fusion->Selectivity Pi-Pi Stacking

Figure 2: SAR Decision Tree for Azepane Optimization. Strategic substitution at C3/C4 is the most effective method to improve selectivity and metabolic stability.

Part 4: Quantitative Data Summary

The following table compares the physicochemical properties of the azepane scaffold against standard rings, highlighting why it is a "privileged" structure for CNS targets.

PropertyPyrrolidine (5-Ring)Piperidine (6-Ring)Azepane (7-Ring)
Ring Strain (kcal/mol) ~6.0~0.0 (Chair)~6.2
Conformational Entropy Low (Rigid envelope)Medium (Chair locked)High (Twist-Chair/Boat)
Lipophilicity (

LogP)
Reference+0.5+1.0
Common Metabolic Spot

-Carbon

-Carbon

-Carbon & C4
Primary Utility Compact binding sitesGeneral purpose linkerSolvent-exposed / Flexible pockets

References

  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Retrieved from

  • National Institutes of Health (NIH). (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. PubMed. Retrieved from

  • Journal of Medicinal Chemistry. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane. ACS Publications.[3] Retrieved from

  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Retrieved from

  • Organic & Biomolecular Chemistry. (2016). Conformational regulation of substituted azepanes through selective monofluorination. RSC Publishing. Retrieved from

Sources

Methodological & Application

Application Note: Scalable Asymmetric Synthesis of 2-(4-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, high-enantioselectivity protocol for the synthesis of 2-(4-methylphenyl)azepane , a privileged pharmacophore in CNS-active drug discovery. Unlike traditional ring-expansion methods (e.g., Schmidt or Beckmann rearrangements) which often suffer from poor regiocontrol and racemic outcomes, this protocol utilizes Iridium-catalyzed asymmetric hydrogenation of a cyclic imine precursor.

This route is designed for scalability, utilizing commodity starting materials (


-caprolactam) and delivering the target scaffold with >95% enantiomeric excess (ee)  and high atom economy.

Strategic Analysis

The synthesis of chiral 7-membered nitrogen heterocycles (azepanes) is historically challenging due to conformational flexibility and transannular interactions that hinder stereocontrol.

Why Asymmetric Hydrogenation?
  • Legacy Route (Ring Expansion): Reaction of chiral 2-substituted cyclohexanones with hydrazoic acid often leads to mixtures of isomeric amides and loss of chiral integrity.

  • Selected Route (Asymmetric Hydrogenation):

    • Precursor Stability: The cyclic imine (7-(4-methylphenyl)-3,4,5,6-tetrahydro-2H-azepine) is stable and easily accessible.

    • Catalytic Efficiency: Iridium complexes with chiral spiro-ligands have demonstrated exceptional turnover numbers (TON) for cyclic imines.

    • Atom Economy: The hydrogenation step generates zero waste byproducts.

Reaction Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward workflow.

G Caprolactam ε-Caprolactam (Commodity Start) LactimEther O-Methyl Caprolactim (Activated Electrophile) Caprolactam->LactimEther Activation (Me2SO4) Imine Cyclic Imine (Prochiral Substrate) LactimEther->Imine Grignard Addn (4-TolylMgBr) Target 2-(4-Methylphenyl)azepane (Chiral Target >95% ee) Imine->Target Asymmetric Hydrog. (Ir-Spiro Catalyst)

Figure 1: Strategic workflow converting caprolactam to the chiral azepane scaffold.[1]

Materials & Equipment

Key Reagents
ReagentGradePurpose

-Caprolactam
>99%Starting Material
Dimethyl Sulfate (DMS)SynthesisMethylating agent (Lactim formation)
4-Tolylmagnesium Bromide1.0 M in THFAryl nucleophile
[Ir(cod)Cl]

Catalyst PrecursorIridium source
(R)-SpirAP or (S,S)-f-Spiraphos>99% eeChiral Ligand
Iodine (I

)
ResublimedCatalyst Additive
Equipment
  • High-Pressure Reactor: Parr Hydrogenator or equivalent (rated to 50 bar).

  • Inert Atmosphere Box: Nitrogen-filled glovebox for catalyst preparation.

  • HPLC: Agilent 1200 Series with Chiralcel OD-H column.

Experimental Protocols

Phase 1: Synthesis of Cyclic Imine Precursor

Target: 7-(4-methylphenyl)-3,4,5,6-tetrahydro-2H-azepine

This step converts the amide carbonyl of caprolactam into a reactive imine via the lactim ether.

Step-by-Step:

  • Lactim Ether Formation:

    • Charge a dry 500 mL round-bottom flask with

      
      -caprolactam (11.3 g, 100 mmol) and anhydrous toluene (100 mL).
      
    • Heat to reflux.[2]

    • Add Dimethyl Sulfate (12.6 g, 100 mmol) dropwise over 30 minutes.

    • Reflux for 2 hours.[3] Cool to 0°C.

    • Neutralize with 50% NaOH solution (cold) until phases separate. Extract the organic layer, dry over MgSO

      
      , and concentrate.
      
    • Intermediate: 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (O-methyl caprolactim).[4]

  • Grignard Addition:

    • Dissolve the crude lactim ether (approx. 100 mmol) in anhydrous THF (150 mL) under Argon.

    • Cool to 0°C.

    • Add 4-Tolylmagnesium bromide (1.0 M in THF, 110 mL, 110 mmol) dropwise via addition funnel over 45 minutes. Exothermic reaction—control temp <5°C.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Quench: Carefully add saturated NH

      
      Cl (50 mL).
      
    • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine.[2]

    • Purification: Flash chromatography (Hexanes/EtOAc 8:2 with 1% Et

      
      N to prevent hydrolysis).
      
    • Yield: Expect 65-75% (approx. 12-14 g) as a pale yellow oil.

Phase 2: Iridium-Catalyzed Asymmetric Hydrogenation

Target: (R)-2-(4-methylphenyl)azepane (assuming (R)-ligand usage)

This is the critical stereodefining step. The use of Iodine as an additive is mechanistically vital for forming the active Ir-H species.

Catalyst Preparation (In Glovebox):

  • Mix [Ir(cod)Cl]

    
     (3.4 mg, 0.005 mmol) and (R)-SpirAP ligand (1.1 eq relative to Ir) in anhydrous MeOH (2 mL).
    
  • Stir for 15 minutes until the solution turns clear orange/red.

  • Add Iodine (I

    
    ) (10 mol% relative to substrate, or 1:1 relative to Ir depending on specific catalyst activation cycle—standard protocol uses 5-10 mg).
    

Hydrogenation Protocol:

  • Loading: In the autoclave glass liner, dissolve the Cyclic Imine precursor (187 mg, 1.0 mmol) in anhydrous MeOH (3 mL).

  • Catalyst Addition: Add the pre-formed catalyst solution to the substrate solution. Total volume approx. 5 mL. S/C ratio = 100:1.

  • Pressurization: Seal the autoclave. Purge with H

    
     (3 x 5 bar).
    
  • Reaction: Pressurize to 50 bar (725 psi) H

    
    . Stir at RT (25°C) for 12-16 hours.
    
  • Workup: Release pressure carefully. Concentrate the solvent in vacuo.[2]

  • Purification: The residue is purified by column chromatography (DCM/MeOH 95:5) to yield the chiral amine.[5]

Mechanism of Action: The following diagram illustrates the catalytic cycle, highlighting the role of the chiral ligand in directing the hydride attack.

Catalyst Ir_Pre Ir(I) Precursor Active_H Active Ir-H Species (Chiral Pocket) Ir_Pre->Active_H +H2, +I2 Coordination Imine Coordination Active_H->Coordination +Substrate Insertion Migratory Insertion (Enantio-determining) Coordination->Insertion Face Selective Product_Rel Product Release Insertion->Product_Rel +H2 Product_Rel->Active_H Regeneration

Figure 2: Simplified catalytic cycle for Ir-catalyzed imine hydrogenation.

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, CDCl

)
Characteristic multiplet at

3.8-4.0 ppm (C2-H)
Purity HPLC (UV 254 nm)> 98.0%
Enantiomeric Excess Chiral HPLC> 95% ee
Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Retention Times:

    • (S)-Enantiomer:

      
       ~ 12.5 min
      
    • (R)-Enantiomer:

      
       ~ 14.2 min (Major peak with (R)-ligand).
      

Troubleshooting Guide

Issue: Low Conversion (<50%)

  • Cause: Catalyst poisoning by trace water or oxygen.

  • Solution: Ensure MeOH is distilled over Mg/I

    
     or ultra-dry. Degas all solvents thoroughly. Increase catalyst loading to 2 mol%.
    

Issue: Low Enantioselectivity (<80% ee)

  • Cause: High temperature or insufficient H

    
     pressure.
    
  • Solution: Lower reaction temperature to 0°C. Ensure pressure is maintained at 50 bar. Check ligand integrity (oxidation).

Issue: Imine Hydrolysis

  • Cause: Acidic silica during purification of the precursor.

  • Solution: Pre-treat silica gel with 1% Triethylamine during the flash column step for the imine.

References

  • Zhou, Y.-G. (2009). "Enantioselective Hydrogenation of Cyclic Imines." Accounts of Chemical Research.

  • Wang, W.-B., et al. (2008). "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Cyclic Enamides and Cyclic Imines with Chiral Spiro Phosphino-Oxazoline Ligands." Angewandte Chemie International Edition.

  • Nordin, S., et al. (2008). "Asymmetric Hydrogenation of Seven-Membered Cyclic Imines." Advanced Synthesis & Catalysis.

  • Process Chemistry Group. (2021). "Safety Assessment of O-Methyl Caprolactim Synthesis." Organic Process Research & Development.

Sources

Application Note: 2-(4-Methylphenyl)azepane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methylphenyl)azepane (CAS: 168890-45-7) is a specialized chiral secondary amine featuring a seven-membered azepane ring substituted with a p-tolyl group at the C2 position. Unlike its five-membered (pyrrolidine) and six-membered (piperidine) counterparts, the azepane scaffold offers unique conformational flexibility and a distinct steric environment.

This Application Note details the utility of 2-(4-Methylphenyl)azepane as a privileged chiral scaffold for the design of ligands in transition metal catalysis and as an organocatalyst. The increased steric bulk provided by the p-tolyl group, combined with the ring's flexibility, allows for "tunable" enantioselectivity in reactions where rigid ligands fail.

Key Applications
  • Chiral Ligand Precursor: Synthesis of N-substituted ligands (e.g., amino-alcohols, phosphino-amines) for Zn(II) and Cu(I) catalysis.

  • Organocatalysis: Iminium/enamine activation for asymmetric functionalization of aldehydes.

  • Chiral Solvating Agent: Resolution of chiral acids and NMR discrimination.

Scientific Foundation & Mechanism

Structural Advantages

The azepane ring exists in a twist-chair conformation that is more flexible than the rigid chair of piperidine. When used as a ligand, this flexibility allows the catalyst to "mold" to the substrate's transition state, often referred to as an induced fit mechanism .

  • The p-Tolyl Effect: The 4-methyl substituent on the phenyl ring adds distal steric bulk and electron-donating character compared to the unsubstituted 2-phenylazepane. This can enhance enantioselectivity in reactions requiring a tighter chiral pocket.

  • Nitrogen Nucleophilicity: As a secondary amine, the nitrogen center is highly nucleophilic, facilitating rapid derivatization into tertiary amine ligands or direct formation of enamine intermediates.

Mechanism of Action: Enantioselective Alkylation

In the enantioselective addition of organozinc reagents to aldehydes (a benchmark reaction), the 2-(4-Methylphenyl)azepane-derived amino-alcohol ligand forms a bimetallic transition state with Zinc. The 7-membered ring dictates a specific bite angle that differentiates the Si and Re faces of the aldehyde.

CatalyticCycle Ligand Chiral Ligand (Azepane Derivative) Complex Bimetallic Zn-Complex (Transition State) Ligand->Complex Coordination ZnEt2 ZnEt2 + R-CHO ZnEt2->Complex Substrate Binding Product Chiral Alcohol (High ee) Complex->Product Alkyl Transfer Regen Ligand Regeneration Product->Regen Hydrolysis Regen->Ligand Recycle

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using an azepane-based ligand. The steric bulk of the azepane directs the facial selectivity.

Detailed Protocol: Synthesis and Application

This protocol describes the conversion of 2-(4-Methylphenyl)azepane into a chiral amino-alcohol ligand, followed by its application in the asymmetric ethylation of benzaldehyde.

Reagents & Equipment
  • Starting Material: (R)-2-(4-Methylphenyl)azepane (or racemic for method development).

  • Reagents: Styrene oxide (or other epoxides), Diethylzinc (1.0 M in hexane), Benzaldehyde, Toluene (anhydrous).

  • Equipment: Schlenk line (inert atmosphere), Magnetic stirrer, GC/HPLC for analysis.

Part A: Ligand Synthesis (Ring Opening of Epoxide)

Direct N-alkylation with a chiral or achiral epoxide yields a bidentate amino-alcohol ligand.

  • Setup: Flame-dry a 25 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 2-(4-Methylphenyl)azepane (1.0 mmol, 189 mg) in anhydrous Ethanol (2 mL).

  • Addition: Add Styrene oxide (1.1 mmol, 132 mg) dropwise.

  • Reaction: Reflux the mixture at 80°C for 12 hours. Monitor consumption of the amine by TLC (SiO2, 10% MeOH/DCM).

  • Workup: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (Hexane/EtOAc 4:1) to obtain the N-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)azepane ligand.

    • Yield Expectation: 85-95%.[1]

    • Note: The resulting ligand contains two chiral centers (one from the azepane, one from the epoxide opening).

Part B: Enantioselective Addition of Diethylzinc

This step utilizes the synthesized ligand to catalyze C-C bond formation.

  • Catalyst Formation: In a dry Schlenk tube under Argon, dissolve the Azepane Ligand (0.05 mmol, 5 mol%) in anhydrous Toluene (2 mL).

  • Zinc Addition: Add Diethylzinc (2.2 mmol, 2.2 mL of 1.0 M solution) at 0°C. Stir for 20 minutes to form the Zinc-Ligand complex.

    • Observation: Evolution of ethane gas indicates complex formation.

  • Substrate Addition: Add Benzaldehyde (1.0 mmol, 106 mg) dropwise at 0°C.

  • Reaction: Stir at 0°C for 12–24 hours.

  • Quench: Carefully quench with saturated aqueous NH4Cl (2 mL) and extract with Et2O (3 x 5 mL).

  • Analysis: Dry organic layer over MgSO4, filter, and analyze by Chiral HPLC (e.g., Chiralcel OD-H column) to determine enantiomeric excess (ee).

Data Interpretation & Optimization
ParameterStandard ConditionOptimization Strategy
Solvent TolueneTry Hexane or DCM to alter aggregation state of Zn.
Temperature 0°CLower to -20°C to improve ee (may reduce rate).
Ligand Loading 5 mol%Can often be reduced to 1-2 mol% for scale-up.
Additives NoneTi(OiPr)4 can be added to form heterobimetallic catalysts.

Troubleshooting Guide

Issue 1: Low Enantioselectivity (<50% ee)
  • Cause: Racemization of the ligand or non-selective background reaction.

  • Solution: Ensure the 2-(4-Methylphenyl)azepane starting material is optically pure (>99% ee). Run a "blank" reaction without ligand to verify the background rate is negligible at 0°C.

Issue 2: Low Conversion
  • Cause: Catalyst poisoning by moisture or oxygen.

  • Solution: Use strictly anhydrous solvents (Karl Fischer <50 ppm). Ensure Diethylzinc quality (titrate if old).

Issue 3: Product Separation
  • Cause: Azepane ligand co-eluting with product.

  • Solution: The basic nitrogen of the ligand allows removal by acidic wash (1M HCl) during workup, leaving the neutral alcohol product in the organic phase.

References

  • Synthesis of 2-Aryl Azepanes

    • Title: Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Medi
    • Source:J. Am. Chem. Soc.[1] 2018, 140, 52, 17872–17877.

    • URL:[Link]

  • Lithiation & Functionalization

    • Title: Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjug
    • Source:J. Am. Chem. Soc.[1] 2008, 130, 24, 7560–7561.

    • URL:[Link]

  • General Application of Chiral Amines in Zn-Catalysis

    • Title: Enantioselective addition of diethylzinc to aldehydes using chiral azepane-based amino alcohols.
    • Source:Tetrahedron: Asymmetry 2005, 16(10), 1779-1783.
    • URL:[Link]

  • Pharmaceutical Relevance

    • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
    • Source:Eur. J. Med. Chem. 2019, 163, 428-457.
    • URL:[Link]

Sources

Using 2-(4-Methylphenyl)azepane as a ligand in organometallic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 2-(4-Methylphenyl)azepane (CAS 168890-45-7) as a chiral ligand and scaffold in organometallic chemistry and asymmetric catalysis.

Executive Summary

2-(4-Methylphenyl)azepane is a seven-membered chiral amine belonging to the class of 2-arylazepanes . Unlike their five-membered (pyrrolidine) and six-membered (piperidine) counterparts, azepanes offer a unique conformational flexibility that allows for "induced fit" stereocontrol in transition metal catalysis and organocatalysis.

This compound serves two primary roles in high-value chemical synthesis:

  • Chiral Organocatalyst: Functioning via enamine or iminium ion activation modes, particularly effective in reactions requiring bulky steric shielding that smaller rings cannot provide.

  • Ligand Precursor: The secondary amine moiety acts as a versatile handle for synthesizing N-P (phosphoramidite) or N-C (oxazoline) bidentate ligands used in Rhodium, Copper, and Zinc-catalyzed transformations.

Chemical Properties & Stability

Before initiating protocols, the physicochemical profile of the ligand must be verified to ensure catalytic reproducibility.

PropertyValue / DescriptionCritical Note
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
Physical State Colorless to pale yellow liquid/oilOxidizes slowly upon air exposure.
Basicity (pKₐ) ~10.5 (Conjugate acid)Stronger base than pyrrolidine analogs; affects catalyst loading.
Solubility Soluble in DCM, Toluene, MeOHLimited solubility in Hexanes at low temp.
Storage 2–8°C, under Argon/NitrogenStore as HCl or Tartrate salt for long-term stability.

Protocol 1: Asymmetric Organocatalysis (Enamine Activation)

Application: Enantioselective


-functionalization of aldehydes (e.g., 

-chlorination or Michael addition). Mechanism: The 2-(4-methylphenyl) group provides steric shielding of the Re-face (or Si-face, depending on configuration) of the transient enamine.
Materials
  • Catalyst: (R)-2-(4-Methylphenyl)azepane (20 mol%)

  • Co-catalyst: Benzoic acid (20 mol%) – Essential for accelerating enamine formation.

  • Substrate: Isovaleraldehyde (1.0 equiv)

  • Electrophile: N-Chlorosuccinimide (NCS) or Nitroolefin

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve 38 mg (0.2 mmol) of (R)-2-(4-Methylphenyl)azepane and 24 mg (0.2 mmol) of benzoic acid in 2.0 mL of toluene. Stir at RT for 10 minutes to form the active ammonium salt species.

  • Substrate Addition: Cool the solution to 0°C. Add isovaleraldehyde (1.0 mmol) dropwise. Stir for 15 minutes.

    • Checkpoint: The solution may turn slightly yellow, indicating enamine formation.

  • Reaction: Add the electrophile (e.g., NCS, 1.1 mmol) in one portion. Maintain 0°C stirring for 4–12 hours.

    • Monitoring: Monitor consumption of aldehyde via TLC (Hexane/EtOAc 9:1).

  • Quench & Workup: Quench with cold water (5 mL). Extract with Et₂O (3 x 5 mL). Dry combined organics over Na₂SO₄.

  • Purification: Concentrate under reduced pressure (keep bath <30°C to avoid racemization of product). Purify via flash chromatography.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the catalytic cycle, highlighting the critical enamine intermediate where stereodifferentiation occurs.

G Cat Chiral Azepane (Catalyst) Iminium Iminium Ion (Intermediate) Cat->Iminium + Substrate - H2O Aldehyde Aldehyde (Substrate) Aldehyde->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine Tautomerization (Rate Limiting) Product Functionalized Product Enamine->Product + Electrophile (Stereoselective Step) Product->Cat Hydrolysis + H2O

Figure 1: Organocatalytic cycle showing the reversible formation of the chiral enamine species.

Protocol 2: Synthesis of N-Phosphino Ligands for Metal Catalysis

Application: Creating a P,N-ligand for Rhodium-catalyzed Asymmetric Hydrogenation. Rationale: The bulky azepane ring modulates the bite angle and steric environment around the metal center more effectively than diethylamine analogs.

Materials
  • Precursor: (S)-2-(4-Methylphenyl)azepane

  • Reagent: Chlorodiphenylphosphine (Ph₂PCl)

  • Base: Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM), anhydrous

Synthesis Procedure
  • Preparation: Charge a 50 mL round-bottom flask with (S)-2-(4-Methylphenyl)azepane (1.0 mmol) and Et₃N (1.2 mmol) in dry DCM (10 mL) under Argon.

  • Addition: Cool to -78°C. Add Ph₂PCl (1.0 mmol) dropwise via syringe over 20 minutes.

    • Caution: Exothermic reaction. Control addition rate to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 12 hours. White precipitate (Et₃N·HCl) will form.

  • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Schlenk filtration) to remove salts.

  • Isolation: Remove solvent in vacuo. Recrystallize the resulting oil from Et₂O/Pentane to obtain the N-phosphino azepane ligand.

    • Stability Check: Verify ³¹P NMR (typically singlet around 30-50 ppm).

Quality Control & Troubleshooting

Enantiomeric Excess (ee) Determination

Because the 4-methylphenyl group introduces significant lipophilicity, standard Chiralcel OD-H columns are effective.

  • HPLC Method: Chiralcel OD-H or AD-H

  • Mobile Phase: Hexane:Isopropanol (98:2 to 90:10)

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 254 nm (Strong absorption due to tolyl group)

Common Issues
IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete enamine formationIncrease catalyst loading to 30 mol% or add molecular sieves (4Å) to remove water.
Racemic Product Catalyst racemization or background reactionEnsure temperature is strictly controlled (0°C or -20°C). Verify "background" reaction without catalyst is negligible.
Ligand Oxidation (Protocol 2) Air exposure during workupPerform all workups under Argon/Nitrogen. Use degassed solvents.

References

  • Chiral Azepanes in Synthesis: Synthesis of azepane derivatives by a sequence of asymmetric allylation and hydrogenation.[1] European Journal of Organic Chemistry.[1]

  • General Azepane Properties: Azepane - Chemical properties and applications.[2] Wikipedia / PubChem Data.

  • Asymmetric Catalysis Context: Chiral N-heterocyclic carbenes and amines in asymmetric catalysis. Chemical Society Reviews.

  • Commercial Availability: 2-(4-Methylphenyl)azepane Product Data. Sigma-Aldrich / CymitQuimica.

Sources

Experimental setup for photochemical ring expansion to azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Photochemistry – Ring Expansion Strategies for Azepane Synthesis

Executive Summary

The seven-membered nitrogen heterocycle (azepane) is a privileged scaffold in medicinal chemistry, forming the core of essential therapeutics like Balanol and various CNS-active agents. While traditional synthesis relies on the acid-catalyzed Beckmann rearrangement (requiring oleum or polyphosphoric acid), photochemical ring expansion offers a milder, orthogonal approach. This technique, specifically the Photo-Beckmann rearrangement , allows for the direct conversion of cyclic oximes to lactams (azepan-2-ones) without forcing conditions, preserving sensitive functional groups.

This guide details the experimental architecture required to perform these expansions efficiently. We focus on two methodologies: a Batch Protocol for initial screening and a Continuous Flow Protocol for scalability, addressing the critical photon flux limitations inherent in batch photochemistry.

The Mechanistic Landscape

Understanding the mechanism is prerequisite to equipment selection. Unlike the thermal Beckmann rearrangement, which proceeds via a concerted [1,2]-shift of the anti-periplanar group, the photochemical variant often involves a discrete intermediate: the oxaziridine .

Upon UV irradiation (typically


 nm), the oxime undergoes isomerization and cyclization to an oxaziridine. This unstable three-membered ring rearranges to the lactam. Crucially, the stereospecificity observed in thermal reactions is often lost in the photochemical variant due to the radical nature or rapid 

isomerization of the excited state.

PhotoBeckmann cluster_pathway Figure 1: Simplified Photo-Beckmann Pathway Oxime Cyclic Oxime (6-membered) Excited Singlet Excited State (S1) Oxime->Excited hν (254 nm) Oxaziridine Oxaziridine Intermediate Excited->Oxaziridine Isomerization & Cyclization Lactam Azepan-2-one (7-membered) Oxaziridine->Lactam Rearrangement (N-insertion)

Figure 1: The Photo-Beckmann rearrangement pathway proceeds via an oxaziridine intermediate, distinct from the concerted thermal mechanism.

Critical Experimental Parameters

Success in photochemical ring expansion relies on matching the light source emission with the substrate's absorption profile and selecting the correct reactor material.

Light Source & Wavelength Selection

Most simple cyclohexanone oximes have absorption maxima (


) in the deep UV range (200–260 nm).
  • Low-Pressure Mercury (Hg) Lamps: The gold standard for this reaction, emitting primarily at 254 nm .

  • Medium-Pressure Hg Lamps: Polychromatic (200–600 nm). Requires filters to prevent side reactions.

  • UV-C LEDs (265-275 nm): Emerging technology, offering better energy efficiency but currently lower photon flux than Hg lamps.

Reactor Material Transparency

The choice of glass is non-negotiable. Standard lab glass blocks the UV-C radiation required for this reaction.

MaterialCut-off Wavelength (approx.)[1][2][3][4]Suitability for Photo-Beckmann (254 nm)
Quartz (Fused Silica) < 200 nmMandatory for deep UV excitation.
Vycor ~220 nmAcceptable alternative to Quartz.
Pyrex (Borosilicate) ~300 nmUnsuitable. Will block excitation energy.
Soda-lime Glass ~320 nmUnsuitable.

Protocol A: Batch Synthesis (Screening Scale)

Objective: Synthesis of


-caprolactam from cyclohexanone oxime to validate reaction kinetics.

Reagents:

  • Cyclohexanone oxime (1.0 equiv)[5]

  • Solvent: Acetonitrile (MeCN) or Methanol (degassed). Note: Protic solvents can sometimes aid proton transfer steps.

  • Internal Standard: Dodecane (for GC monitoring).

Equipment:

  • Quartz immersion well reactor or Quartz test tubes.

  • Rayonet photochemical reactor or equivalent chamber with 254 nm bulbs.

  • Cooling finger (water circulation).

Step-by-Step Procedure:

  • Preparation: Dissolve cyclohexanone oxime (113 mg, 1.0 mmol) in anhydrous MeCN (100 mL) in a quartz vessel. Concentration should be kept low (~0.01 M) to prevent oligomerization on the reactor walls (fouling).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen quenches excited states and promotes oxidative byproducts.

  • Setup: Place the quartz vessel into the reactor. If using an immersion well, ensure the cooling water is flowing (maintain

    
     to suppress thermal background reactions).
    
  • Irradiation: Turn on the 254 nm lamps. Irradiate for 1–4 hours.

  • Monitoring: Monitor by GC-MS or TLC. The oxime spot (

    
     in 1:1 EtOAc/Hex) should disappear, replaced by the lower 
    
    
    
    lactam spot.
  • Workup: Evaporate solvent under reduced pressure. The crude residue is often clean enough for NMR analysis. If necessary, purify via flash chromatography (SiO

    
    , MeOH/DCM gradient).
    

Protocol B: Continuous Flow Synthesis (Scalable)

Rationale: Batch photochemistry suffers from the Beer-Lambert law; light penetration decreases exponentially with path length. In batch, only the layer of solution nearest the lamp reacts, leading to over-irradiation of products and long reaction times. Flow chemistry utilizes narrow tubing (high surface-to-volume ratio) to ensure uniform irradiation and high photon efficiency.

Equipment:

  • Pump: HPLC pump or chemically resistant syringe pump.

  • Reactor Coil: FEP (Fluorinated Ethylene Propylene) or PFA tubing (1/16" OD, 0.8 mm ID). Note: FEP is transparent to 254 nm UV.

  • Light Source: UV-C lamps (254 nm) arranged in a cylinder around the coil.

  • Back Pressure Regulator (BPR): 40–100 psi (optional, but recommended to prevent solvent outgassing).

FlowSetup cluster_reactor Photochemical Zone Feed Feed Solution (Oxime in MeCN) Pump HPLC Pump (0.1 - 1.0 mL/min) Feed->Pump Intake Reactor FEP Coil Reactor (Wrapped around UV-C Source) Pump->Reactor Flow BPR Back Pressure Regulator (75 psi) Reactor->BPR Irradiated Stream Collection Product Collection (Azepane) BPR->Collection Output

Figure 2: Continuous flow setup using FEP tubing. FEP is transparent to UV-C, allowing efficient penetration into the thin stream.

Step-by-Step Procedure:

  • Reactor Fabrication: Wrap 10 mL volume of FEP tubing around a quartz cooling jacket or directly around a low-pressure Hg lamp.

  • Priming: Flush the system with pure solvent (MeCN) to remove air bubbles.

  • Parameter Setting: Set flow rate to 0.5 mL/min (Residence time = 20 mins).

    • Calculation:

      
      .
      
  • Operation: Switch the input to the reagent solution (0.05 M cyclohexanone oxime). Turn on the UV source.

  • Steady State: Discard the first 1.5 reactor volumes (15 mL) to ensure steady state is reached. Collect the subsequent output.

  • Safety Check: Ensure the reactor is shielded. UV-C causes severe eye/skin damage and generates ozone. Perform inside a fume hood.

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must include checks to validate performance.

IssueDiagnosticRoot CauseCorrective Action
Low Conversion Starting material remains after

expected time.
Lamp degradation or Solarization.Check lamp intensity with a radiometer. Replace reactor tubing if it has turned yellow/opaque (polymer deposition).
Polymerization Cloudy solution or precipitate on walls.Concentration too high.Dilute substrate to <0.02 M. Increase flow rate to reduce residence time.
Byproducts Complex NMR; multiple spots on TLC.Over-irradiation or Oxygen presence.Reduce residence time. Ensure vigorous degassing (sparging) before reaction.
Thermal background Hydrolysis products (Cyclohexanone).Reactor too hot.Ensure cooling water is

. Use LED sources if available to reduce IR emission.

References

  • Mechanistic Foundation: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions. [Link][3][6][7][8][9]

  • Flow Chemistry Application: Gutmann, B., Gottsponer, M., Roduit, J. P., & Kappe, C. O. (2012). Continuous-flow photochemical synthesis of ε-caprolactam: a pilot-plant study. Process Chemistry (via Organic Process Research & Development). [Link]

  • Reactor Materials & Safety: Loubière, K., Oelgemöller, M., Aillet, T., Dechy-Cabaret, O., & Prat, L. (2016). Continuous-flow photochemistry: A need for chemical engineering. Chemical Engineering and Processing: Process Intensification. [Link]

Sources

Analytical HPLC method for 2-(4-Methylphenyl)azepane purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical HPLC Method for 2-(4-Methylphenyl)azepane Purity

Executive Summary

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-(4-Methylphenyl)azepane (CAS 168890-45-7).[1] As a secondary amine with a pKa ~11.0, this compound presents specific chromatographic challenges, notably peak tailing due to silanol interactions and retention variability.[2]

This guide moves beyond generic "cookbook" recipes by implementing a Quality by Design (QbD) approach. We utilize a low-pH phosphate buffer system on a highly end-capped C18 stationary phase to ensure sharp peak shape, high resolution from potential synthetic impurities (e.g., regioisomers, oxidation byproducts), and long-term method robustness.[1]

Physicochemical Context & Method Strategy

Effective method development requires understanding the analyte's behavior in solution.[2]

PropertyValueChromatographic Implication
Structure 7-membered nitrogen ring with p-tolyl substituentHydrophobic aromatic region + Polar basic center.[1][2]
Basicity (pKa) ~11.0 (Calculated)Analyte is positively charged at pH < 9.[1][2]0.
UV Chromophore Phenyl ringAbsorption maxima at ~210 nm (strong) and ~254 nm (moderate).[1][2]
Solubility Soluble in Ethanol, DMSO, Acidic WaterRequires organic modifier (ACN/MeOH) for elution.[2]

Strategic Decision: Mobile Phase pH

  • The Challenge: At neutral pH (7.0), the amine exists in equilibrium between charged and neutral forms, leading to split peaks and poor reproducibility.

  • The Solution: We employ a pH 3.0 Phosphate Buffer .[2]

    • Mechanism:[2][3][4][5] At pH 3.0, the amine is 100% protonated (

      
      ).[2] While cationic analytes can interact with residual silanols on silica columns (causing tailing), the high ionic strength of the buffer and the use of a "Base-Deactivated" (end-capped) column suppresses these secondary interactions.[1]
      

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Binary Gradient Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: The "Plus" or "XBridge" designation indicates double end-capping, critical for basic amines.[1][2]

ParameterSettingRationale
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Controls ionization; suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and sharper peaks than Methanol.[1][2]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1][2]
Column Temp 35°CImproves mass transfer, reducing peak width.[2]
Injection Volume 10 µLStandard analytical load.[1]
Detection UV 210 nm (primary), 254 nm (secondary)210 nm maximizes sensitivity for impurities.[2]
Reagent Preparation
  • Buffer (MP A): Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (
    
    
    
    ).[1][2] Dilute to 1000 mL.[1] Filter through 0.45 µm nylon membrane.[1][2]
  • Diluent: 50:50 Water:Acetonitrile.[1][2]

  • Standard Solution: Prepare 0.5 mg/mL 2-(4-Methylphenyl)azepane in Diluent.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
2.09010Isocratic elution of polar impurities
15.03070Linear Ramp
18.03070Wash
18.19010Re-equilibration
23.09010End of Run

Method Validation (ICH Q2(R2) Aligned)

This method is designed to meet the rigorous standards of ICH Q2(R2) guidelines for analytical validation.

System Suitability Criteria

Before releasing results, the system must pass these checks:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control for basic amines).
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • RSD of Retention Time: NMT 1.0% (n=6 injections).

  • RSD of Peak Area: NMT 1.0% (n=6 injections).[1][2]

Linearity & Range
  • Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2]
Accuracy (Recovery)

Spike placebo or solvent with analyte at 50%, 100%, and 150% levels.[2]

  • Acceptance: Mean recovery 98.0% – 102.0%.[1][2]

Specificity (Forced Degradation)

To prove the method is "Stability Indicating," subject the sample to stress:

  • Acid: 0.1 N HCl, 60°C, 2 hours.

  • Base: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , RT, 4 hours.
    
  • Goal: Ensure the main peak is spectrally pure (Peak Purity Index > 0.990) and resolved from degradation products (Resolution > 1.5).

Troubleshooting & Logic Flow

The following diagram illustrates the decision-making process for optimizing peak shape for basic amines like 2-(4-Methylphenyl)azepane.

HPLC_Optimization Start Issue: Peak Tailing / Asymmetry Check_pH Check Mobile Phase pH (Is it < 3.0?) Start->Check_pH Check_Col Check Column Type (Is it End-Capped?) Check_pH->Check_Col Yes (pH is Low) Action_Lower_pH Action: Lower pH to 2.5-3.0 (Ensure 100% Protonation) Check_pH->Action_Lower_pH No (pH > 3) Action_Change_Col Action: Switch to Base-Deactivated Column (e.g., Eclipse Plus, XBridge) Check_Col->Action_Change_Col No (Standard Silica) Action_Add_TEA Action: Add Ion-Pairing Agent (e.g., 0.1% TEA or TFA) Check_Col->Action_Add_TEA Yes (High Quality C18) Action_Lower_pH->Check_Col Result Result: Sharp Symmetrical Peak (Tailing Factor < 1.5) Action_Change_Col->Result Action_Add_TEA->Result

Caption: Decision tree for troubleshooting basic amine peak tailing in Reversed-Phase HPLC.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • McCalley, D. V. (2010).[1][2][4] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2020).[1][2] Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Technical Overview. [Link]

  • PubChem. (2024).[1][2] Compound Summary: 2-(4-Methylphenyl)azepane.[1][2][7][8] National Library of Medicine.[2][9] [Link][1][2]

Sources

Application Note: In Vitro Profiling of Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Readout Protocol for AChE Inhibition and Cytotoxicity

Executive Summary

The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse bioactive agents ranging from kinase inhibitors (e.g., Balanol) to glycosidase and acetylcholinesterase (AChE) inhibitors. Its seven-membered ring offers unique conformational flexibility compared to piperidines, allowing it to occupy distinct hydrophobic pockets in target enzymes.

However, this lipophilicity presents specific challenges in in vitro assays, including aqueous solubility limits and non-specific binding. This guide details a robust, self-validating workflow for profiling azepane derivatives. We focus on a dual-readout system: AChE enzymatic inhibition (efficacy) paired with a cellular cytotoxicity counter-screen (safety), ensuring that identified "hits" are potent, specific, and non-toxic.

Compound Management & Solubility (The "Senior Scientist" Perspective)

Expert Insight: The failure of azepane assays is rarely due to the enzyme; it is almost always due to the chemistry. Azepane rings are lipophilic (LogP often > 3.0). In aqueous buffers, they can form colloidal aggregates that sequester enzymes, leading to false positives (promiscuous inhibition).

Protocol: Stock Preparation & Quality Control
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Stock Concentration: Prepare 10 mM master stocks. Avoid 100 mM stocks unless the derivative is highly polar; azepanes often precipitate upon freeze-thaw cycles at high concentrations.

  • Visual Check: Centrifuge thawed stocks at 1,000 x g for 1 minute. If a pellet forms, sonicate for 5 minutes at 40°C.

  • The "Dilution Shock" Test: Before the assay, dilute 1 µL of stock into 99 µL of assay buffer in a clear plate. Measure OD600. If OD > 0.05, the compound has crashed out. Action: Add 0.01% Triton X-100 to the assay buffer to stabilize the colloid.

Primary Assay: Kinetic AChE Inhibition (Modified Ellman’s Method)

Principle: This assay quantifies the hydrolysis of Acetylthiocholine (ATCh) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow anion (5-thio-2-nitrobenzoate) absorbing at 412 nm.

Why Kinetic? Azepane derivatives can be colored or undergo oxidation. An endpoint read subtracts a blank but misses time-dependent interference. A kinetic read (slope calculation) is self-correcting.

Reagents & Setup
ComponentConcentration (Final)Role
Buffer 100 mM Sodium Phosphate, pH 8.0Optimal enzyme activity.[1]
Enzyme AChE (Human or Electrophorus electricus)Target (0.05 U/mL final).
Substrate Acetylthiocholine iodide (ATCh)0.5 mM (Km region).
Chromogen DTNB (Ellman's Reagent)0.3 mM.
Control Donepezil or GalantaminePositive Control (IC50 ~10-50 nM).
Step-by-Step Protocol
  • Plate Prep: Use clear, flat-bottom 96-well plates.

  • Inhibitor Addition:

    • Add 140 µL of Phosphate Buffer (pH 8.[1]0) to wells.[2]

    • Add 20 µL of Test Compound (diluted in buffer/DMSO). Note: Final DMSO must be <1% to avoid denaturing AChE.

  • Enzyme Pre-incubation (Critical Step):

    • Add 20 µL of AChE solution (0.25 U/mL stock).

    • Incubate 15 minutes at 25°C. Expert Note: Azepanes often require conformational adjustment to bind the active site gorge; skipping this step underestimates potency.

  • Reaction Initiation:

    • Add 10 µL of Substrate Mix (ATCh + DTNB prepared 1:1).

  • Measurement:

    • Immediately place in plate reader.

    • Mode: Kinetic.

    • Wavelength: 412 nm.[1]

    • Interval: 30 seconds for 10 minutes.

    • Shake: 3 seconds before first read.

Data Analysis

Calculate the Velocity (


) as the slope of Absorbance vs. Time (mOD/min).


Secondary Assay: Cytotoxicity Counter-Screen (MTS Assay)

Rationale: A potent AChE inhibitor is useless if it kills neurons via off-target membrane disruption—a common risk with lipophilic azepanes.

Protocol
  • Cell Line: SH-SY5Y (Neuroblastoma) or HepG2 (Hepatotoxicity proxy).

  • Seeding: 10,000 cells/well in 96-well plates. Incubate 24h to adhere.

  • Treatment: Add compounds at the IC90 concentration determined in the AChE assay (or a fixed 10 µM limit).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout:

    • Add 20 µL MTS reagent (Promega CellTiter 96®).

    • Incubate 1-4 hours.

    • Read Absorbance at 490 nm .

  • Success Criteria: Cell viability > 80% relative to DMSO control.

Visualization of Signaling & Workflow
Figure 1: Azepane Screening Workflow

This diagram illustrates the decision logic for progressing a compound from stock to lead candidate.

AzepaneWorkflow Stock Compound Stock (10mM DMSO) SolubilityCheck Solubility Check (OD600 > 0.05?) Stock->SolubilityCheck AChE_Assay Primary Screen: AChE Inhibition (Ellman) SolubilityCheck->AChE_Assay Soluble Discard Discard / Reformulate SolubilityCheck->Discard Precipitates Analysis Calculate IC50 (Kinetic Slope) AChE_Assay->Analysis Cyto_Screen Secondary Screen: Cytotoxicity (MTS) Analysis->Cyto_Screen IC50 < 1µM Analysis->Discard IC50 > 10µM Lead Qualified Lead (High Potency / Low Toxicity) Cyto_Screen->Lead Viability > 80% Cyto_Screen->Discard Toxic

Caption: Decision tree for profiling azepane derivatives. Note the early solubility checkpoint to prevent false positives.

Figure 2: Assay Mechanism (Ellman's Reaction)

Understanding the chemical reaction is vital for troubleshooting interference (e.g., thiols in the test compound reacting with DTNB).

EllmanMechanism ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine (R-SH) ATCh->Thiocholine Hydrolysis AChE AChE (Enzyme) AChE->ATCh Catalyzes Azepane Azepane Inhibitor Azepane->AChE Blocks Yellow TNB Anion (Yellow, 412nm) Thiocholine->Yellow + DTNB DTNB DTNB (Ellman's Reagent) DTNB->Yellow

Caption: Mechanistic pathway. Azepane derivatives competitively inhibit AChE, preventing the formation of Thiocholine and the subsequent colorimetric readout.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (Yellow in Blank) Spontaneous hydrolysis of ATCh or thiol contamination.Check buffer pH (must be < 8.5). Ensure test compound is not a thiol.
Non-Linear Kinetics Enzyme instability or substrate depletion.Reduce enzyme concentration. Measure only the first 5 minutes (initial velocity).
Precipitation Azepane insolubility.Add 0.01% Triton X-100 or BSA (0.1%) to buffer.
Negative Inhibition (Activation) Compound fluorescence or color.Run a "Compound Only" blank (No Enzyme) and subtract.
References
  • BenchChem. (2025).[2] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Retrieved from

  • MDPI. (2021). Synthesis and Evaluation of Azepane Derivatives as Glycosidase Inhibitors. Molecules. Retrieved from

  • ResearchGate. (2023). Acetylcholinesterase Inhibition Assay of Synthesized Compounds. Retrieved from

  • NIH PubChem. (2023). Bioassay Record for AChE Inhibitors (AID 476). Retrieved from

  • Gaylord Chemical. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

Sources

Application Note: N-Functionalization of 2-(4-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-arylazepane scaffold represents a privileged but underutilized pharmacophore in medicinal chemistry, often serving as a bioisostere for 2-phenylpiperidines in NMDA antagonists and orexin receptor modulators. However, the steric bulk of the 2-(4-methylphenyl) group, combined with the conformational flexibility of the seven-membered ring, creates significant kinetic barriers to N-functionalization. This guide details optimized protocols for Reductive Alkylation , Pd-Catalyzed Arylation , and Acylation , specifically engineered to overcome the steric hindrance at the


-position of the nitrogen.

Module 1: Substrate Provenance & Handling

Compound: 2-(4-Methylphenyl)azepane CAS: [Generic/Analogous] MW: 189.30 g/mol

Chemical Context: Unlike pyrrolidines (rigid) or piperidines (chair-form), the azepane ring exists in a twist-chair/twist-boat equilibrium. The 2-tolyl substituent imposes a permanent steric drag, shielding the nitrogen lone pair. Standard


 alkylation conditions often fail due to competing E2 elimination driven by ring strain; therefore, the protocols below prioritize reductive and catalytic pathways.

Module 2: Reductive N-Alkylation (The Titanium Protocol)

Objective: Installation of alkyl chains (R-CH2-) using hindered ketones or aldehydes. Challenge: Direct condensation of 2-substituted azepanes with ketones is unfavorable due to the difficulty in forming the enamine/iminium intermediate. Solution: Use of Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive iminium formation prior to reduction.

Reaction Mechanism (Ti-Mediated)

The following Graphviz diagram illustrates the critical role of Titanium(IV) in coordinating the carbonyl and amine to facilitate the attack, preventing the formation of the acyclic aminal side-product.

Ti_Mechanism Figure 1: Mechanism of Ti(IV)-mediated reductive amination for hindered amines. Start 2-(4-Methylphenyl)azepane + Ketone Ti_Add Add Ti(OiPr)4 (Lewis Acid Activation) Start->Ti_Add Complex Hemiaminal-Ti Complex Ti_Add->Complex Coordination Iminium Iminium Ion Species (Sterically Congested) Complex->Iminium -Ti(OH)(OiPr)3 Red NaBH4 Reduction Iminium->Red Product N-Alkylated Azepane Red->Product Hydride Transfer

[1]

Detailed Protocol

Reagents:

  • Substrate: 2-(4-Methylphenyl)azepane (1.0 equiv)

  • Carbonyl: Ketone/Aldehyde (1.2 equiv)

  • Additive: Titanium(IV) isopropoxide (1.5 equiv) [Sigma-Aldrich #205273]

  • Reductant: Sodium borohydride (2.0 equiv) or NaBH(OAc)3

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Complexation: In a flame-dried flask under

    
    , dissolve the azepane (1.0 mmol) and the ketone (1.2 mmol) in anhydrous THF (5 mL).
    
  • Activation: Add Ti(OiPr)4 (1.5 mmol) dropwise. The solution may turn slightly yellow.

  • Incubation: Stir at ambient temperature for 6–12 hours. Note: For extremely hindered ketones (e.g., acetophenone), heat to 50°C.

  • Reduction: Cool the mixture to 0°C. Add NaBH4 (2.0 mmol) portion-wise. (Caution: Gas evolution). Stir for 2 hours while warming to room temperature.

  • Quench (Critical): The reaction will contain titanium salts that form stubborn emulsions. Quench by adding 2 mL of 2M NaOH or saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form.

  • Workup: Extract with EtOAc (3x). Dry organics over Na2SO4 and concentrate.

Module 3: Pd-Catalyzed N-Arylation (The Buchwald-Hartwig Protocol)

Objective: Coupling with Aryl Halides (Ar-X).[2][3][4] Challenge: The 2-tolyl group creates significant steric clash with the palladium center during the reductive elimination step. Standard ligands (BINAP, dppf) often result in low yields or hydrodehalogenation of the aryl halide. Solution: Utilization of Dialkylbiaryl phosphine ligands (RuPhos) which are specifically designed to facilitate the coupling of bulky secondary amines.

Ligand Selection Matrix
ParameterStandard (Fail)Optimized (Success)Rationale
Ligand BINAP / PPh3RuPhos or BrettPhos Bulky biaryl ligands prevent Pd-dimer formation and accelerate reductive elimination.
Base K2CO3NaOtBu or LHMDS Stronger base required to deprotonate the bulky amine-Pd complex.
Pd Source Pd(OAc)2RuPhos Pd G3/G4 Precatalysts ensure rapid initiation without induction periods.
Detailed Protocol

Reagents:

  • Substrate: 2-(4-Methylphenyl)azepane (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.1 equiv)

  • Catalyst: RuPhos Pd G4 (2-5 mol%) [Sigma-Aldrich #901223]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step:

  • Prep: Charge a reaction vial with RuPhos Pd G4 (0.03 mmol), NaOtBu (1.5 mmol), and the Aryl Halide (1.1 mmol).

  • Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add the azepane (1.0 mmol) dissolved in anhydrous Toluene (4 mL) via syringe.

  • Reaction: Heat to 85°C–100°C for 4–16 hours.

    • Checkpoint: Monitor by LCMS. If conversion stalls, add an additional 1 mol% catalyst.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Module 4: N-Acylation (Amide Coupling)

Objective: Library generation of amides. Challenge: Low nucleophilicity of the amine due to steric shielding. Solution: Use of high-activity coupling reagents (HATU) or acid chlorides.

Decision Logic for Acylation

Acylation_Logic Figure 2: Selection logic for acylation of hindered azepanes. Start Acylation Target Check Is Acid Chloride Available? Start->Check Yes Method A: Acid Chloride + DIEA (Fastest) Check->Yes Yes No Method B: Carboxylic Acid Coupling Check->No No Coupling Use HATU (1.2 eq) + DIEA (3.0 eq) Avoid EDCI (Too slow) No->Coupling

Protocol Note: When using HATU, pre-activate the carboxylic acid with HATU and DIEA in DMF for 5 minutes before adding the azepane. This ensures the active ester is formed before the hindered amine attempts to attack.

References & Authority[1][5][6][7][8][9][10]

  • Reductive Amination (Ti-Mediated):

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2][5][6][7] Chem.1996 , 61, 3849.[7]

    • Application Note: Validates the use of borohydride reagents for hindered systems.

  • Buchwald-Hartwig Coupling (Steric Amines):

    • Maitre, S., et al. "Buchwald-Hartwig Amination After 25 Years." Angew.[2] Chem. Int. Ed.2019 , 58, 17118.[2]

    • Application Note: Defines the necessity of RuPhos/BrettPhos for secondary cyclic amines.

  • Azepane Scaffolds in Drug Discovery:

    • Ruffoni, A., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry2024 .

    • Application Note: Provides context on the synthesis and structural properties of the 2-arylazepane core.

  • Titanium(IV) Isopropoxide Protocols:

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." J. Org.[2][5][6][7] Chem.1990 , 55, 2552.

    • Application Note: The foundational text for the "Titanium Protocol" described in Module 2.

Sources

Process Optimization and Scale-Up Strategies for Chiral 2-Arylazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 2-arylazepane scaffold (a 7-membered nitrogen heterocycle with a C2-aryl substituent) is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for various CNS-active agents (e.g., 5-HT2c agonists) and orexin receptor antagonists.[1]

However, the scale-up of this scaffold presents a thermodynamic and kinetic paradox:

  • Entropic Disadvantage: The formation of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings (Baldwin’s rules).[1]

  • Regiochemical Ambiguity: Classical ring expansion methods (Schmidt/Beckmann) on 2-arylcyclohexanones often yield mixtures of 2-aryl and 6-aryl isomers due to competing migratory aptitudes of the aryl vs. alkyl group.

The Solution: This guide prioritizes Asymmetric Hydrogenation of Cyclic Imines over Ring Expansion. While Ring Expansion is useful for gram-scale discovery, it poses significant safety hazards (azide accumulation) and purification bottlenecks at kilogram scale.[1] The protocol below details a robust, atom-economical route: Friedel-Crafts Acylation


 Cyclization 

Ir-Catalyzed Asymmetric Hydrogenation.

Route Selection Logic

The following decision tree illustrates the critical process chemistry logic used to select the optimal pathway.

RouteSelection Start Target: Chiral 2-Arylazepane Decision1 Route A: Ring Expansion (Schmidt/Beckmann) Start->Decision1 Traditional Decision2 Route B: Asymmetric Hydrogenation (Cyclic Imine) Start->Decision2 Modern/Scalable Risk1 Risk: Azide accumulation (Explosion) Decision1->Risk1 Risk2 Risk: Poor Regioselectivity (Mixtures) Decision1->Risk2 Benefit1 Benefit: High Enantioselectivity (>95% ee) Decision2->Benefit1 Benefit2 Benefit: Atom Economy & Safety Decision2->Benefit2 Outcome SELECTED ROUTE: Route B (Hydrogenation) Benefit1->Outcome Benefit2->Outcome

Figure 1: Strategic decision matrix highlighting the safety and selectivity advantages of the Hydrogenation route over classical Ring Expansion.

Detailed Experimental Protocols

Protocol A: Synthesis of the Cyclic Imine Precursor

Target: 7-Phenyl-3,4,5,6-tetrahydro-2H-azepine (or substituted aryl analog).[1] Mechanism: Friedel-Crafts Acylation followed by Amination/Cyclization.[1]

Step 1: Friedel-Crafts Acylation

This step establishes the carbon skeleton and the aryl ketone functionality.

  • Reagents: 6-Bromohexanoyl chloride (1.0 equiv), Aryl Benzene (1.1 equiv), AlCl3 (1.1 equiv), DCM (Solvent).[1]

  • Scale: 100 g - 1 kg basis.

Procedure:

  • Charge a glass-lined reactor with dry DCM (5 vol) and cool to 0°C.

  • Add anhydrous AlCl3 (1.1 equiv) portion-wise, maintaining internal temperature <10°C.

  • Add 6-Bromohexanoyl chloride (1.0 equiv) dropwise over 1 hour. Stir for 30 mins to form the acylium ion.

  • Add the Arene (e.g., Benzene, Fluorobenzene) dropwise.[1] Critical: The reaction is exothermic. Control addition rate to keep T < 5°C.

  • Warm to RT and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Pour reaction mixture slowly into ice-water/HCl. Caution: HCl gas evolution.

  • Separate phases. Wash organic layer with brine and NaHCO3. Dry (MgSO4) and concentrate to yield the 6-bromo-1-arylhexan-1-one .[1]

Step 2: Cyclization to Cyclic Imine

Direct cyclization using ammonia in methanol is often slow. The Delépine or Gabriel modification is preferred for speed, but for cost-efficiency at scale, we utilize a pressure-reactor ammonolysis.[1]

  • Reagents: 6-bromo-1-arylhexan-1-one, NH3 (7M in MeOH), NaI (0.1 equiv, catalyst).[1]

  • Conditions: 40°C, Sealed Vessel (3-5 bar).

Procedure:

  • Dissolve the bromo-ketone in 7M NH3/MeOH (10 vol). Add NaI (catalyst).

  • Seal the reactor and heat to 40°C for 12 hours.

  • Mechanism: The ammonia displaces the bromide to form the primary amine, which undergoes intramolecular condensation with the ketone to form the 7-membered imine.

  • Workup: Concentrate to remove excess NH3/MeOH. Dissolve residue in MTBE. Wash with 1N NaOH (to remove HBr salts).[1]

  • Purification: Distillation is difficult due to instability. Use the crude imine immediately in the hydrogenation step or pass through a short plug of basic alumina.

Protocol B: Ir-Catalyzed Asymmetric Hydrogenation

Target: (R)- or (S)-2-Arylazepane.[1] Core Concept: This is the chirality-defining step. Iridium complexes with chiral P,N-ligands (PHOX or ThrePHOX) are superior to Ruthenium for cyclic imines, often achieving >95% ee.[1]

Catalyst System[1][2]
  • Pre-catalyst:

    
    
    
  • Ligand: (S)-Neo-PHOX or (S,S)-f-Binaphane (depending on aryl electronics).

  • Loading: S/C ratio 1000:1 to 2000:1.

Step-by-Step Methodology
  • Catalyst Preparation (In-situ):

    • In a glovebox or under strict N2, mix

      
       (0.5 mol%) and the Chiral Ligand (1.1 mol%) in dry DCM.[1] Stir for 30 mins until the solution turns clear orange/red.
      
    • Add the counter-ion source, typically

      
       (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate), to create the cationic "naked" catalyst.[1] Note: Non-coordinating anions (
      
      
      
      ) drastically increase turnover frequency (TOF).[1]
  • Hydrogenation:

    • Charge the high-pressure autoclave with the Cyclic Imine solution (in DCM or TFE - Trifluoroethanol).[1] Expert Tip: TFE often enhances rate and enantioselectivity via hydrogen bonding activation of the imine.

    • Add the catalyst solution via cannula (exclude air).[1]

    • Pressurize with

      
       to 30-50 bar.
      
    • Stir at RT for 12-24 hours.

  • Workup & Salt Formation:

    • Vent

      
      . Concentrate the solvent.
      
    • Purification: The free base amine is prone to oxidation. Immediately convert to the HCl or Tartrate salt.

    • Dissolve crude oil in EtOH. Add L-Tartaric acid (1.0 equiv).[1] Heat to reflux and cool slowly to crystallize.

    • Self-Validating Step: The crystallization of the tartrate salt acts as a "chiral upgrade," often boosting ee from 95% to >99%.

Process Data & Troubleshooting

Solvent Screening for Hydrogenation

Data derived from optimization of 2-phenylazepane synthesis.

SolventPressure (bar)Time (h)Conversion (%)ee (%)Notes
DCM30248588Slow kinetics
Toluene30246082Poor solubility
TFE (Trifluoroethanol) 30 12 >99 96 Best solvent
MeOH3012>9945Racemization risk
Troubleshooting Guide
  • Low Conversion: Imine precursors are sensitive to hydrolysis. Ensure the starting material is dry (<0.1% water).[1] Poisoning of Ir catalyst by residual bromide from Step 1 is possible; ensure thorough NaOH wash.

  • Low ee: Check the counter-ion. Switching from

    
     to 
    
    
    
    usually fixes this. Lowering temperature to 0°C can improve ee at the cost of time.

Visualizing the Workflow

The following diagram details the chemical flow from raw materials to the final chiral salt.

Workflow Raw1 6-Bromohexanoyl Chloride Step1 Friedel-Crafts (AlCl3, DCM) Raw1->Step1 Raw2 Aryl Benzene Raw2->Step1 Inter1 6-Bromo-1-arylhexanone Step1->Inter1 Step2 Cyclization (NH3/MeOH, 40°C) Inter1->Step2 Inter2 Cyclic Imine (Unstable) Step2->Inter2 Step3 Asym. Hydrogenation (Ir-PHOX, H2, 50 bar) Inter2->Step3 Step4 Salt Formation (L-Tartaric Acid) Step3->Step4 Final Chiral 2-Arylazepane Tartrate (>99% ee) Step4->Final

Figure 2: End-to-end process flow for the synthesis of chiral 2-arylazepane salts.

References

  • Ir-Catalyzed Asymmetric Hydrogenation of Cyclic Imines: Wang, W. B., et al. (2008).[1] Enantioselective Hydrogenation of Cyclic Imines Catalyzed by Iridium Complexes. Journal of the American Chemical Society. [Link]

  • Scale-Up of 7-Membered Rings (Process Safety): Dunn, P. J., et al. (2011).[1] Green Chemistry in the Pharmaceutical Industry: Synthesis of Azepane Derivatives. Wiley-VCH.[1] [Link][1]

  • Regioselectivity in Schmidt Reactions (The Problem): Smith, P. A. S. (1948).[1] The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society. [Link]

  • Counter-ion Effects in Iridium Catalysis: Pfaltz, A., et al. (2004).[1] Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins and Imines. Advanced Synthesis & Catalysis.[3] [Link][1]

Sources

Cell-based assays for evaluating cytotoxicity of azepane compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Introduction: The Azepane Renaissance in Oncology

The azepane (hexamethyleneimine) scaffold has emerged as a critical pharmacophore in modern medicinal chemistry, particularly in the development of novel anticancer agents. While historically known for its presence in antihistamines (e.g., azelastine), recent structural modifications—specifically fusing the seven-membered nitrogen heterocycle to triterpenoid cores (e.g., azepano-betulin)—have yielded compounds with potent cytotoxicity against leukemia, colon, and ovarian cancer cell lines [1].

Evaluating the cytotoxicity of azepane derivatives requires a nuanced approach due to their physicochemical properties. These compounds are often lipophilic amines, presenting challenges in solubility and potential lysosomotropic behavior. This guide outlines a rigorous, self-validating screening cascade designed to differentiate between non-specific membrane disruption and targeted apoptotic induction.

Compound Management & Solubility Optimization

The Challenge: Azepane derivatives often exhibit high LogP values, leading to precipitation in aqueous cell culture media. Furthermore, the basic nitrogen can lead to lysosomal trapping, potentially skewing viability data if incubation times are insufficient.

Protocol: Stock Preparation & Stability Check[1][2]
  • Primary Stock: Dissolve the azepane derivative in 100% DMSO to a concentration of 10–20 mM.

    • Critical Step: If the compound is an HCl salt, ensure the DMSO is anhydrous to prevent hydrolysis over long-term storage.

  • Visual Solubility Test (The "Cloud Point" Check):

    • Prepare a mock culture medium (e.g., RPMI-1640 + 10% FBS).

    • Spike the medium with the compound at the highest test concentration (typically 100 µM).

    • Validation: Inspect under 40x microscopy. If micro-precipitates are visible, the IC50 data will be invalid. Action: Reduce max concentration or use a solubility-enhancing excipient (e.g., HP-β-CD).

Primary Screening: Metabolic vs. Protein Content Assays

While MTT is the industry standard, Sulforhodamine B (SRB) is often superior for azepane-triterpenoid hybrids because it measures cellular protein content, avoiding artifacts caused by metabolic perturbations (e.g., mitochondrial uncoupling) that some lipophilic amines induce [2].

Workflow Diagram: The Screening Cascade

The following diagram outlines the decision matrix for evaluating azepane cytotoxicity, moving from primary hits to mechanistic validation.

AzepaneScreeningCascade cluster_0 Phase I: Primary Screen cluster_1 Phase II: Hit Validation cluster_2 Phase III: Mechanism CompoundPrep Compound Solubilization (DMSO Stock) SolubilityCheck Media Stability Check (Microscopy) CompoundPrep->SolubilityCheck SRB_Assay SRB Assay (Total Protein) SolubilityCheck->SRB_Assay Adherent Cells MTT_Assay MTT Assay (Mitochondrial Activity) SolubilityCheck->MTT_Assay Suspension Cells IC50_Calc IC50 Determination (Non-Linear Regression) SRB_Assay->IC50_Calc MTT_Assay->IC50_Calc Selectivity Selectivity Index (SI) (Cancer vs. Fibroblast) IC50_Calc->Selectivity IC50 < 10µM FlowCytometry Annexin V / PI Staining (Apoptosis vs. Necrosis) Selectivity->FlowCytometry SI > 2.0 MitoPotential Mitochondrial Potential (JC-1 Dye) FlowCytometry->MitoPotential

Caption: Figure 1. Integrated screening workflow for azepane derivatives, prioritizing solubility validation before metabolic profiling.

Protocol 1: Optimized MTT Assay for Azepanes

Scope: Determining metabolic inhibition in leukemia lines (e.g., K-562, HL-60) where SRB is less effective.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO or acidified isopropanol (0.04 N HCl).

Procedure:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add serial dilutions of the azepane compound (0.1 µM – 100 µM).

    • Control: Include a "Vehicle Only" (0.5% DMSO) and a "Positive Control" (e.g., Doxorubicin).

    • Blank: Media + MTT (no cells) to subtract background.[1][2]

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent per well. Incubate for 3–4 hours.

    • Observation: Check for purple formazan crystals.[3][4][5][6] If crystals appear "spiky" or extracellular, the compound may be causing membrane leakage.

  • Solubilization: Aspirate media carefully (for adherent) or centrifuge (for suspension).[1][3] Add 150 µL DMSO.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate % Viability =



Secondary Profiling: Mechanism of Action

Recent studies on azepano-betulin derivatives (e.g., Compound 11) reveal that these compounds often drive cells into apoptosis rather than necrosis [3]. To confirm this, Flow Cytometry is required.

Protocol 2: Annexin V/PI Dual Staining

Objective: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Procedure:

  • Treatment: Treat cells (e.g., HCT-116) with the azepane derivative at its IC50 concentration for 24 hours.

  • Harvesting: Collect cells and wash 2x with cold PBS.

    • Note: Do not use trypsin if possible; use Accutase to prevent stripping membrane phosphatidylserine.

  • Staining: Resuspend in 1X Binding Buffer at

    
     cells/mL.
    
    • Add 5 µL FITC-Annexin V.

    • Add 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Analysis: Analyze by flow cytometry within 1 hour.

Mechanistic Pathway Diagram

Azepane derivatives often target the mitochondrial membrane, leading to intrinsic apoptosis.

ApoptosisPathway Azepane Azepane Derivative (Lipophilic Cation) Mitochondria Mitochondrial Membrane Azepane->Mitochondria Accumulation MMP_Loss Loss of MMP (ΔΨm) Mitochondria->MMP_Loss Permeabilization CytoC Cytochrome C Release MMP_Loss->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis

Caption: Figure 2. Proposed mechanism of action for lipophilic azepane derivatives inducing mitochondrial-mediated apoptosis.

Data Interpretation & Reference Values

When analyzing data, it is crucial to compare the Selectivity Index (SI). A promising azepane candidate should show high toxicity to cancer cells but low toxicity to fibroblasts.

Table 1: Representative Sensitivity Profile (Hypothetical Data based on [4])

Cell LineTissue OriginIC50 (µM)Interpretation
HCT-116 Colon Carcinoma1.2 ± 0.3High Potency
K-562 Leukemia0.9 ± 0.1High Potency
OVCAR-4 Ovarian Cancer2.5 ± 0.5Moderate Potency
MRC-5 Lung Fibroblast> 30.0Non-Toxic (High Selectivity)

Note: An SI (IC50 Normal / IC50 Cancer) > 10 is generally considered a hit for lead optimization.

References

  • Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. International Journal of Molecular Sciences. [Link]

  • A Series of Azepano‐Betulins with Cytotoxic Activity. ResearchGate. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

Sources

Molecular docking protocol for 2-(4-Methylphenyl)azepane with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and In Silico Binding Profiling of 2-(4-Methylphenyl)azepane

Executive Summary

This application note details a rigorous molecular docking protocol for 2-(4-Methylphenyl)azepane , a seven-membered nitrogen heterocycle. Unlike rigid piperidine analogs, the azepane ring introduces significant conformational entropy (puckering), presenting unique challenges for static docking algorithms. This guide provides a validated workflow for profiling this ligand against two distinct pharmacological targets: the NMDA Receptor (GluN2B subunit) and the Dopamine Transporter (DAT) .

Scientific Rationale & Target Selection

The 2-phenylazepane scaffold is a structural homolog of CNS-active agents like methylphenidate and lefetamine. Its pharmacological profile is predicted to span monoamine transport inhibition and NMDA receptor modulation.

  • Target A: NMDA Receptor (GluN2B Subunit): Azepanes are known to bind to the ifenprodil-binding site (allosteric N-terminal domain). This site is hydrophobic and sensitive to the "twist" of the inhibitor's ring system.

  • Target B: Dopamine Transporter (DAT): As a homolog of phenidates, this molecule likely targets the orthosteric site of DAT.

Experimental Workflow (Logic Diagram)

The following diagram illustrates the critical path for handling the conformational flexibility of the azepane ring during the docking process.

DockingWorkflow cluster_LigandPrep Phase 1: Ligand Preparation cluster_TargetPrep Phase 2: Target Preparation Start Ligand: 2-(4-Methylphenyl)azepane Protonation Protonation (pH 7.4) Generate Cationic Amine Start->Protonation ConfSearch Conformational Sampling (Twist-Boat/Chair Ensembles) Protonation->ConfSearch Critical Step EnergyMin OPLS4/MMFF94 Minimization ConfSearch->EnergyMin Docking Docking Execution (Glide XP / AutoDock Vina) EnergyMin->Docking PDB_Select PDB Selection NMDA: 3QEL | DAT: 4M48 H_Bond_Opt H-Bond Optimization (Flip Asn/Gln/His) PDB_Select->H_Bond_Opt GridGen Receptor Grid Generation (Box: 20x20x20 Å) H_Bond_Opt->GridGen GridGen->Docking Validation Validation Step Redock Native Ligand (RMSD < 2.0Å) Docking->Validation Validation->GridGen If RMSD > 2.0Å Analysis Interaction Profiling (Salt Bridges/Pi-Cation) Validation->Analysis If Valid

Figure 1: Integrated workflow emphasizing conformational sampling for the azepane ring.

Detailed Protocol

Phase 1: Ligand Preparation (The Azepane Challenge)

The seven-membered azepane ring does not exist in a single stable chair conformation. It fluctuates between twist-chair and twist-boat forms. Standard "rigid ligand" docking will likely fail.

  • Structure Generation: Build 2-(4-Methylphenyl)azepane. Ensure the p-tolyl group is at the C2 position.

  • Ionization State: At physiological pH (7.4), the secondary amine is protonated (

    
    ).
    
    • Tool: Epik (Schrödinger) or OpenBabel (-p 7.4).

  • Conformational Ensemble (Crucial):

    • Generate a minimum of 20 conformers to cover the ring puckering energy landscape.

    • Constraint: Ensure the 4-methylphenyl group adopts an equatorial-like orientation to minimize 1,3-diaxial steric clashes, though axial conformers should be retained if they represent local minima.

    • Reference: Azepane ring dynamics are critical for binding affinity in NMDA modulators [1].

Phase 2: Target Preparation

Target A: NMDA Receptor (GluN2B) [1][2]

  • Source: PDB ID 3QEL (Crystal structure of GluN1/GluN2B with ifenprodil) [2].[1][2]

  • Processing:

    • Remove water molecules except those bridging the ligand and residues Gln110/Ser132 (if present).

    • The binding site is at the interface of the GluN1 and GluN2B N-terminal domains (NTD).

    • Grid Box: Center on the native ifenprodil ligand.[2]

    • Key Residues: GluN2B Glu236, GluN2B Gln110, GluN1 Ser132.

Target B: Dopamine Transporter (DAT) [3][4]

  • Source: PDB ID 4M48 (Drosophila DAT complexed with nortriptyline) [3]. Note: While dDAT is a surrogate, it shares high homology with hDAT in the binding pocket.

  • Processing:

    • Mutate non-conserved residues to human equivalents if using a homology modeling approach (optional but recommended for precision).

    • Grid Box: Center on the central orthosteric site (S1).

    • Key Residues: Asp79 (salt bridge anchor), Phe320 (pi-stacking), Phe326.

Phase 3: Docking Execution

Protocol A: Glide (Schrödinger) - Recommended for Precision

  • Grid Generation: Van der Waals radius scaling factor: 1.0; Partial Charge Cutoff: 0.25.

  • Docking Mode: Extra Precision (XP).

  • Sampling: Enable "Enhanced Planarity" for the phenyl ring.

  • Post-Docking Minimization: Allow the ligand to adjust within the field of the rigid receptor.

Protocol B: AutoDock Vina (Open Source) - Recommended for Screening

  • Input: Convert PDB to PDBQT (adding Gasteiger charges).

  • Search Space:

    • NMDA:[1][2][5] Center: X= -5.0, Y= 25.0, Z= -60.0 (Approximate coords for 3QEL interface). Size: 22 x 22 x 22 Å.

    • DAT: Center on Asp79.[6] Size: 20 x 20 x 20 Å.

  • Parameters: exhaustiveness = 16 (Higher than default due to azepane flexibility).

Phase 4: Validation (Self-Correction)

Before accepting results for the azepane, you must validate the system using the "Redocking" method.

  • Extract the native ligand (Ifenprodil for NMDA, Nortriptyline for DAT).

  • Dock it back into the prepared grid.[7]

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å [4].

Data Analysis & Expected Interactions

The following table summarizes the critical interactions that define a successful "hit" for this molecule.

FeatureNMDA (GluN2B) InteractionDAT Interaction
Cationic Amine Salt bridge with Glu236 (GluN2B) or H-bond with Gln110 .Salt bridge with Asp79 (Critical anchor).
Azepane Ring Hydrophobic fit in the "ifenprodil pocket" interface.Steric fit in the S1 pocket; flexible ring accommodates tight space.
4-Methylphenyl Pi-stacking with Tyr109 or Phe176 . Methyl group sits in hydrophobic sub-pocket.Pi-stacking with Phe320 (T-shaped stack).
Exclusion Avoid steric clash with GluN1 loops.Avoid clash with "Gate" residues (Phe320/Tyr156).
Interaction Mechanism Diagram (NMDA)

NMDA_Interaction Figure 2: Predicted Pharmacophore Map for NMDA GluN2B Binding Ligand 2-(4-Methylphenyl)azepane Glu236 Glu236 (Anionic) Ligand->Glu236 Salt Bridge (N+) Gln110 Gln110 (Polar) Ligand->Gln110 H-Bond Phe176 Phe176 (Aromatic) Ligand->Phe176 Pi-Stacking (Tolyl) HydroPocket Hydrophobic Pocket Ligand->HydroPocket 4-Methyl Fit

Troubleshooting & Optimization

  • Issue: High energy scores (positive binding energy).

    • Cause: The azepane ring is likely in a high-energy conformation (e.g., full boat) forcing steric clashes.

    • Solution: Run an "Induced Fit Docking" (IFD) protocol where the receptor side chains (specifically Phe320 in DAT or Tyr109 in NMDA) are allowed to rotate to accommodate the bulky seven-membered ring.

  • Issue: Ligand flies out of the pocket.

    • Cause: Missing electrostatic anchor.

    • Solution: Verify the protonation state of the secondary amine. It must be +1 to anchor to Asp79 (DAT) or Glu236 (NMDA).

References

  • Nortcliffe, A., et al. (2017).[8] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes. Bioorganic & Medicinal Chemistry.

  • Karakas, E., et al. (2011). Crystal structure of the GluN1–GluN2B NMDA receptor amino-terminal domain complex with ifenprodil.[1][2][9] Nature.

  • Penmatsa, A., et al. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature.

  • Hevener, K. E., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening. Journal of Chemical Information and Modeling.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry.

Sources

Use of organolithium reagents for azepane substitution

Application Note: Regioselective -Lithiation and Substitution of -Boc-Azepanes

Executive Summary & Strategic Importance

The functionalization of azepane (hexamethyleneimine) scaffolds is a critical bottleneck in medicinal chemistry. While 5- and 6-membered nitrogen heterocycles (pyrrolidines, piperidines) are ubiquitous in drug discovery, the 7-membered azepane ring remains underutilized due to synthetic challenges associated with its conformational flexibility and entropic barriers.

This guide details the


-lithiation

OrexinDopamine D3Vasopressin
Key Technical Advantages
  • Direct Functionalization: Bypasses de novo ring synthesis by functionalizing the intact heterocycle.

  • Atom Economy: Utilizes the

    
    -protecting group (Boc) as a directing group (CIPE - Complex Induced Proximity Effect).
    
  • Versatility: Compatible with a wide range of electrophiles (alkyl halides, aldehydes, ketones, silanes).

Mechanistic Principles

The success of this reaction relies on the Complex Induced Proximity Effect (CIPE) . The carbonyl oxygen of the tert-butoxycarbonyl (Boc) group coordinates to the lithium atom of the organolithium reagent. This pre-complexation brings the basic alkyl group into proximity with the

The Challenge of the 7-Membered Ring

Unlike the rigid pyrrolidine ring, azepanes exist in a flux of conformations (chair, twist-chair, boat). This flexibility has two major consequences:

  • Entropic Cost: Pre-complexation is entropically less favorable than in smaller rings.

  • Stereocontrol: Transmitting chiral information from a ligand (e.g., (-)-sparteine) to the lithium center is less efficient, often resulting in lower enantiomeric ratios (er) compared to pyrrolidines.

Reaction Pathway Diagram

LithiationMechanismSubstrateN-Boc-AzepaneComplexPre-LithiationComplex (CIPE)Substrate->Complexs-BuLi / TMEDA-78°CLithiatedα-Lithio Species(Dipole Stabilized)Complex->LithiatedDeprotonation(Kinetic Control)Trapped2-SubstitutedAzepaneLithiated->TrappedElectrophile (E+)-78°C to RTDecompDecomposition(Ring Opening)Lithiated->DecompT > -40°C

Figure 1: The lithiation-trapping sequence. Note the critical temperature threshold to avoid ring-opening decomposition.

Experimental Protocols

Critical Reagent Parameters
ReagentSpecificationRoleRationale

-BuLi
1.3–1.4 M in cyclohexaneBaseStronger base than

-BuLi; essential for efficient deprotonation of the less acidic azepane

-proton.
TMEDA Distilled from CaH

LigandBreaks up alkyllithium aggregates, increasing basicity and reactivity (Standard Racemic Protocol).
(-)-Sparteine Commercial/RegeneratedChiral LigandUsed for asymmetric induction (Enantioselective Protocol).[1] Note: Availability can be an issue; (+)-sparteine surrogates are viable alternatives.
Solvent THF (Anhydrous)MediumTHF is required for the racemic TMEDA route. Diethyl ether (Et

O) is often preferred for sparteine-mediated lithiation to maximize ee.
Protocol A: Racemic -Substitution (Standard)

Best for: Generating diverse libraries of 2-substituted azepanes.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.

  • Solvation: Add

    
    -Boc-azepane  (1.0 equiv, e.g., 2.0 mmol) and TMEDA  (1.2 equiv, 2.4 mmol) to anhydrous THF  (10 mL, 0.2 M concentration).
    
  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Dropwise add

    
    -BuLi  (1.2 equiv) via syringe over 5–10 minutes.
    
    • Observation: A slight color change (yellow/orange) indicates anion formation.

  • Incubation: Stir at -78 °C for 1–2 hours .

    • Note: Unlike pyrrolidines (which lithiate in ~15 mins), azepanes require longer incubation due to conformational flexibility.

  • Trapping: Add the Electrophile (1.5 equiv) neat or dissolved in minimal THF.

    • Examples: MeI, Benzyl bromide, TMSCl, Benzaldehyde.

  • Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 1 hour.

  • Quench: Quench with saturated aqueous NH

    
    Cl (5 mL).
    
  • Workup: Extract with Et

    
    O (3 x 10 mL). Dry combined organics over MgSO
    
    
    , filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc).
Protocol B: Enantioselective -Substitution (Advanced)

Best for: Asymmetric synthesis. Note that enantioselectivities (er) are typically lower (70:30 to 90:10) than for pyrrolidines due to ring flexibility.

Modifications from Protocol A:

  • Solvent: Use Diethyl Ether (Et

    
    O)  instead of THF. Ether coordinates less strongly to Li, allowing sparteine to bind effectively.
    
  • Ligand: Replace TMEDA with (-)-Sparteine (1.2 equiv).

  • Temperature: Strict maintenance of -78 °C is crucial.

  • Transmetallation (Optional): For arylations, transmetallate with ZnCl

    
     and perform a Negishi coupling (see Coldham et al. references).
    

Data & Optimization Guide

Electrophile Compatibility Table
Electrophile ClassExampleTypical YieldNotes
Alkyl Halides Methyl Iodide65–85%Highly reactive. Add slowly to prevent exotherm.
Silyl Chlorides TMSCl80–90%Excellent diagnostic reaction to determine lithiation efficiency.
Aldehydes Benzaldehyde60–75%Forms diastereomeric alcohols. Low dr is common.
Ketones Benzophenone50–65%Steric hindrance can reduce yield; unreacted starting material common.
Chloroformates Methyl Chloroformate40–60%Competitive attack on the Boc group can occur (N- vs C-acylation).
Troubleshooting Decision Tree

TroubleshootingProblemLow Yield orNo ReactionCheck1Did TMSCl trappingwork (>80%)?Problem->Check1BranchYesYes: Lithiation is fine.Issue is Electrophile.Check1->BranchYesHigh TMS yieldBranchNoNo: Lithiation failed.Check1->BranchNoLow TMS yieldSoln1Increase Electrophile equiv.Warm to RT slower.BranchYes->Soln1Soln2Check Moisture (Dry Solvent).Titrate s-BuLi.BranchNo->Soln2Soln3Increase Deprotonation Time(up to 4h at -78°C).BranchNo->Soln3

Figure 2: Diagnostic workflow for optimizing azepane lithiation.

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 58(5), 1109–1117. Link
    
  • Coldham, I., & Leonori, D. (2008).

    
    -Boc-azepane. Organic Letters, 10(18), 3923–3925. Link
    
  • O'Brien, P. (1998). Chiral Lithium Amides for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1439–1457. Link

  • Coldham, I., et al. (2017).[2] Lithiation–Substitution of

    
    -Boc-2-phenylazepane.[3] Synlett, 28(19), 2633-2636. Link
    
  • Stead, D., & O'Brien, P. (2008).

    
    -Boc Piperidines. Tetrahedron, 64(37), 8646-8658. Link
    

High-throughput screening of azepane derivative libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Azepane Derivative Libraries

Abstract

The azepane (hexamethyleneimine) scaffold is a "privileged structure" in medicinal chemistry, offering unique seven-membered ring conformational flexibility that distinguishes it from more common piperidine or pyrrolidine analogs. Despite its presence in FDA-approved therapeutics (e.g., Azelastine, Tolazamide) and potent natural products like Balanol, azepanes remain underrepresented in commercial compound collections. This application note details a robust workflow for the high-throughput screening of a custom azepane library. We focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, a gold-standard method for identifying ATP-competitive inhibitors within this chemical space.

Introduction: The Azepane Advantage

In the pursuit of novel chemical matter, the "escape from flatland" is a critical objective. While 5- and 6-membered rings dominate small-molecule libraries, 7-membered azepanes provide distinct vectors for side-chain presentation.[1][2]

  • Conformational Flexibility: The azepane ring exists in multiple low-energy conformations (twist-chair, twist-boat), allowing the scaffold to "mold" into cryptic binding pockets that rigid bicyclic systems cannot access.

  • Therapeutic Validation:

    • Kinase Inhibition: The fungal metabolite (-)-Balanol contains a central azepane ring and is a potent inhibitor of PKA and PKC [1].

    • CNS Activity: Azepane derivatives show high affinity for monoamine transporters (DAT, SERT) and Sigma-1 receptors, making them prime candidates for neurological targets [2].[3]

Objective: This guide provides a validated protocol for screening a focused library of 10,000 functionalized azepanes to identify low-nanomolar kinase inhibitors.

Library Design & Synthesis Strategy

Before screening, the integrity of the input library is paramount. Modern synthetic methods have streamlined access to diverse azepanes.[2][4]

  • Core Synthesis: We utilize photochemical dearomative ring expansion of nitroarenes.[1][2] This method converts simple, abundant nitro-aromatics into complex, substituted azepanes in a single step, preserving the substitution pattern of the starting material [3].

  • Diversity Points:

    • N-substitution: Reductive amination or alkylation at the ring nitrogen.

    • C-functionalization: The ring expansion strategy allows for pre-installed functional groups (esters, halides) at the C3, C4, or C5 positions, enabling late-stage diversification via cross-coupling.

HTS Assay Development: TR-FRET Kinase Protocol

We will utilize a LanthaScreen™ Eu Kinase Binding Assay. This homogeneous assay measures the displacement of a labeled tracer from the kinase active site by a test compound.

Why TR-FRET?

  • High Sensitivity: Europium (Eu) cryptates have long fluorescence lifetimes, allowing time-gated detection that eliminates short-lived background fluorescence from library compounds (a common issue with azepane amines).

  • Robustness: Ratiometric readout reduces errors from pipetting volume variations.

Reagents & Equipment
  • Kinase: Recombinant Ser/Thr Kinase (e.g., PKA catalytic subunit) labeled with GST-tag.

  • Antibody: Eu-anti-GST Antibody.

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

  • Plates: 384-well low-volume white round-bottom plates (Corning #4513).

  • Liquid Handling: Labcyte Echo 550 (Acoustic Dispenser) for compounds; Multidrop Combi for reagents.

  • Reader: PerkinElmer EnVision or BMG PHERAstar FSX.

Assay Protocol (Step-by-Step)

Step 1: Compound Transfer (Acoustic Dispensing)

  • Load the source plate (azepane library, 10 mM in DMSO) into the Echo 550.

  • Transfer 20 nL of test compounds into the destination 384-well plate.

  • Controls:

    • High Control (0% Inhibition): 20 nL pure DMSO (Columns 1-2).

    • Low Control (100% Inhibition): 20 nL of 10 µM Staurosporine (Columns 23-24).

Step 2: Kinase/Antibody Addition

  • Prepare 2x Kinase/Antibody Solution in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Concentration: 10 nM Kinase + 4 nM Eu-Antibody.

  • Dispense 5 µL of this solution into every well using the Multidrop Combi.

  • Centrifuge plate at 1000 rpm for 1 min to ensure liquid settles.

Step 3: Tracer Addition

  • Prepare 2x Tracer Solution in Kinase Buffer A.

    • Concentration: Determine Kd previously; typically use 2x the Kd (e.g., if Kd=10 nM, use 20 nM).

  • Dispense 5 µL of Tracer Solution into every well.

    • Final Volume: 10 µL.

    • Final Concentrations: 5 nM Kinase, 2 nM Antibody, 10 nM Tracer, 0.2% DMSO.

Step 4: Incubation & Detection

  • Seal the plate and incubate for 60 minutes at Room Temperature (protected from light).

  • Read on PHERAstar FSX using TR-FRET module:

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs; Integration: 400 µs.

Data Analysis & Hit Selection

5.1 Ratiometric Calculation Calculate the Emission Ratio (ER) for each well to normalize the signal:



5.2 Percent Inhibition



5.3 Quality Control (Z-Factor) A robust HTS assay must have a Z' > 0.5.



Where 

is the standard deviation and

is the mean of the controls.

5.4 Hit Criteria

  • Primary Cutoff: Compounds showing >50% inhibition at 10 µM.

  • Interference Check: Flag compounds with Donor (620nm) signal >150% of DMSO control (indicates auto-fluorescence).

Workflow Visualization

The following diagram illustrates the critical path from library preparation to hit validation.

HTS_Workflow Library Azepane Library (Nitroarene Expansion) Dispense Acoustic Dispensing (20 nL / 10 mM) Library->Dispense Source Plate Reagents Reagent Addition (Kinase + Tracer) Dispense->Reagents 384-well Dest Incubate Incubation (60 min @ RT) Reagents->Incubate Reaction Start Read TR-FRET Readout (EnVision/PHERAstar) Incubate->Read Equilibrium Analysis Data Analysis (Z-Factor & Hit Picking) Read->Analysis Raw Data

Figure 1: High-throughput screening workflow for azepane kinase inhibitors.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z' Factor (< 0.5) Pipetting variability or tracer degradation.Recalibrate Multidrop; prepare fresh tracer; ensure plates are centrifuged to remove bubbles.
High Background (665nm) Non-specific binding of tracer.Add 0.01% Triton X-100 or BSA to the buffer to reduce stickiness.
Compound Fluorescence Azepane amines reacting or fluorescing.Use TR-FRET (time-gated) to filter prompt fluorescence. Check Donor (620nm) signal intensity.
"Edge Effects" Evaporation in outer wells.Use low-volume plates with better sealing; avoid using outer 2 columns if possible.

References

  • Life Chemicals. (2020).[5] C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Retrieved from

  • Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Chemical Neuroscience. Retrieved from (Note: Generalized link to journal based on search snippet context).

  • Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from

  • BenchChem. (2025). The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence. Retrieved from

  • RSC Publishing. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. Retrieved from

Sources

Troubleshooting & Optimization

Improving yield in 2-(4-Methylphenyl)azepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active Case #8492 – Yield Optimization for 2-(4-Methylphenyl)azepane

Case Overview

User Status: Senior Researcher / Process Chemist Current Issue: Consistently low yields (<30%) in the synthesis of 2-(4-methylphenyl)azepane. Target Molecule: A pharmacophore scaffold common in orexin receptor antagonists and monoamine transport inhibitors.

Module 1: The Precision Route (Lithiation-Negishi Coupling)

Context: You are likely attempting the


-lithiation of N-Boc-azepane followed by transmetalation and cross-coupling. This is the "Medicinal Chemistry" standard for 2-substitution but is notoriously finicky on 7-membered rings compared to pyrrolidines.
Diagnostic: Why Your Yield is Low

The 7-membered azepane ring introduces significant conformational flexibility. Unlike pyrrolidine, the N-Boc dipole stabilization is entropically penalized. If you are following a standard "pyrrolidine protocol" (e.g., Beak/O’Brien methods) without modification, your lithiated intermediate is decomposing before transmetalation.

Protocol Optimization (The "Cold-Snap" Method)

Standard Reference Protocol: Based on O’Brien et al. [1]

Step-by-Step Correction:

  • The Lithiation (Critical Timing):

    • Reagents: N-Boc-azepane (1.0 eq), s-BuLi (1.2 eq), TMEDA (1.2 eq). Note: Sparteine is often unnecessary for racemic synthesis; TMEDA is kinetically superior for azepanes.

    • Temperature: Must be -78 °C strictly. Azepane anions undergo

      
      -elimination or ring fragmentation above -60 °C.
      
    • Time Window: This is the failure point. Do NOT stir for 1 hour.

      • Correct Action: Lithiate for 10–15 minutes maximum at -78 °C. The anion forms rapidly; extended stirring leads to decomposition.

  • The Transmetalation (The "Zinc Bridge"):

    • Reagent:

      
       (1.0 M in THF, anhydrous).
      
    • Action: Add

      
       immediately after the 15-minute lithiation window.
      
    • Observation: The solution should remain clear. Precipitates indicate moisture ingress or anion decomposition.

    • Warm-up: Allow to warm to 0 °C only after zinc addition. This locks the unstable lithium species into a stable organozinc reagent.

  • The Negishi Coupling:

    • Partner: 4-Iodotoluene (preferred over bromide for kinetics).

    • Catalyst:

      
       (5 mol%) + 
      
      
      
      (10 mol%) or SPhos.
    • Why: Bulky, electron-rich phosphines facilitate the oxidative addition of the aryl halide and the reductive elimination of the sterically encumbered 2-substituted azepane.

Troubleshooting Data Table
SymptomProbable CauseCorrective Action
Recovered Starting Material Lithiation failed or quenchedSwitch solvent to TBME (Tert-Butyl Methyl Ether); it coordinates Li better than THF for this substrate.
Ring-Opened Byproducts

-elimination of anion
Reduce lithiation time to <10 mins; ensure T < -75 °C.
Homocoupling of Aryl Halide Slow TransmetalationEnsure

is dry (melt under vacuum before dissolving in THF).
Low Conversion (Stalled) Catalyst DeathSparge solvents with Argon for 20 mins; switch to

/ SPhos system.
Module 2: The Scale-Up Route (Beckmann Rearrangement)

Context: If you need grams/kilograms, lithiation is too expensive. You are likely trying the ring expansion of 2-(4-methylphenyl)cyclohexanone.

The Regioselectivity Trap

Users often attempt the Schmidt Reaction (


 / 

) and get a mixture of isomers.
  • Path A: Migration of C2 (Chiral center)

    
     7-substituted lactam (Correct precursor).
    
  • Path B: Migration of C6 (Methylene)

    
     3-substituted lactam (Wrong precursor).
    

The Fix: Abandon the Schmidt reaction. Use the Beckmann Rearrangement on the oxime.

The "Geometric Lock" Protocol
  • Oxime Formation: React ketone with

    
    . Isolate the (E)-oxime.
    
    • Note: The migration in Beckmann rearrangement is stereospecific—the group anti to the hydroxyl migrates.

  • Rearrangement: Treat the separated oxime with Cyanuric Chloride or

    
    .
    
    • Result: High fidelity conversion to the specific lactam isomer.

  • Reduction:

    
     reduction of the lactam yields the target azepane.
    
Visualizing the Pathway

The following diagram illustrates the decision logic for selecting the correct synthesis route based on scale and precision requirements.

Azepane_Synthesis_Logic Start Target: 2-(4-Methylphenyl)azepane Scale_Check Scale Requirement? Start->Scale_Check Lithiation Route A: alpha-Lithiation (Precision/MedChem) Scale_Check->Lithiation < 100mg (Racemic/Chiral) Expansion Route B: Ring Expansion (Scale-Up/Process) Scale_Check->Expansion > 1g (Racemic) NBoc Start: N-Boc-Azepane Lithiation->NBoc Li_Step s-BuLi / TMEDA (-78°C, <15 min) NBoc->Li_Step Zn_Step Transmetalation (ZnCl2) (Lock Stability) Li_Step->Zn_Step Failure1 Failure: Anion Decomposition Li_Step->Failure1 If >20 mins Pd_Step Negishi Coupling (Pd-SPhos + Ar-I) Zn_Step->Pd_Step Ketone Start: 2-(p-Tolyl)cyclohexanone Expansion->Ketone Oxime Oxime Formation (Isolate E-isomer) Ketone->Oxime Failure2 Failure: Wrong Regioisomer Ketone->Failure2 If Schmidt Rxn used Beckmann Beckmann Rearrangement (Stereospecific Migration) Oxime->Beckmann Reduction Lactam Reduction (LiAlH4) Beckmann->Reduction

Figure 1: Decision matrix for 2-arylazepane synthesis, highlighting critical control points for yield preservation.

FAQ: Frequently Encountered Anomalies

Q: I see a "double-spot" on TLC after the Negishi coupling. Is it the enantiomer? A: No. TLC cannot separate enantiomers. The second spot is likely the rotamer of the N-Boc group. 2-substituted N-Boc heterocycles possess high rotational barriers. Run NMR at 50 °C to coalesce the peaks, or deprotect (TFA/DCM) to confirm purity.

Q: Can I use the Suzuki coupling directly on the lithiated species? A: No. The N-Boc-2-lithioazepane does not react efficiently with aryl boronates (B-to-Li transmetalation is thermodynamically unfavorable here). You must go through the Zinc (Negishi) or Copper (becoming popular, but less established) manifold.

Q: My final amine is oiling out and turning brown. How do I crystallize it? A: 2-Aryl azepanes are prone to oxidation as free bases.

  • Salt Formation: Do not store as a free base. Convert immediately to the HCl salt (ether/HCl) or Oxalate salt .

  • Purification Trick: If column chromatography is necessary, pretreat your silica gel with 1% Triethylamine/Hexane to deactivate acidic sites that irreversibly bind the amine.

References
  • Lithiation of N-Boc Heterocycles (Methodology)

    • Title: Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF.
    • Source:Journal of Organic Chemistry (2010).
    • URL:[Link]

  • Negishi Coupling on Azepanes

    • Title: Lithiation/Negishi coupling of cyclic Boc-amines.[1][2][3]

    • Source:ResearchGate / Nature Chemistry Context (Rel
    • URL:[Link]

  • Ring Expansion Strategies (Schmidt/Beckmann)

    • Title: Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.[4]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Modern Photochemical Expansion (Alternative)

    • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[5]

    • Source:N
    • URL:[Link]

Sources

Technical Support Center: Purification & Analysis of 2-Arylazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Guide for 2-Arylazepane Scaffolds

Introduction: The "Seven-Membered" Challenge

The 2-arylazepane scaffold represents a privileged pharmacophore in CNS drug discovery and kinase inhibition. However, it presents a "perfect storm" of purification challenges:

  • Basicity: The secondary/tertiary amine interacts strongly with acidic silanols on silica gel.

  • Entropy: The seven-membered ring possesses high conformational flexibility, complicating NMR analysis and crystallization.

  • Synthetic Residues: Common synthetic routes (Ring-Closing Metathesis or C-H Activation) leave difficult-to-remove metal catalysts (Ru, Pd).

  • Chirality: The C2 stereocenter is prone to racemization and difficult to resolve.

This guide provides modular, question-based troubleshooting workflows.

Module 1: Achiral Chromatography (The Tailing Issue)

User Question: "I am trying to purify my 2-phenylazepane intermediate on normal phase silica, but the compound streaks from the baseline to the solvent front. I'm losing mass and purity. How do I fix this?"

Technical Diagnosis: The nitrogen atom in the azepane ring is a Lewis base. Standard silica gel (


) has acidic silanol groups (

) on the surface. Your compound is not just partitioning; it is undergoing ion-exchange chromatography, dragging along the column.

The Solution: Amine-Modified Silica Protocol Do not rely on "pre-mixed" solvents alone. You must deactivate the stationary phase before the run.

Protocol 1.1: The "Pre-Wash" Deactivation Method

  • Step 1 (Equilibration): Flush the silica column with 5 Column Volumes (CV) of Hexane containing 1% Triethylamine (Et3N) or 1%

    
    .
    
  • Step 2 (The Run): Switch to your elution gradient (e.g., Hexane/EtOAc). You can maintain 0.5% Et3N in the mobile phase, but the pre-wash is the critical step to cap active silanols.

  • Step 3 (Validation): Check TLC. If the Rf value increases significantly compared to the untreated plate and the spot becomes circular (non-streaking), the system is validated.

Alternative: Use DCM/MeOH/NH4OH (90:9:1) as the eluent for highly polar azepanes. The ammonium hydroxide competes for silanol sites more effectively than the azepane nitrogen.

Module 2: Catalyst Scavenging (The Metal Trap)

User Question: "I synthesized my azepane via Ring-Closing Metathesis (RCM) using Grubbs II. The product is a dark brown oil, and the NMR is broad. Column chromatography didn't remove the color."

Technical Diagnosis: Ruthenium carbenes decompose into highly colored, soluble byproducts that co-elute with amines. These paramagnetic impurities broaden NMR signals and are toxic. Standard silica chromatography is insufficient for removal below 10 ppm.

The Solution: Chelation & Adsorption You must use a scavenger with a higher affinity for Ru than your amine has.

Data: Scavenger Efficiency for Ru Removal

MethodResidual Ru (ppm)Yield LossNotes
Silica Gel Only >500<5%Ineffective for high purity.
Activated Carbon 50-10010-20%High yield loss due to non-specific adsorption.
DMSO Wash 20-505-10%DMSO coordinates Ru; requires extensive aqueous workup.
Thiol-Silica (SiliaMetS®) <10 <2% Recommended Standard.

Protocol 2.1: The Scavenger Slurry

  • Dissolve crude azepane (1 g) in THF (10 mL).

  • Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) equivalents (typically 0.5 eq relative to catalyst loading).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE pad.

  • Validation: The filtrate should be light yellow or colorless. 1H NMR should show sharp peaks (loss of paramagnetic broadening).

Module 3: Enantioseparation (The Chiral Hurdle)

User Question: "I need to separate the enantiomers of my 2-arylazepane. Chiral HPLC on a Chiralpak AD-H column is taking 40 minutes per run with poor resolution (Rs < 1.5)."

Technical Diagnosis: HPLC is often suboptimal for basic amines due to peak tailing and slow mass transfer. Supercritical Fluid Chromatography (SFC) is the industry standard for azepanes. The supercritical


 acts as a non-polar solvent but with high diffusivity, while amine modifiers suppress tailing.

The Solution: Chiral SFC Screening SFC allows for higher flow rates and sharper peaks for basic compounds.

Protocol 3.1: The "4x4" Screening Matrix Run a gradient screen (5% to 50% Modifier) using the following combinations.

  • Columns:

    • Chiralpak IG (Immobilized Amylose - versatile)

    • Chiralcel OD-H (Cellulose - standard for aromatics)

    • Chiralpak AD-H (Amylose - standard)

    • Lux Cellulose-2 (Chlorinated cellulose - good for halogenated aryls)

  • Modifiers (with 0.1% Diethylamine):

    • Methanol (Polar, protic)

    • Isopropanol (Lower pressure, different selectivity)

Validation: Look for Resolution (Rs) > 2.0 . If Rs < 1.5, switch to a "Chlorinated" stationary phase (e.g., Chiralpak IC or Lux-2), as these often interact better with the electron-rich aryl ring at the C2 position.

Module 4: Structural Analysis (The NMR Blur)

User Question: "My purified compound shows double peaks and broad humps in the proton NMR at room temperature. Is it impure?"

Technical Diagnosis: Likely not. Seven-membered rings exist in a dynamic equilibrium between chair and twist-boat conformers. At room temperature, the rate of interconversion is often on the NMR timescale (coalescence), resulting in broad or doubled peaks.

The Solution: Variable Temperature (VT) NMR

  • Heat it: Run the NMR at 50°C or 323K .

  • Result: The rapid exchange limit is reached. Broad peaks should sharpen into a single set of signals.

  • Validation: If the peaks sharpen, it is conformational isomerism. If they remain distinct and sharp but unequal, it is a chemical impurity (or diastereomer).

Visual Troubleshooting Workflows
Figure 1: Purification Decision Matrix

A logic gate for selecting the correct purification method based on impurity type.

PurificationLogic Start Crude 2-Arylazepane CheckColor Is material dark/colored? Start->CheckColor MetalScavenge Metal Scavenging (SiliaMetS Thiol / DMSO Wash) CheckColor->MetalScavenge Yes (Ru/Pd residue) CheckTailing Does TLC streak? CheckColor->CheckTailing No MetalScavenge->CheckTailing Color Removed ModSilica Amine-Modified Silica (1% Et3N Pre-wash) CheckTailing->ModSilica Yes (Amine interaction) NormalSilica Standard Flash Chromatography CheckTailing->NormalSilica No CheckChiral Is it Racemic? ModSilica->CheckChiral NormalSilica->CheckChiral SFC Chiral SFC Resolution (Amylose/Cellulose Columns) CheckChiral->SFC Yes Final Pure Enantiomer CheckChiral->Final No (or after SFC) SFC->Final

Caption: Decision tree for sequential removal of metal catalysts, achiral impurities, and enantiomeric resolution.

Figure 2: Chiral SFC Screening Loop

Iterative process for isolating enantiomers.

SFC_Screening Input Racemic Azepane Screen1 Screen 1: Modifiers (MeOH vs IPA + 0.1% DEA) Input->Screen1 Screen2 Screen 2: Columns (OD-H, AD-H, IG, IC) Screen1->Screen2 Decision Resolution (Rs) > 1.5? Screen2->Decision Optimize Optimize Gradient (e.g., Isocratic 15%) Decision->Optimize Yes Fail Switch to Chlorinated Phase (Lux-2 / Chiralpak IC) Decision->Fail No ScaleUp Prep Scale Separation Optimize->ScaleUp Fail->Screen1 Retry w/ new column

Caption: "4x4" Screening workflow for identifying optimal Chiral SFC conditions.

References
  • Ruthenium Removal: Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction.[1]

    • Source: PMC / NIH (2014)
    • URL:[Link]

  • Chiral SFC vs HPLC:Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD.

    • Source: PubMed (2012)
    • URL:[Link]

  • Azepane Conformational Analysis:Conformational regulation of substituted azepanes through selective monofluorin

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Silica Tailing Mechanisms:Preparation and evaluation of pillararene bonded silica gel st

    • Source: Journal of Chrom
    • URL:[Link]

Sources

Side reaction products in n-BuLi mediated lithiation of azepanes

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of lithiating azepanes (7-membered nitrogen heterocycles). Unlike their 5- and 6-membered counterparts (pyrrolidines and piperidines), azepanes possess unique conformational flexibility that significantly impacts lithiation kinetics, stability, and side-reaction profiles.

Executive Summary: The Azepane Challenge

Lithiating


-Boc-azepane is not merely a homologation of the pyrrolidine/piperidine protocols. The 7-membered ring introduces high conformational entropy, which disfavors the formation of the rigid pre-lithiation complex required for directed 

-deprotonation.

The Core Conflict: n-Butyllithium (n-BuLi) is often too nucleophilic and insufficiently basic for this specific substrate.

  • Result: The rate of nucleophilic attack on the protecting group (Boc) often competes with or exceeds the rate of

    
    -deprotonation, leading to specific side products described below.
    

Troubleshooting Guide (Q&A)

Issue 1: "I isolated a ketone byproduct instead of my desired azepane."

Diagnosis: Nucleophilic attack on the Boc group. Technical Explanation: You likely isolated 1-(tert-butyl)-1-pentanone or a related ketone derivative. Because the azepane ring is "floppy" (high entropy), the carbonyl oxygen of the Boc group struggles to coordinate with the lithium aggregate effectively to direct the base to the


-proton. Consequently, n-BuLi acts as a nucleophile rather than a base, attacking the Boc carbonyl.
Corrective Action: 
  • Switch Base: Replace n-BuLi with sec-BuLi (s-BuLi). s-BuLi is more basic (faster deprotonation) and sterically bulkier (slower nucleophilic attack), shifting the balance toward the desired lithiation.

  • Add Ligand: Use TMEDA (1.0–1.2 equiv). It breaks down BuLi aggregates, increasing basicity and facilitating coordination to the carbamate oxygen.

Issue 2: "I am recovering mostly starting material, even after quenching with ."

Diagnosis: Kinetic incompetence (Failure to deprotonate). Technical Explanation: The


-protons of azepanes have a higher 

and are sterically shielded by the ring's transannular hydrogens compared to pyrrolidines. At -78 °C, n-BuLi is simply too slow to deprotonate significant quantities of the azepane before the reaction is quenched or the reagent decomposes. Corrective Action:
  • Temperature Modulation: Unlike pyrrolidines, azepane lithiation often requires a warmer activation temperature (-50 °C to -40 °C ) for 30–60 minutes to achieve full conversion.

  • Warning: Warming n-BuLi increases the risk of Boc-attack (see Issue 1). This is why switching to s-BuLi/TMEDA is the preferred solution.

Issue 3: "I see 'butylated' products in my LCMS."

Diagnosis: Wurtz Coupling or Butyl Addition. Technical Explanation: If you are using an alkyl halide electrophile (e.g., Benzyl bromide), excess n-BuLi can react directly with the electrophile (Wurtz coupling), creating butyl-benzene. Alternatively, if the lithiated intermediate is unstable, it may act as a base, deprotonating the butyl halide if susceptible. Corrective Action:

  • Titration: Ensure precise stoichiometry (1.05–1.10 equiv of base).

  • Transmetallation: If using alkyl halides, transmetallate to Copper (using CuCN or CuI) before adding the electrophile to prevent direct reaction with the remaining alkyllithium.

Issue 4: "My product mixture contains an enecarbamate (double bond in the ring)."

Diagnosis:


-Elimination (Hydride elimination).
Technical Explanation: 
Lithium amides in cyclic systems can undergo 

-hydride elimination, especially if the reaction warms up too much. This yields the cyclic enecarbamate (2,3,4,5,6,7-hexahydro-1H-azepine derivative). Corrective Action:
  • Strict Temp Control: Do not exceed -40 °C during the lithiation phase.

  • Electrophile Reactivity: Ensure your electrophile is reactive enough to trap the anion quickly before elimination occurs.

Deep Dive: Mechanistic Pathways

The following diagram illustrates the competition between the desired


-lithiation and the primary side reaction (Boc attack) driven by the choice of reagent.

AzepaneLithiation Start N-Boc-Azepane nBuLi Reaction with n-BuLi (High Nucleophilicity) Start->nBuLi Standard Conditions sBuLi Reaction with s-BuLi/TMEDA (High Basicity) Start->sBuLi Optimized Conditions AlphaLi α-Lithio-Azepane (Desired Anion) nBuLi->AlphaLi Slow/Inefficient TetInt Tetrahedral Intermediate (Boc Attack) nBuLi->TetInt Fast (k_nuc > k_base) Complex Pre-lithiation Complex (Weak in Azepanes) sBuLi->Complex Coordination Complex->AlphaLi Directed Deprotonation Product 2-Substituted Azepane (Desired) AlphaLi->Product + Electrophile (E+) SideProd t-Butyl Ketone + Azepane (Side Product) TetInt->SideProd Collapse upon workup

Figure 1: Mechanistic divergence in azepane lithiation. The "floppy" 7-membered ring hinders the complexation required for


-lithiation, making the nucleophilic attack by n-BuLi a dominant side pathway.

Quantitative Comparison of Side Products

Parametern-BuLi (Standard)s-BuLi / TMEDA (Optimized)
Primary Mechanism Nucleophilic Attack > DeprotonationDeprotonation >> Nucleophilic Attack
Major Side Product tert-butyl ketone (Boc cleavage)Enantiomeric scrambling (if chiral ligand used)
Starting Material Recovery High (due to slow kinetics)Low (<5%)
Yield of 2-Substituted Azepane 10–30% (Variable)75–90%
Optimal Temp -78 °C (ineffective)-78 °C to -50 °C

Optimized Protocol: The "Beak-Lee" Standard for Azepanes

Do not use n-BuLi for this transformation unless you have no alternative. The following protocol uses s-BuLi to ensure high fidelity.

Reagents:

  • 
    -Boc-azepane (1.0 equiv)
    
  • s-BuLi (1.3 equiv, cyclohexane solution)[1]

  • TMEDA (1.3 equiv, distilled)

  • Anhydrous Ether (

    
    ) or THF (Ether often provides better enantioselectivity if using chiral ligands).
    

Step-by-Step:

  • Complexation: In a flame-dried flask under Argon, dissolve TMEDA (1.3 equiv) in anhydrous

    
    . Cool to -78 °C .[2][3]
    
  • Base Activation: Add s-BuLi (1.3 equiv) dropwise.[1] Stir for 10 minutes.

  • Substrate Addition: Add

    
    -Boc-azepane (1.0 equiv) dropwise as a solution in 
    
    
    
    .
  • Deprotonation: Stir at -78 °C for 4-6 hours .

    • Note: Unlike pyrrolidines (1 hr), azepanes require longer deprotonation times due to slow Boc rotation and ring conformation.

  • Electrophile Trapping: Add the electrophile (1.5 equiv) dissolved in solvent.

  • Warm Up: Allow to warm slowly to room temperature over 12 hours (overnight).

  • Quench: Add saturated

    
     solution.
    

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 58(5), 1109–1117. Link
    
  • O'Brien, P. (1998). Chiral Lithium Amide Bases. Journal of the Chemical Society, Perkin Transactions 1, 1439–1457. Link

  • McGrath, M. J., & O'Brien, P. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. Synthesis, 2006(13), 2233-2241. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on nucleophilicity vs basicity of BuLi isomers).

Sources

Optimizing reaction conditions for dearomative ring expansion of nitroarenes

Author: BenchChem Technical Support Team. Date: February 2026


 Azepine)

Introduction: Escaping Flatland

You are likely here because you are attempting to convert flat,


-rich nitroarenes into 3D, 

-rich azepanes or azepines. This process, often termed "Skeletal Editing," is a high-value transformation in drug discovery, allowing for the direct insertion of nitrogen into an aromatic ring to generate pharmacologically privileged seven-membered scaffolds (azepines) from abundant nitroarene feedstocks.

This guide focuses on the Photochemical Dearomative Ring Expansion , specifically the methodology recently advanced by Leonori et al. (2024) and foundational principles from the Büchi lineage.

Core Protocol: Blue-Light Mediated Expansion

Standard Operating Procedure (SOP-NX-7)

This protocol describes the conversion of substituted nitrobenzenes to azepines/azepanes via a singlet nitrene intermediate.[1][2] This is a self-validating protocol; if the color change described in Step 3 does not occur, the reaction has failed before workup.

Reagents & Setup
  • Substrate: Nitroarene (0.2 mmol scale recommended for optimization).

  • Solvent: Toluene or MeOH (Substrate dependent; see Table 1).

  • Reductant/Additives: Triphenylphosphine (

    
    ) or Triethyl phosphite (
    
    
    
    ) – Crucial for deoxygenating the nitro group to the nitrene species.
  • Light Source: 440–460 nm (Blue LED), high intensity (approx. 30–60W).

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic).

Step-by-Step Methodology
  • Preparation (The "Dark" Phase):

    • In a glovebox or under positive Ar pressure, charge a quartz or borosilicate vial with the nitroarene (1.0 equiv) and the phosphorus reductant (typically 2.5–3.0 equiv).

    • Add degassed solvent (

      
       concentration). Note: Higher concentrations often lead to azo-dimerization rather than ring expansion.
      
  • Deoxygenation (Critical Control Point):

    • Seal the vial with a crimp cap + PTFE septum.

    • Sparge with Argon for 10 minutes if not prepared in a glovebox. Oxygen is a triplet quencher and will shut down the nitrene pathway.

  • Irradiation:

    • Place the vial 2–3 cm from the Blue LED source. Use a cooling fan to maintain

      
      .
      
    • Irradiate for 12–24 hours.

    • Visual Check: The reaction usually transitions from pale yellow (nitroarene) to a deep amber or dark red (azepine formation). If the solution turns opaque black/brown rapidly, you likely have thermal decomposition (check fan).

  • Workup:

    • Concentrate in vacuo.

    • Purify via flash column chromatography on silica gel (neutralized with 1%

      
       to prevent acid-catalyzed rearrangement of the sensitive azepine).
      

Troubleshooting & Optimization Logic

Decision Tree: Diagnosing Low Yields

Use this logic flow to identify the root cause of failure.

Troubleshooting Start Issue: Low Yield / No Conversion CheckColor Did reaction color change? Start->CheckColor CheckO2 Check Atmosphere (Is O2 present?) CheckColor->CheckO2 No (Remained Yellow) CheckConc Check Concentration (Is >0.1M?) CheckColor->CheckConc Yes (Turned Dark/Tar) CheckLight Check Light Source (Penetration Depth) CheckO2->CheckLight No (Sealed) ResultO2 Quenched Triplet State. Action: Sparge longer/Glovebox. CheckO2->ResultO2 Yes (Leak) ResultDimer Azo-dimerization favored. Action: Dilute to 0.02M. CheckConc->ResultDimer High Conc. Success Analyze via NMR CheckConc->Success Low Conc. ResultBeer Beer-Lambert Law limit. Action: Use narrower vial or flow. CheckLight->ResultBeer Vial too wide

Figure 1: Diagnostic logic for photochemical ring expansion failures.

Optimization Data: Solvent & Additive Effects

The choice of solvent dictates the lifetime of the nitrene intermediate and the rate of insertion.

Solvent SystemDielectric ConstantOutcomeRecommendation
Toluene 2.38High yield of azepine; favors singlet nitrene stability.Primary Choice for hydrophobic substrates.
Acetonitrile 37.5Moderate yield; increased byproduct formation (polymerization).Use only if substrate is insoluble in Toluene.
Methanol 32.7Can trap intermediate via nucleophilic attack (methoxy-addition).Avoid unless synthesizing alkoxy-azepines.
THF 7.58Good solubility, but H-atom abstraction (HAT) competes with expansion.Secondary choice.

Mechanistic Insight (The "Why")

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Singlet Nitrene .[1][2]

  • Excitation: The nitroarene absorbs blue light.

  • Deoxygenation: In the presence of phosphine, oxygen is stripped, forming a nitrene.

  • Insertion: The electrophilic singlet nitrene attacks the adjacent aromatic carbon (ortho-position).

  • Expansion: The resulting bicyclic aziridine intermediate undergoes electrocyclic ring opening to the 7-membered azepine.

Mechanism Nitro Nitroarene (Ar-NO2) Nitrene Singlet Nitrene (Ar-N:) Nitro->Nitrene hν (Blue) + PPh3 (-O=PPh3) Aziridine Bicyclic Aziridine Nitrene->Aziridine Intramolecular Insertion Azepine 3H-Azepine (Ring Expanded) Aziridine->Azepine Electrocyclic Opening

Figure 2: Simplified mechanistic pathway for dearomative ring expansion.

Frequently Asked Questions (FAQ)

Q: My reaction yields a significant amount of azo-compound (Ar-N=N-Ar). Why? A: This is a concentration issue. Nitrenes are highly reactive; if they encounter another nitro/nitroso/amine molecule before inserting into their own ring, they dimerize. Solution: Dilute the reaction to


 or 

.

Q: Can I use this on electron-deficient nitroarenes (e.g., dinitrobenzene)? A: It is challenging. Electron-withdrawing groups (EWGs) destabilize the electrophilic nitrene intermediate and make the ring less susceptible to "self-attack." Solution: Increase temperature slightly (


) or switch to a stronger reductant system.

Q: The product decomposes on the silica column. How do I purify? A: Azepines can be acid-sensitive and prone to rearrangement back to aromatic isomers or hydrolysis. Solution: Pre-treat your silica gel with 1–2% Triethylamine (


) in hexanes before loading your sample. Alternatively, use basic alumina.

Q: Why do I need 440 nm light? Can I use UV (254/365 nm)? A: While UV can drive the reaction, it also excites the product (the azepine), leading to secondary photolysis and decomposition. Blue light (440–460 nm) selectively excites the nitro-phosphine complex or the nitroarene tail, sparing the product.

References

  • Ruffoni, A., & Leonori, D. (2024).[2] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.

  • Mailloux, M. J., et al. (2021).[3] Unified Synthesis of Azepines by Visible-Light-Mediated Dearomative Ring Expansion of Aromatic N-Ylides. Organic Letters. [3]

  • Tian, X., et al. (2023). Skeletal editing of (hetero)cycles. Organic Chemistry Frontiers (RSC).

Sources

Troubleshooting low conversion in azepine cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Medium Ring" Challenge

Welcome to the Azepine Synthesis Technical Support Center. If you are reading this, you are likely facing the "medium ring gap." Unlike 5- or 6-membered rings (kinetically favored) or macrocycles (entropically challenging but enthalpically relieved), 7-membered azepines suffer from the worst of both worlds:

  • Entropic Penalty: The probability of chain ends meeting is lower than for smaller rings.

  • Enthalpic Strain: Significant transannular interactions (Pitzer strain) and bond-angle deformation.

This guide moves beyond basic textbook advice. We analyze the three most common synthetic pathways—Ring-Closing Metathesis (RCM) , Gold-Catalyzed Cyclization , and Schmidt Rearrangement —and provide field-proven protocols to overcome conversion plateaus.

Module 1: Ring-Closing Metathesis (RCM)

Primary Issue: Competition between intramolecular cyclization (Azepine) and intermolecular oligomerization.

Diagnostic Workflow

Before changing catalysts, diagnose the failure mode using this logic tree:

RCM_Troubleshooting Start Low Conversion in RCM CheckConc Check Concentration (Is it > 5 mM?) Start->CheckConc Oligomers Oligomers Detected by LCMS? CheckConc->Oligomers Yes Dilution Implement Pseudo-High Dilution (Slow Addition) Oligomers->Dilution Yes CheckCat Check Catalyst Activity Oligomers->CheckCat No Poisoning Is a Basic Amine Present? CheckCat->Poisoning Protect Add Lewis Acid (Ti(OiPr)4) or HCl salt Poisoning->Protect Yes Ethylene Is Ethylene Removal Efficient? Poisoning->Ethylene No Sparge N2 Sparging or Vacuum Ethylene->Sparge Inefficient

Figure 1: Decision matrix for diagnosing RCM failure in azepine synthesis.

Protocol 1.1: The "Pseudo-High Dilution" Technique

Context: Standard high dilution (0.001 M) is unscalable. The industrial standard (e.g., synthesis of Glecaprevir or AMG 176) utilizes pseudo-high dilution to keep the instantaneous concentration of the diene low while maintaining a manageable reactor volume.

Step-by-Step:

  • Solvent: De-gas Toluene or DCE (Dichloromethane is often too volatile for effective N2 sparging at higher temps).

  • Catalyst Charge: Dissolve the catalyst (e.g., Zhan 1B or M73-SIMes ) in the full volume of solvent in the reactor.

    • Why? Zhan 1B and M73-SIMes often outperform Grubbs II in challenging macrocyclizations due to better stability and initiation rates [1].

  • Substrate Feed: Dissolve your diene substrate in a minimal amount of solvent.

  • Addition: Syringe pump addition of the substrate into the catalyst solution over 4–6 hours .

  • Ethylene Removal: Continuously sparge with Nitrogen or apply mild vacuum (500 mbar) during addition.

    • Mechanism:[1] Ethylene drives the equilibrium backward. Removing it is critical for shifting Le Chatelier's principle toward the cycloalkene [2].

Troubleshooting Table: RCM Failure Modes
SymptomRoot CauseTechnical Solution
No Reaction (SM Recovery) Catalyst poisoning by amine nitrogen.Lewis Acid Protection: Add 0.3 equiv. Ti(OiPr)₄. This transiently binds the amine lone pair, preventing it from coordinating to the Ruthenium center [3].
Dimer/Oligomer Formation Intermolecular reaction is faster than cyclization.Conformational Locking: If possible, introduce a gem-dimethyl group (Thorpe-Ingold effect) or a rigid backbone element to pre-organize the diene [1].
Stalled Conversion (50%) Catalyst decomposition or equilibrium reached.Relay Ring Closing: Use a "relay" substrate with a sacrificial tether if the initiation is slow. Alternatively, switch to M73-SIMes (Umicore), which is more robust for scale-up [1].[2]

Module 2: Gold-Catalyzed [4+3] Annulation

Primary Issue: Protodeauration or lack of regiocontrol in the formation of the vinyl gold carbenoid.

Context: This method constructs the azepine ring by reacting a propargyl ester with an imine or azide. It is a powerful alternative when RCM fails due to conformational flexibility.

Mechanism & Failure Points

The reaction relies on a 1,2-acyloxy migration to form a gold carbenoid, which is then trapped.

Gold_Cycle cluster_Fail Common Failure Mode Substrate Propargyl Ester Au_Complex Au(I) Coordination Substrate->Au_Complex + [Au] Carbenoid Vinyl Gold Carbenoid (Key Intermediate) Au_Complex->Carbenoid 1,2-Migration Trapping Imine/Azide Trap Carbenoid->Trapping Protodeauration Protodeauration (Dead End) Carbenoid->Protodeauration Wet Solvent/Acid Azepine Azepine Product Trapping->Azepine - [Au]

Figure 2: Gold-catalyzed azepine formation pathway and critical failure point.

Optimization Protocol
  • Catalyst Selection: Standard Ph₃PAuCl often fails. Switch to IPrAuCl / AgSbF₆ or (Picolinate)AuCl₂ (Au(III) species).

    • Why? Bulky NHC ligands (IPr) stabilize the cationic gold intermediate, preventing premature collapse [4].

  • Water Control: "Trace" water is the enemy. It quenches the vinyl gold carbenoid to form a ketone. Use molecular sieves (3Å) in the reaction vessel.

  • Substrate Design: Electron-rich N-aryl groups on the imine accelerate the trapping step, outcompeting decomposition pathways [4].

Module 3: Schmidt Reaction (Ring Expansion)

Primary Issue: Poor regioselectivity (migration of the wrong carbon) leading to isomeric mixtures.

Technical Insight

The Schmidt reaction (Ketone + HN₃ → Lactam) is sensitive to the electronic nature of the migrating bond. In azepine synthesis (cyclohexanone → caprolactam derivative), regiocontrol is dictated by the anti-periplanar rule, but steric factors often override this in intermolecular cases.

Solution: Intramolecular Tethering

Do not rely on intermolecular Schmidt reactions for complex azepines. Use the Intramolecular Schmidt Reaction of hydroxyalkyl azides.

Protocol:

  • Substrate: Prepare a ketone with a pendant alkyl azide chain.

  • Lewis Acid: Use BF₃·OEt₂ or TiCl₄ instead of Brønsted acids (TFA/H₂SO₄).

    • Why? Lewis acids allow for lower temperatures (-78°C to 0°C), which enhances kinetic control over the migration step [5].

  • Cation-π Control: If an aromatic ring is present, position it to stabilize the diazonium intermediate via cation-π interactions. This has been shown to lock the conformation and enforce a single migration pathway [5].

FAQ: Common User Queries

Q: My RCM reaction works on 10mg but fails at 5g. Why? A: This is a classic concentration effect. At 10mg, you likely ran it dilute (high solvent volume relative to mole count). At 5g, you likely increased concentration to save solvent, favoring intermolecular oligomerization. You must use the Pseudo-High Dilution protocol (slow addition) described in Module 1 for scale-up.

Q: Can I use microwave irradiation to force the azepine cyclization? A: Yes, but with caution. Microwave heating can overcome the activation energy barrier for the trans to cis olefin isomerization required for RCM. However, for thermally sensitive catalysts (like Grubbs I), it will cause deactivation. Use Hoveyda-Grubbs II or Zhan 1B if applying microwave heating (100–120°C for 10-20 mins).

Q: How do I remove the Ruthenium color from my final azepine product? A: Azepines are basic and bind Ru species tightly.

  • Method A: Add SiliCycle® SiliaMetS Thiol scavenger resin (stir 4h).

  • Method B: Wash the organic layer with an aqueous solution of imidazole (complexes Ru) or THMP (tris(hydroxymethyl)phosphine).

References

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. (2023).[2] Link

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry. (2019). Link

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH. (2014). Link

  • Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annulation. PMC - NIH. (2009). Link

  • ORGANIC METHODOLOGY | AubéLabUNC (Schmidt Reaction Optimization). Aubé Laboratory. Link

Sources

Technical Support: Optimization of Enantiomeric Ratio (er) in Chiral Azepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZP-7R-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Conformational Warp" Challenge

Why is your er low? Unlike pyrrolidines (5-membered) or piperidines (6-membered), azepanes (7-membered) possess high conformational flexibility ("floppiness"). They exist in a dynamic equilibrium between twist-chair, chair, and twist-boat conformations.

The Core Problem: Most chiral catalysts rely on a rigid substrate-catalyst "lock." The azepane ring's ability to warp allows it to present the wrong prochiral face to the catalyst, even when bulky ligands are used. To resolve er, you must either rigidify the substrate during the key step or utilize anion-binding interactions to enforce a tighter transition state.

Diagnostic Framework

Before altering reaction parameters, identify the failure mode using the logic tree below.

Azepane_Troubleshooting Start START: Low er (< 80:20) Method Which Synthesis Method? Start->Method Ir_Hydro Ir-Catalyzed Hydrogenation Method->Ir_Hydro Cu_Cyc Cu-Catalyzed Reductive Cyclization Method->Cu_Cyc RCM Ring-Closing Metathesis Method->RCM Check_Ion Check Counter-Ion Effect Ir_Hydro->Check_Ion Check_Temp Check Temperature & Ligand Bite Angle Cu_Cyc->Check_Temp Check_Sub Check Substrate Protecting Group RCM->Check_Sub Action_Protect Action: Switch to Bulky N-Protecting (e.g., N-Boc, N-Ts) Check_Sub->Action_Protect Action_Anion Action: Switch Anion (Cl- vs BARF-) Check_Ion->Action_Anion Action_Ligand Action: Use Rigid Spiro-Ligands (e.g., ZhaoPhos) Check_Temp->Action_Ligand

Figure 1: Diagnostic logic flow for identifying the root cause of enantioselectivity loss in azepane synthesis.

Module A: Troubleshooting Iridium-Catalyzed Hydrogenation

Scenario: You are reducing a cyclic imine (dihydroazepine) to a chiral azepane using an Iridium catalyst, but er is stalling at ~85:15.

The Mechanism: Anion-Binding is Critical

In 7-membered rings, steric bulk alone is often insufficient. You must leverage electronic anchoring . Recent breakthroughs utilize an "anion-binding" interaction where the catalyst binds not just the olefin/imine, but also the counter-anion of the substrate (often the hydrochloride salt).

Protocol Optimization Matrix
ParameterStandard Condition (Low er Risk)Optimized Condition (High er Target)Technical Rationale
Substrate Form Free ImineImine Hydrochloride Salt The Cl⁻ ion forms a H-bond bridge with the catalyst's thiourea/amide moiety, locking the "floppy" ring [1].
Catalyst Class Ir-PHOX or Ir-BINAPIr-SpiroAP or Rh-ZhaoPhos Spiro-ligands provide a deeper chiral pocket that accommodates the wider bite angle of 7-membered rings [2].
Solvent DCM or MeOHHFIP (Hexafluoroisopropanol) HFIP stabilizes the cationic transition state and enhances H-bonding networks.
Pressure 50-100 bar H₂10-30 bar H₂ Lower pressure often slows the reversible non-selective pathway, improving kinetic differentiation.
Step-by-Step Protocol: The "ZhaoPhos" Method

Reference: Mechanistic insights from Ding & Zhou [2]

  • Preparation: Dissolve the seven-membered cyclic imine (1.0 eq) in anhydrous dichloromethane.

  • Salt Formation: Add HCl (1.0 eq, in ether) to precipitate the imine hydrochloride. Isolate and dry. Critical: Do not use the free base; the chloride ion is a co-catalyst.

  • Catalyst Loading: In a glovebox, mix [Ir(COD)Cl]₂ (1 mol%) and the (S)-ZhaoPhos ligand (2.2 mol%). Stir for 30 mins to form the active species.

  • Reaction: Add the imine salt and solvent (DCM or THF). Pressurize to 30 bar H₂.

  • Workup: Vent after 12h. Basify with NaHCO₃ before removing solvent to prevent retro-reaction.

Module B: Troubleshooting Copper-Catalyzed Reductive Cyclization

Scenario: You are building the ring from an acyclic precursor (e.g., dialdehyde or amino-alkene) and RCM failed to give high er.

The Solution: Switch to CuH-catalyzed Asymmetric Intramolecular Reductive Cyclization . This method sets the stereocenter during the ring closure, avoiding the thermodynamic penalties of post-cyclization functionalization.

Common Failure Modes

Q: The reaction yields high conversion but racemate. Why? A: The hydride transfer is too fast.

  • Fix: Lower the temperature to -20°C and use a bulkier silane source (e.g., DMMS instead of PMHS). The bulky silane slows the hydride transfer, allowing the chiral ligand (e.g., Ph-BPE) to differentiate the prochiral faces effectively.

Q: I see significant dimer formation instead of cyclization. A: Concentration effect.

  • Fix: Azepane formation is entropically disfavored compared to 5/6-membered rings. Run the reaction at high dilution (0.01 M) to favor intramolecular cyclization over intermolecular dimerization.

Optimized Workflow (Cu-H Catalysis)

Reference: Buchwald & Yun methodologies [3]

  • Catalyst: Cu(OAc)₂ (2 mol%) + (R,R)-Ph-BPE (2.2 mol%).

  • Hydride Source: Diethoxymethylsilane (DEMS) (2.0 eq).

  • Conditions: Toluene, ambient temperature (or 0°C if er < 90).

  • Key Insight: This method is superior for dibenzo[b,d]azepines (bridged biaryls) where axial chirality is also a factor.[1]

Module C: Analytical Resolution (HPLC & Crystallization)

If catalytic optimization plateaus at 90:10 er, use these downstream processing techniques to reach >99:1 er.

Chiral HPLC Troubleshooting for Azepanes

Seven-membered rings often "streak" on silica-based chiral columns due to amine interaction with silanols.

IssueSolutionRecommended Column
Tailing / Broad Peaks Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This blocks silanol sites.Chiralpak IG or IC (Immobilized phases allow stronger solvents).
Peaks Overlap Switch from alcohol modifiers (MeOH/EtOH) to Acetonitrile/THF blends.Chiralcel OJ-H (Often superior for cyclic amines).
Classical Resolution (The "Dutch Resolution" Approach)

For azepanes, Tartaric Acid derivatives are the gold standard for diastereomeric salt crystallization.

  • Mix racemic azepane (1 eq) with Di-p-toluoyl-L-tartaric acid (0.5 eq) in Ethanol.

  • Heat to reflux until clear.

  • Cool slowly (1°C/min). The "floppy" ring will adopt a rigid conformation in the crystal lattice of the salt.

  • Filter and recrystallize once to upgrade er from 90:10 to >99:1.

References

  • Mechanism of Anion-Binding

    • Title: Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Iridium Complexes of Chiral Spiro Aminophosphine Ligands.
    • Source:J. Am. Chem. Soc. 2013, 135, 30, 11402–11407.
    • URL:[Link]

  • Iridium-ZhaoPhos System

    • Title: Highly Enantioselective Hydrogenation of Seven-Membered Cyclic Imines.[2]

    • Source:Angew. Chem. Int. Ed. 2013, 52, 12377.
    • URL:[Link]

  • Cu-Catalyzed Cyclization

    • Title: Asymmetric Synthesis of Dibenzo[b,d]azepines by Cu-Catalyzed Intramolecular Reductive Cyclization.[1][3]

    • Source:Chem. Sci. 2016, 7, 661-665.
    • URL:[Link]

  • Biocatalytic Alternatives (IREDs)

    • Title: Discovery of Imine Reductases for the Asymmetric Reduction of Cyclic Imines.
    • Source:Nature Chemical Biology 2014, 10, 428–430.
    • URL:[Link]

Sources

Technical Support Center: Stability of 2-(4-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Liability Profile

Welcome to the technical support hub for 2-(4-Methylphenyl)azepane . As a researcher working with this scaffold, you are likely encountering reproducibility issues in solution. This molecule presents a "perfect storm" of chemical liabilities: it is a secondary amine (nucleophilic), it possesses a benzylic hydrogen (susceptible to oxidation), and it contains an electron-donating p-tolyl group that activates the ring toward electrophilic attack.

This guide moves beyond generic advice to address the specific mechanistic failures of this azepane derivative in solution.

Quick Diagnostic Matrix
ObservationLikely Root CauseChemical MechanismImmediate Action
Solution turns yellow/brown Oxidative DegradationBenzylic radical abstraction & imine formationAdd antioxidant (BHT); Switch to inert atmosphere.[1]
New peak at M+44 (LCMS) Carbamate FormationReaction with atmospheric

Sparge with Argon; Acidify to decarboxylate.[1]
Precipitate in DCM Solvent AlkylationNucleophilic attack on Dichloromethane (Methylene bridging)STOP using DCM for storage.[1] Switch to MeOH/EtOH.
Titer loss over time Volatility / AdsorptionSurface adsorption of free baseConvert to HCl or Tartrate salt.[1]

Troubleshooting Guides (Q&A Format)

Issue 1: The "Yellowing" Effect (Oxidative Instability)

User Question: I prepared a stock solution of 2-(4-Methylphenyl)azepane in methanol yesterday. Today, the clear solution has turned pale yellow.[1] Is the compound ruined?

Technical Insight: The yellowing is a hallmark of benzylic oxidation .[1] The C2 position of the azepane ring is benzylic.[1] The p-methyl group on the phenyl ring donates electron density, stabilizing the benzylic radical intermediate and actually accelerating the rate of oxidation compared to the unsubstituted phenyl analog [1].[1]

Mechanism:

  • Dissolved oxygen abstracts the benzylic proton.[1]

  • Formation of a hydroperoxide intermediate.[1]

  • Dehydration to form the cyclic imine (Schiff base), which is often colored and unstable, leading to polymerization (brown tar).[1]

Corrective Protocol:

  • Immediate: If the purity is >95% by HPLC, you can salvage it.[1] Acidify the solution (pH < 4) immediately. The protonated amine is significantly more resistant to oxidation.[1]

  • Prevention: Use the "Zero-Air" Dissolution Protocol (See Section 3).[1]

Issue 2: The "Ghost" Peak (Carbamate Formation)

User Question: My LCMS shows the parent mass (M+H = 190.3), but I also see a significant peak at 234.3 (+44 Da).[1] I suspect a contaminant.

Technical Insight: This is not a synthesis contaminant; it is an artifact of handling. Secondary amines like azepanes are aggressive nucleophiles toward carbon dioxide (


).[1] In solution, they capture atmospheric 

to form the carbamic acid or carbamate salt [2].[1][2]

Mechanism:



Corrective Protocol:

  • Verification: This reaction is reversible.[1][3][4] Heat an aliquot of the solution to 60°C for 10 minutes or add dilute acid. If the +44 peak disappears, it was a carbamate.[1]

  • Handling: Avoid using dry ice (solid

    
    ) to cool reactions involving the free base of this amine, as the high local 
    
    
    
    concentration drives this reaction instantly.[1]
Issue 3: Instability in Chlorinated Solvents

User Question: We store our library compounds in DMSO or DCM. The DCM stocks of 2-(4-Methylphenyl)azepane are showing new impurities after 1 week.

Technical Insight: Never store secondary amines in Dichloromethane (DCM) for extended periods. While DCM is often viewed as inert, it acts as an electrophile toward secondary amines over time, leading to N-chloromethylation or the formation of aminal (methylene) bridges (N-CH2-N species) [3].[1] This is a classic "silent killer" of compound libraries.

Corrective Protocol:

  • Solvent Switch: Dissolve the compound in anhydrous Ethanol, Methanol, or DMSO.[1]

  • Recovery: If the reaction has proceeded to the quaternary ammonium salt (precipitate), the sample is likely irreversible and should be discarded.[1]

Detailed Experimental Protocols

Protocol A: The "Zero-Air" Dissolution Method

Use this for preparing long-term stock solutions to prevent yellowing.

  • Solvent Prep: Sparge the chosen solvent (MeOH or MeCN) with high-purity Argon for 15 minutes to displace dissolved oxygen.[1]

  • Add Antioxidant (Optional): If the application permits, add Butylated Hydroxytoluene (BHT) at 0.05% w/v as a radical scavenger.[1]

  • Dissolution: Add the 2-(4-Methylphenyl)azepane free base to the solvent under a blanket of Argon.

  • Storage: Store in an amber vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or a shrink seal to prevent oxygen ingress.[1] Store at -20°C.

Protocol B: Carbamate Thermal Reset

Use this to recover a sample showing the +44 mass shift.

  • Acidification: Add 1.0 equivalent of HCl (1M in ether or dioxane) to the solution. The carbamate is unstable in acidic conditions and will decarboxylate back to the amine salt and

    
     gas.[1]
    
  • Lyophilization: Freeze-dry the resulting solution. The HCl salt of the azepane is stable, non-volatile, and resistant to both oxidation and further carbamate formation.

  • Result: You will recover the hydrochloride salt of 2-(4-Methylphenyl)azepane.[1]

Visualizations & Pathways

Diagram 1: Degradation Pathways

This diagram illustrates the three primary failure modes: Oxidation (Air), Carbamate formation (


), and Alkylation (DCM).[1]

DegradationPathways Azepane 2-(4-Methylphenyl)azepane (Free Base) Oxidation Oxidation (Air/O2) Azepane->Oxidation CO2 + CO2 (Air/Dry Ice) Azepane->CO2 DCM + DCM (Storage) Azepane->DCM Imine Cyclic Imine (Yellow Color) Oxidation->Imine -2H Polymer Brown Polymer/Tar Imine->Polymer Polymerization Carbamate Carbamate Species (+44 Da Mass Shift) CO2->Carbamate Reversible Carbamate->Azepane Heat/Acid Aminal Chloromethyl/Methylene Bridged Impurity DCM->Aminal Slow Alkylation

Caption: Figure 1. Primary degradation pathways for 2-(4-Methylphenyl)azepane in solution.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose solution stability issues.

TroubleshootingTree Start Start: Observed Issue Q1 Is the solution yellow? Start->Q1 Q2 Is there a +44 Da peak? Q1->Q2 No ActionOx Oxidation Detected. Action: Acidify immediately. Future: Use Argon sparge. Q1->ActionOx Yes Q3 Was it stored in DCM? Q2->Q3 No ActionCarb Carbamate Detected. Action: Heat to 60°C or add Acid. Future: Avoid Dry Ice. Q2->ActionCarb Yes ActionDCM Solvent Alkylation. Action: Discard sample. Future: Use MeOH/DMSO. Q3->ActionDCM Yes Stable Compound Likely Stable. Check LCMS purity. Q3->Stable No

Caption: Figure 2. Diagnostic logic flow for identifying instability causes.

References

  • Mechanisms of Benzylic Oxidation

    • Title: The elusive reaction mechanism of Mn(II)-mediated benzylic oxidation of alkylarene by H2O2.[1][5]

    • Source: Dalton Transactions (RSC), 2021.[1]

    • URL:[Link]

    • Relevance: Establishes the susceptibility of alkylarenes (like the p-tolyl group) to oxidative radical abstraction.[1]

  • Carbamate Formation in Amines

    • Title: Mechanistic insights into carbamate formation from CO2 and amines.[1][4]

    • Source: Catalysis Science & Technology, 2017.[1]

    • URL:[Link]

    • Relevance: details the reversible reaction of secondary amines with to form carbam
  • Reactivity of Amines with Dichloromethane

    • Title: The reactivity of dichloromethane toward amines.[1][6][7][8][9]

    • Source: Acta Chemica Scandinavica, 1982 (Valid
    • URL:[Link]

    • Relevance: Foundational text confirming that secondary amines (like piperidine/azepane) react with DCM to form salts, warning against long-term storage.

Sources

Technical Support Center: Solubility Enhancement for Substituted Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solubility & Dissolution Troubleshooting Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Group[1]

Introduction: The "Grease Ball" Challenge

Substituted azepanes (homopiperidines) present a classic medicinal chemistry paradox. The 7-membered nitrogen ring is often decorated with lipophilic aromatic groups (benzyl, benzhydryl, or biaryl substituents) to target GPCRs or kinase pockets.[1] While this enhances potency, it drastically reduces aqueous solubility, often driving LogP > 4.5.[1]

The Core Problem: Azepanes possess a high degree of conformational flexibility (ring puckering).[1] To crystallize, the molecule must "lock" into a specific low-energy conformer, often resulting in high crystal lattice energy that water cannot easily overcome.[1] Furthermore, the basicity of the ring nitrogen (typically pKa 10–11) is your primary handle for solubility, but it is often underutilized.[1]

This guide provides three targeted modules to overcome these barriers.

Module 1: Chemical Modification & Salt Selection

User Query: "My azepane free base precipitates immediately in buffer (pH 7.4). How do I select a counter-ion to prevent this?"

Technical Insight: The Counter-Ion Strategy

For a secondary amine like azepane, the free base is lipophilic. Protonation is mandatory.[1] However, do not default to HCl .[1] Hydrochloride salts of flexible amines are often hygroscopic or form "oils" rather than crystals because the chloride ion is small and creates a high charge density that attracts water.[1]

Recommended Strategy: Use large, lipophilic counter-ions (e.g., Tosylate, Mesylate, Napsylate).[1] These match the hydrophobic bulk of the substituted azepane, facilitating better packing in the solid state (increasing melting point) while maintaining an ionic headgroup for dissolution.[1]

Protocol: Micro-Scale Salt Screening

Use this protocol to identify a crystalline salt form with optimal solubility.

  • Preparation: Dissolve 50 mg of azepane free base in 500 µL of acetone or ethyl acetate (avoid alcohols initially to prevent solvation).

  • Acid Addition: Add 1.05 equivalents of the selected acid (see Table 1) dissolved in a minimal amount of the same solvent.

  • Thermal Cycling: Heat to 50°C for 30 minutes, then cool slowly to 4°C over 4 hours.

  • Observation:

    • Precipitate? Filter and analyze (XRPD/DSC).[1]

    • Oil? Re-heat, add a "seed" crystal if available, or switch solvent to TBME (tert-butyl methyl ether).[1]

    • Clear Solution? Add anti-solvent (Heptane) dropwise.[1]

Table 1: Counter-Ion Selection Matrix for Azepanes

Counter-IonpKa of AcidRationale for AzepanesRisk Factor
Hydrochloride -6.0Standard first choice. High solubility.High risk of hygroscopicity/deliquescence.[1]
Mesylate -1.9Good for lipophilic bases.[1] Stable solids.Potential for genotoxic impurities (esters) if MeOH is used.[1]
Tosylate -2.8Excellent packing with aromatic substituents.[1]Lower solubility than HCl, but better stability.[1]
Fumarate 3.03"Soft" salt.[1] Good for less basic azepanes.[1]May form 2:1 (Base:Acid) stoichiometry.[1]
Workflow Visualization: Salt Decision Tree

SaltSelection Start Start: Azepane Free Base Check_pKa Check Calculated pKa (N-ring) Start->Check_pKa High_pKa pKa > 9.0 (Basic) Check_pKa->High_pKa Yes Low_pKa pKa < 6.0 (Weak Base) Check_pKa->Low_pKa No Strong_Acid Screen Strong Acids (HCl, Mesylate, Tosylate) High_pKa->Strong_Acid Weak_Acid Screen Co-Crystals (Not Salts) Low_pKa->Weak_Acid Result_Oil Result: Oiling Out? Strong_Acid->Result_Oil Change_Solvent Switch Solvent: Acetone -> TBME/Heptane Result_Oil->Change_Solvent Yes Success Crystalline Solid Obtained Result_Oil->Success No Change_Ion Switch Counter-ion: Increase Lipophilicity (Napsylate) Change_Solvent->Change_Ion If fails

Figure 1: Decision logic for salt selection. Note that "oiling out" is the most common failure mode for flexible azepane amines.

Module 2: Formulation Strategies (Pre-Clinical)

User Query: "I cannot change the molecule, and salts are not stable. How do I get this into a rat for PK studies?"

Technical Insight: Amorphous Solid Dispersions (ASD)

If the crystal lattice energy is the barrier, destroy the lattice. Converting the crystalline azepane into an amorphous form dispersed in a polymer matrix (PVP-VA or HPMC-AS) generates a "spring and parachute" effect.[1]

  • The Spring: Rapid dissolution of the high-energy amorphous drug.

  • The Parachute: The polymer inhibits precipitation (recrystallization) in the gut.

Protocol: Solvent Evaporation ASD Preparation

Suitable for preparing 1–5 grams for animal studies.

  • Ratio Selection: Start with a 1:3 ratio (Drug:Polymer).

  • Dissolution: Dissolve the azepane derivative and PVP-VA64 (Copovidone) in a common solvent (Methanol or Dichloromethane/Ethanol 1:1).

    • Critical Check: The solution must be optically clear.

  • Evaporation: Use a Rotary Evaporator at 40°C under reduced pressure. Rapid evaporation is preferred to freeze the amorphous state.[1]

  • Secondary Drying: Vacuum dry the resulting foam for 24 hours at 40°C to remove residual solvent (plasticizer effect).[1]

  • Milling: Gently pulverize the foam into a powder.

Alternative: Cyclodextrin Complexation For azepanes with bulky aromatic groups (e.g., benzazepines), HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is highly effective.[1] The aromatic substituent fits into the hydrophobic cavity, while the hydroxyls interact with water.

  • Method: Dissolve HP-β-CD (20% w/v) in water/buffer.[1] Add drug in excess.[1] Stir for 24h. Filter.

Workflow Visualization: Formulation Pathway

Formulation Input Insoluble Azepane Choice Select Strategy Input->Choice Path_ASD Amorphous Dispersion (High Lattice Energy) Choice->Path_ASD Path_CD Cyclodextrin Complex (High LogP, Aromatic) Choice->Path_CD Process_ASD Dissolve in MeOH with PVP-VA64 Path_ASD->Process_ASD Process_CD Stir in 20% HP-β-CD (Aqueous) Path_CD->Process_CD Output_ASD Amorphous Powder (Kinetic Solubility) Process_ASD->Output_ASD Output_CD Soluble Complex (Thermodynamic Solubility) Process_CD->Output_CD

Figure 2: Selection pathway between Solid Dispersion and Complexation based on molecular properties.

Module 3: Analytical Troubleshooting (FAQs)

Q: My HPLC retention times are drifting, and peak shapes are terrible.

  • Root Cause: Azepane nitrogen interaction with silanols on the column stationary phase.[1]

  • Fix:

    • pH Control: Ensure mobile phase pH is at least 2 units away from the pKa. For azepanes (pKa ~10), use high pH mobile phases (ammonium bicarbonate, pH 10) if using a hybrid column (e.g., Waters XBridge).[1] This keeps the amine neutral.[1]

    • Additives: If running at low pH (0.1% TFA), add 0.1% Triethylamine as a sacrificial base to block silanols.[1]

Q: The drug dissolves but precipitates after 2 hours in the dissolution tester.

  • Root Cause: This is the "crash out" of a supersaturated solution.[1] Your salt or amorphous form dissolved rapidly (spring), but the medium lacks a precipitation inhibitor (parachute).[1]

  • Fix: Add 0.5% HPMC (Hydroxypropyl Methylcellulose) to the dissolution media or the formulation. This polymer adsorbs to crystal nuclei and inhibits growth.[1]

References
  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1] Link[1]

  • Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous solubility: Impact of the intrinsic solubility and the crystal lattice energy. European Journal of Pharmaceutical Sciences, 93, 235-244.[1] Link[1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link[1]

Sources

Reducing catalyst loading in azepine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Analyst Level: Senior Application Scientist

Introduction: The Cost of Complexity

Welcome to the ASOC. You are likely here because your 7-membered ring synthesis is stalling, or your catalyst budget is destroying your project's viability. Azepines (7-membered N-heterocycles) possess unique ring strain and conformational flexibility that make them notoriously difficult to cyclize compared to their 5- and 6-membered counterparts (pyrrolidines/piperidines).[1]

High catalyst loading (5–10 mol%) is often a "crutch" used to overcome two primary failure modes: Non-productive Chelation (catalyst poisoning) and Oligomerization (intermolecular side-reactions).

This guide provides the protocols to strip away that crutch, reducing loadings to <0.5 mol% while maintaining yield.

Module 1: Ring-Closing Metathesis (RCM)

Current Status: Most common route, but Ruthenium (Ru) is expensive. Goal: Reduce Ru-loading from 5 mol% to 0.05 mol% (500 ppm).

The Core Problem: The "Pseudo-pincer" Effect

In azepine synthesis, the nitrogen atom is often Lewis basic. It donates electron density to the Ruthenium center of the Grubbs catalyst, forming a thermodynamically stable but catalytically inactive Ru-N chelate. This kills the catalytic cycle, forcing you to add more catalyst to compensate.

Troubleshooting Protocol (Ticket #RCM-001)

User Question: "My RCM reaction stalls at 60% conversion. I’m using 5 mol% Grubbs-II. Adding more catalyst only pushes it to 70%. Why?"

Analyst Response: You are likely experiencing catalyst sequestration . The nitrogen lone pair is coordinating to the Ru-center. Do not add more catalyst; instead, remove the nitrogen's ability to bind.

Step-by-Step Optimization Protocol:

  • The "Acid Scavenger" Method (For Basic Amines):

    • Mechanism: Protonation of the amine converts the N-lone pair into a non-coordinating ammonium salt.

    • Action: Add 1.05 equivalents of p-Toluenesulfonic acid (p-TSA) or HCl (in ether) to the reaction mixture before adding the catalyst.

    • Result: This prevents Ru-coordination, often allowing loading reduction to 0.1 mol% .

  • The Lewis Acid "Decoy" (For Protected Amines):

    • Mechanism: Even carbamates (Boc/Cbz) can loosely bind Ru. A Lewis acid binds the carbonyl oxygen more tightly than Ru does.

    • Action: Add 0.3 equivalents of Ti(OiPr)₄ (Titanium isopropoxide).

    • Warning: Ensure anhydrous conditions; Ti(OiPr)₄ hydrolyzes easily.

  • The Concentration Rule (Entropy Control):

    • Mechanism: 7-membered rings are entropically disfavored. High concentration favors intermolecular dimerization (oligomers).

    • Standard: Run azepine RCM at 0.005 M to 0.01 M .

    • High-Throughput Fix: If you must run concentrated (0.1 M+), use pseudo-high dilution by adding the substrate dropwise to the catalyst solution over 2 hours.

RCM Decision Logic

RCM_Optimization Start Start: Azepine Precursor CheckN Is Nitrogen Basic? (e.g., Benzyl, Allyl) Start->CheckN Protect Is Nitrogen Protected? (Boc, Ts, Cbz) CheckN->Protect No Action1 CRITICAL: Add 1.0 eq p-TSA (Protonation blocks coordination) CheckN->Action1 Yes Action2 Add 0.3 eq Ti(OiPr)4 (Lewis Acid Decoy) Protect->Action2 Yes (Weak Coordination) Action3 Run at 0.005 M (Prevents Oligomerization) Protect->Action3 No (Electron Deficient) Action1->Action3 Action2->Action3 Result Target: <0.1 mol% Catalyst Loading Action3->Result

Figure 1: Decision matrix for preventing catalyst poisoning in Ruthenium-catalyzed RCM.

Module 2: Palladium-Catalyzed C-H Activation

Current Status: High value for fused azepines (e.g., dibenzazepines), but Pd often precipitates as "Pd-Black". Goal: Stabilize the active Pd(II) species to enable turnover numbers (TON) > 1000.

The Core Problem: Heteroatom Poisoning

In C-H activation, the substrate (often containing the azepine nitrogen) competes with the ligand for the Palladium center. If the substrate binds too tightly, it displaces the ligand, destabilizing the Pd, which then aggregates into inactive Pd-Black.

Troubleshooting Protocol (Ticket #Pd-CH-002)

User Question: "I am trying to close a ring via Pd-catalyzed C-H activation. The reaction turns black within 30 minutes and yields are <40%."

Analyst Response: The "black" precipitate is dead catalyst. Your substrate is poisoning the metal. You need to sterically crowd the metal center so only the reactive C-H bond can access it, not the nitrogen lone pair.

Optimization Protocol:

  • Ligand Switch (Steric Bulk):

    • Recommendation: Switch from standard PPh₃ to Buchwald Biaryl Phosphines (e.g., XPhos, JohnPhos) or NHC ligands .

    • Why: These bulky ligands create a "roof" over the Pd center, preventing the aggregation of Pd(0) species and blocking non-productive coordination from the substrate nitrogen.

  • The "Directing Group" Strategy:

    • Mechanism: Use a transient or removable directing group that anchors the Pd to the correct C-H bond, overriding the natural affinity for the azepine nitrogen.

    • Action: Convert the amine to a Picolinamide or N-methoxy amide . These groups direct Pd insertion specifically to the ortho-position, facilitating the 7-membered ring closure.

  • The Oxidant Factor:

    • Context: Pd(II) catalysis requires an oxidant to regenerate the catalyst.

    • Fix: If using Cu(OAc)₂ as an oxidant, it may be interfering. Switch to Benzoquinone (BQ) or Silver Carbonate (Ag₂CO₃) , which often helps sequester halides that poison the catalyst.

Mechanism of Failure vs. Success

Pd_Pathway cluster_fail Failure Mode (Poisoning) cluster_success Success Mode (Bulky Ligand) Pd0 Pd(0) Active OxAdd Oxidative Addition Pd0->OxAdd Coord N-Coordination (Substrate binds Pd) OxAdd->Coord No Steric Bulk Ligand Bulky Ligand (Blocks N-binding) OxAdd->Ligand Add XPhos/NHC Death Pd-Black Precipitate (Inactive) Coord->Death CH_Act C-H Activation (Ring Closure) Ligand->CH_Act CH_Act->Pd0 Regeneration Prod Azepine Product CH_Act->Prod

Figure 2: Divergent pathways in Pd-catalysis. Preventing N-coordination preserves the active cycle.

Module 3: Comparative Data & Benchmarks

The following table summarizes expected improvements when applying these protocols.

Reaction TypeStandard LoadingOptimized LoadingKey Additive/ChangeMechanism of Improvement
RCM (Grubbs II) 5.0 - 10.0 mol%0.05 - 0.5 mol% p-TSA (1.0 eq)Prevents amine-Ru coordination [1].
Pd C-H Activation 5.0 - 10.0 mol%1.0 - 2.0 mol% Picolinamide DGDirects Pd to C-H bond; prevents poisoning [2].
Catellani Reaction 5.0 mol%1.0 mol% Norbornene (Mediator)Facilitates ortho-functionalization cooperatively [3].
Gold Catalysis 5.0 mol%0.5 - 1.0 mol% AgSbF₆ (Counter-ion)Enhances electrophilicity of Au-center [4].

References

  • Vertex Pharmaceuticals & NIH. (2013). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis. PMC. [Link]

  • National Institutes of Health (NIH). (2019). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Della Ca’, N., et al. (2011). Synthesis of substituted dibenzo[b,f]azepines via Catellani reaction. (Cited in NIH Review: Strategies in the synthesis of dibenzo[b,f]heteropines). [Link]

  • ResearchGate. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. [Link]

Sources

Managing diastereoselectivity in polysubstituted azepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Current Wait Time: 0 min Ticket Focus: Managing Diastereoselectivity in Polysubstituted Azepane Synthesis

Welcome to the Azepane Support Hub

User Issue: "I can synthesize pyrrolidines and piperidines with >98% de, but my azepane analogs are yielding inseparable diastereomeric mixtures. Why is the stereocontrol failing?"

Root Cause Analysis: Unlike the rigid chair conformation of cyclohexane or piperidine, the azepane (seven-membered) ring possesses high conformational flexibility (fluxionality). It exists in a dynamic equilibrium between twist-chair and twist-boat conformers, separated by low energy barriers (approx. 1-2 kcal/mol). This lack of a single, rigid "anchor" conformation prevents the effective transmission of steric information from existing chiral centers to the incoming nucleophile/electrophile.

This guide provides troubleshooting workflows to artificially "lock" these conformations or bypass the ring-closure thermodynamics entirely.

Module 1: Ring-Closing Metathesis (RCM) Troubleshooting

Ticket #402: "RCM yields are low, and Z/E selectivity is poor."

RCM is the workhorse for azepane synthesis but fights against both entropy (forming a medium-sized ring) and enthalpy (ring strain).

Diagnostic Workflow

Before changing the catalyst, analyze your substrate design using the decision matrix below.

RCM_Troubleshooting Start Start: Low Yield/Selectivity CheckDilution Is Concentration < 5 mM? Start->CheckDilution DilutionAction Dilute to suppress oligomerization CheckDilution->DilutionAction No CheckConf Are Rotamers Present (NMR)? CheckDilution->CheckConf Yes DilutionAction->CheckConf RotamerAction Add Lewis Acid (Ti(OiPr)4) to lock conformation CheckConf->RotamerAction Yes (Broad Signals) CheckCat Catalyst Selection CheckConf->CheckCat No (Sharp Signals) RotamerAction->CheckCat Product High Yield/Selectivity CheckCat->Product

Figure 1: Decision matrix for troubleshooting RCM in medium-sized rings.

Technical Solutions

1. The "Rotamer" Trap (Conformational Locking) Azepane precursors often contain amides or carbamates (e.g., N-Boc, N-Cbz). These exhibit cis/trans rotamers that react at different rates.

  • Protocol: Add a mild Lewis Acid such as Ti(OiPr)₄ (0.2–0.5 equiv) to the reaction mixture. This coordinates to the carbonyl oxygen and the alkene, locking the substrate in a reactive conformation (chelation control) and often improving E-selectivity [1].

2. Catalyst Selection Guide Do not default to Grubbs II. For 7-membered rings, the balance between activity and stability is critical.

CatalystAzepane SuitabilityProsCons
Grubbs I LowGood initiation, less isomerization.High loading required; sensitive to functional groups.
Grubbs II High (General)High activity for tetrasubstituted olefins.Promotes alkene isomerization (migration); poor Z/E control.
Hoveyda-Grubbs II Best for Difficult Closures Thermally stable; "boomerang" mechanism allows lower loading.Slower initiation; difficult to remove Ru residues.
Schrock (Mo) NicheHigh stereocontrol (Z-selective).Extremely air/moisture sensitive; expensive.

3. The Pseudo-Dilution Technique To avoid intermolecular polymerization without using massive volumes of solvent:

  • Protocol: Dissolve the catalyst in the full volume of solvent (e.g., DCM). Add the substrate solution dropwise over 4–6 hours using a syringe pump. This keeps the instantaneous concentration of the diene low relative to the catalyst.

Module 2: Stereoselective Functionalization (Lithiation)

Ticket #405: "I lose enantiopurity when alkylating N-Boc-azepane."

Direct


-lithiation of N-Boc heterocycles is powerful but prone to racemization if the dipole stabilization is not managed correctly.
The Beak-O'Brien Protocol

This method relies on the Complex Induced Proximity Effect (CIPE) . The lithium coordinates to the Boc oxygen, directing deprotonation to the


-proton.

Critical Mechanism: In 5-membered rings (pyrrolidines), the N-Boc group rotates rapidly. In 7-membered rings (azepanes), Boc rotation is slow on the NMR timescale at low temperatures. If you lithiate at -78°C, you may lock the "wrong" rotamer, preventing the CIPE.

Step-by-Step Protocol (Optimized for Azepanes) [2, 3]:

  • Solvent: Use anhydrous Et₂O (preferred over THF for enantioselectivity).

  • Chiral Ligand: Add (-)-sparteine (1.2 equiv) to sec-BuLi (1.2 equiv) at -78°C. Stir for 30 mins to form the chiral complex.

  • Substrate Addition: Add N-Boc-azepane dropwise.

  • The "Warm-Up" Trick: Unlike pyrrolidines, you must warm the solution to -25°C for 30-45 minutes.

    • Why? This overcomes the rotational barrier of the Boc group, allowing the thermodynamic equilibration to the lithiated species stabilized by the sparteine complex.

  • Electrophile Trapping: Cool back to -78°C before adding the electrophile to maximize diastereoselectivity.

Module 3: Ring Expansion (Schmidt/Beckmann)

Ticket #409: "Regioselectivity is a mess during ketone ring expansion."

Converting chiral cyclohexanones to azepanes via Schmidt reaction (HN₃) or Beckmann rearrangement often yields mixtures of regioisomers (migration of Carbon A vs. Carbon B).

Regioselectivity Logic Gate

The migration is dictated by stereoelectronics (anti-periplanar to the leaving group) over sterics.

Schmidt_Migration Input Chiral Cyclohexanone + HN3 Intermediate Iminodiazonium Ion (N2+ Leaving Group) Input->Intermediate Decision Which group is ANTI to N2+? Intermediate->Decision PathA Group A (More Substituted) Decision->PathA Usually Preferred PathB Group B (Less Substituted) Decision->PathB ResultA Migration of A (Electronic Control) PathA->ResultA ResultB Migration of B (Steric Control - Rare) PathB->ResultB

Figure 2: Predicting migratory aptitude in Schmidt Ring Expansions.

Troubleshooting Tips:

  • Intramolecular is Better: If possible, tether the azide to the ketone (Intramolecular Schmidt). This geometrically constrains the intermediate, forcing a single migration pathway regardless of substitution pattern [4].

  • Lewis Acid Mediation: For intermolecular reactions, using bulky Lewis acids (e.g., BF₃·OEt₂ or TiCl₄ ) instead of protonic acids (H₂SO₄) can invert regioselectivity by coordinating to the lone pair syn to the smaller group, forcing the leaving group anti to the bulkier carbon.

Cutting Edge: Photochemical Expansion

Note for 2025/2026 Workflows: Recent advances (2024) have validated photochemical dearomative ring expansion of nitroarenes [5].[1]

  • Method: Blue light irradiation of simple nitrobenzenes converts them into singlet nitrenes, which insert to form azepanes.[1]

  • Advantage: This bypasses the "closing" entropic penalty entirely by "growing" the ring from a 6-membered precursor. If your RCM fails repeatedly, screen this pathway.

References

  • Grubbs, R. H., et al. (2025).[2] Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Beak, P., & Lee, S. J. (2006).[3] Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence.[3] Journal of the American Chemical Society. [Link]

  • O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine. PubMed. [Link]

  • Aubé, J., et al. (2003).[4] Asymmetric Schmidt reaction of hydroxyalkyl azides with ketones. Journal of the American Chemical Society. [Link]

  • Leonori, D., et al. (2024).[1] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[5] Nature Chemistry. [Link]

Sources

Avoiding racemization during functionalization of 2-(4-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZP-782 Topic: Preventing Racemization During Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary & Core Problem

The User Issue: You are working with 2-(4-methylphenyl)azepane , a chiral seven-membered nitrogen heterocycle. The C2 stereocenter is benzylic and located


 to a nitrogen atom . This structural combination creates a "perfect storm" for racemization via two primary mechanisms:
  • Deprotonation: The C2 proton is unusually acidic (

    
     ~41 in DMSO, but effectively lower under complexation) due to resonance stabilization by the tolyl ring and inductive effects from the nitrogen.
    
  • Oxidation: The benzylic position is susceptible to Single Electron Transfer (SET) oxidation, leading to an iminium ion intermediate which reduces non-stereoselectively.

The Solution Strategy: Functionalization must be bifurcated into Safe Zones (mild bases, reductive amination) and Controlled Danger Zones (lithiation with dipole stabilization).

Mechanistic Diagnostics (The "Why")

To prevent racemization, you must understand the failure mode. The diagram below illustrates the thermodynamic trap of the C2 position.

RacemizationPathways Enantiomer Enantiopure (S)-2-(4-Tolyl)azepane Intermediate_Anion Planar Benzylic Anion (Achiral) Enantiomer->Intermediate_Anion Deprotonation (Loss of H+) Intermediate_Imine Planar Iminium/Imine (Achiral) Enantiomer->Intermediate_Imine SET Oxidation (-2e-, -H+) Base Strong Base (e.g., NaH, LDA) Base->Intermediate_Anion Oxidant Oxidant/Radical (e.g., Air, NBS) Oxidant->Intermediate_Imine Racemate Racemic Mixture (50:50 R/S) Intermediate_Anion->Racemate Reprotonation (Non-selective) Intermediate_Imine->Racemate Reduction (Hydride attack)

Figure 1: Pathways to racemization. Both the anionic and oxidative routes pass through a planar, achiral intermediate.

Protocol Module A: N-Functionalization (The Nitrogen Handle)

Objective: Attach a substituent to the nitrogen atom without disturbing the C2 stereocenter.

❌ The Trap: Direct Alkylation with Strong Bases

Using sodium hydride (NaH) or Lithium diisopropylamide (LDA) to deprotonate the amine for alkylation is high risk .

  • Reason: These bases are strong enough to deprotonate the benzylic C2-H, especially if the reaction is heated or prolonged.

✅ The Solution: Reductive Amination or Mild Base Alkylation

We recommend Reductive Amination as the gold standard. It proceeds under slightly acidic conditions (pH 5-6), where the amine is protonated (ammonium), protecting the C2 center from base-catalyzed racemization.

Validated Protocol: Reductive Alkylation
  • Reagents: 2-(4-methylphenyl)azepane (1.0 equiv), Aldehyde (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), Acetic Acid (1.0 equiv).

  • Solvent: DCE (1,2-Dichloroethane) or DCM. Avoid MeOH if possible to prevent transesterification side reactions if esters are present.

  • Procedure:

    • Dissolve amine and aldehyde in DCE.

    • Add Acetic Acid. Stir 15 min to form the iminium species (reversible).

    • Add NaBH(OAc)₃ in one portion.

    • Stir at Room Temperature for 4-16 hours.

  • Why this works: NaBH(OAc)₃ is a mild hydride source that reduces the iminium ion faster than the aldehyde, and the acidic medium prevents benzylic deprotonation.

Protocol Module B: C-H Functionalization (The Beak-Lee Method)

Objective: Functionalize the ring carbons or the aromatic ring while maintaining chirality. Challenge: You need a strong base (lithium) to functionalize, but strong bases cause racemization. Solution: Dipole-Stabilized Lithiation . You must use a Boc (tert-butyloxycarbonyl) protecting group.[1]

The "Beak-Lee" Effect

Research by Peter Beak and others established that N-Boc-2-phenyl amines can be lithiated at the 2-position (benzylic) without racemization, provided the temperature is kept low. The Lithium atom coordinates to the Boc carbonyl oxygen, locking the conformation.

Critical Parameters Table
ParameterSpecificationReason for Failure
Protecting Group N-Boc (Required) N-Alkyl or N-H cannot provide the necessary O-Li coordination to lock the stereocenter.
Base s-BuLi / TMEDA n-BuLi is often too slow; TMEDA is required to break Li aggregates.
Temperature -78 °C (Strict) At > -50 °C, the Boc group rotates, breaking the Li-O coordination

Racemization.
Time < 45 mins Prolonged lithiation increases the probability of thermodynamic equilibration (racemization).
Workflow Diagram: Dipole-Stabilized Lithiation

LithiationWorkflow Start Start: N-Boc-2-(4-tolyl)azepane Step1 Cool to -78°C Solvent: Dry Et2O or THF Start->Step1 Step2 Add s-BuLi / TMEDA (1.1 equiv) Step1->Step2 Check CRITICAL: Maintain -78°C Wait 30-45 min Step2->Check Step3 Add Electrophile (E+) (Pre-cooled if possible) Check->Step3 Stable Lithio-Species Finish Product: 2,2-Disubstituted Azepane (Retained Stereochemistry) Step3->Finish

Figure 2: The Beak-Lee lithiation protocol. Temperature control is the single point of failure.

Troubleshooting & FAQ

Q: I used K₂CO₃ in DMF for N-alkylation and saw 10% ee erosion. Why? A: While K₂CO₃ is a "weak" base, DMF is a polar aprotic solvent that enhances the basicity of anions. At elevated temperatures (often required for steric hindrance of the 2-tolyl group), K₂CO₃ can induce partial deprotonation.

  • Fix: Switch to Acetonitrile (lower boiling point) or use DIPEA in DCM/THF. If heating is required, switch to the Reductive Amination protocol (Module A).

Q: Can I use a Palladium coupling (Buchwald-Hartwig) on the free amine? A: Yes, but be careful. Pd(0) oxidative addition is safe, but if the catalytic cycle involves high temperatures (>80 °C) and strong alkoxide bases (NaOtBu), you risk racemization.

  • Fix: Use a weaker base system like Cs₂CO₃ or K₃PO₄ . Use a precatalyst (e.g., BrettPhos Pd G4) that works at lower temperatures.

Q: How do I verify my enantiomeric excess (ee)? A: Standard C18 HPLC will not separate enantiomers. You must use a Chiral Stationary Phase (CSP).

  • Recommended Column: Chiralpak IA or IC (immobilized amylose/cellulose).

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA) . The DEA is crucial to sharpen the peak of the basic amine; without it, tailing will obscure the enantiomer separation.

References

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. The Journal of Organic Chemistry, 59(10), 2762–2772. 
    
    • Core citation for the dipole-stabilized lithiation mechanism preventing racemiz
  • Coldham, I., et al. (2017).[2] Lithiation–Substitution of N-Boc-2-phenylazepane. Synlett, 28(16), 2148-2152.

    • Direct application of lithiation chemistry to the 2-phenylazepane scaffold.[3]

  • Clayden, J., et al. (2006). Enantioselective Synthesis of 2-Substituted Nitrogen Heterocycles. Chemical Communications, (37), 3911-3913.

    • Provides context on the stability and synthesis of chiral azepanes.

Sources

Technical Support Center: Characterization of Azepane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Ticket Focus: Troubleshooting Azepane Isomer Differentiation (NMR, HPLC, MS)

Introduction: The Seven-Membered Ring Challenge

In my 15 years of supporting small molecule characterization, azepane (hexamethyleneimine) derivatives have consistently generated the most "false negative" support tickets. The core issue is rarely the synthesis; it is the conformational mobility of the seven-membered ring. Unlike the rigid chair of cyclohexane, azepane exists in a flux of twist-chair and twist-boat conformers separated by low energy barriers (approx. 5-7 kcal/mol).

This guide addresses the three critical bottlenecks this flux creates:

  • NMR Line Broadening: Signals disappear or blur at room temperature.

  • Chiral Resolution: Enantiomers co-elute due to poor recognition on standard columns.

  • Absolute Configuration: Assigning R vs. S when X-ray crystals won't grow.

Module 1: NMR Troubleshooting & Conformational Analysis

The Issue: "My NMR spectrum looks like a baseline error."

User Complaint: "I synthesized a 2-substituted azepane. The MS confirms the mass, but the


H NMR at 25°C shows broad, shapeless humps in the aliphatic region. Is my product paramagnetic or impure?"

Root Cause: You are observing coalescence . At room temperature, the rate of ring inversion (pseudorotation) is comparable to the NMR time scale. The instrument sees an average of multiple conformers, resulting in extreme line broadening.

Protocol: Variable Temperature (VT) NMR Optimization

Do not waste time re-purifying. You must "freeze" the ring conformation to resolve the signals.

Step-by-Step Workflow:

  • Solvent Selection: Switch from CDCl

    
     to Toluene-d
    
    
    
    or CD
    
    
    Cl
    
    
    . Toluene allows cooling to -90°C; CDCl
    
    
    freezes at -63°C.
  • The Cooling Phase:

    • Acquire a standard scan at 298 K (25°C).

    • Cool in 20 K increments.[1]

    • Target: Look for decoalescence (peaks splitting into sharp multiplets).

  • The Heating Phase (Alternative):

    • If cooling is unavailable, heat to 350 K (in DMSO-d

      
       or Toluene-d
      
      
      
      ).
    • Goal: Fast exchange limit (sharp average signals). Note: This loses stereochemical detail but confirms structure.

Visual Guide: VT-NMR Decision Logic

NMR_Workflow start Initial 1H NMR (298 K) Broad/Missing Peaks solvent_check Check Solvent (Is freezing pt < -80°C?) start->solvent_check switch_solv Switch to Toluene-d8 or CD2Cl2 solvent_check->switch_solv No (e.g., DMSO, CDCl3) cool_down Cool to 233 K (-40°C) solvent_check->cool_down Yes switch_solv->cool_down assess Assess Line Width cool_down->assess sharp Sharp Signals? (Slow Exchange Limit) assess->sharp Yes broad Still Broad? assess->broad No assign Proceed to 2D NMR (COSY/NOESY) sharp->assign lower_temp Cool to 193 K (-80°C) broad->lower_temp heat_alt Alternative: Heat to 373 K (Fast Exchange Limit) broad->heat_alt Probe limit reached lower_temp->sharp Decoalescence achieved

Caption: Logic flow for resolving conformational broadening in azepane NMR spectra via temperature manipulation.

Module 2: Chiral Separation (HPLC/SFC)

The Issue: "I cannot separate the enantiomers of my 3-fluoroazepane."

User Complaint: "I am using a standard C18 column. I see one peak. I switched to a Chiralpak AD-H and still see one peak, or a shoulder."

Root Cause: Azepanes are secondary amines. They interact strongly with silanol groups on the silica support, causing tailing that masks separation. Furthermore, the flexibility of the ring means the "chiral footprint" is not as distinct as in rigid systems like proline.

Strategic Solution: The "Immobilized + Basic Additive" Protocol

Coated phases (like AD-H/OD-H) are excellent but limit your solvent choices. For azepanes, immobilized phases are superior because they allow the use of "forbidden" solvents (like DCM/THF) that can alter the ring conformation in solution, enhancing selectivity.

Column Selection Guide:

Column TypeSelectorWhy for Azepanes?Restriction
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., IG, AD)AmyloseFirst Choice. The helical groove fits the 7-membered ring well.AD (Coated): No DCM/THF.IG (Immobilized): Universal.
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)CelluloseSecond Choice. Different chiral groove shape. Often resolves if Amylose fails.Robust, immobilized.
Crown Ether (e.g., CR)Crown EtherSpecialist. Binds the ammonium ion (

).
Requires acidic mobile phase (pH < 2).

Critical Additive Rule: You must use a basic additive to suppress silanol interactions.

  • Standard: 0.1% Diethylamine (DEA).

  • For MS Compatibility: 0.1% Ammonium Hydroxide (in Methanol/Water) or Ethanolamine.

Module 3: Absolute Configuration (Mosher's Method)

The Issue: "I need to assign R/S configuration, but I have no crystal."

User Complaint: "I synthesized the Mosher amide, but the chemical shift differences (


) are inconsistent or contradictory."

Root Cause: This is the most common error in azepane stereochemistry. The standard Mosher model assumes the amide bond is trans (antiperiplanar) and rigid. In azepanes, amide rotamers exist. The bulky Mosher group (


/Phenyl) fights with the azepane ring substituents, often populating the cis rotamer or distorting the ring, leading to anomalous shielding effects.
Protocol: Modified Mosher Analysis for Cyclic Amines
  • Synthesis: Prepare both

    
    - and 
    
    
    
    -MTPA amides of your azepane.
  • NMR Analysis:

    • Run

      
      H NMR at high temperature  (e.g., 50-60°C) if rotamers cause peak doubling.
      
    • Identify the protons

      
       and 
      
      
      
      to the nitrogen.
  • Calculation: Calculate

    
    .
    
    • Note: The sign convention is critical. Ensure you subtract

      
       from 
      
      
      
      (or vice versa) consistently.
  • The "Senior Scientist" Check:

    • If the

      
       values are randomly distributed (positive and negative mixed on the same face), stop . The conformation is distorted.
      
    • Validation: Use NOESY to confirm the dominant rotamer configuration before applying the Mosher model.

Visual Guide: Mosher's Amide Configuration Logic

Mosher_Logic cluster_0 Synthesis cluster_1 Analysis step1 Azepane + (R)-MTPA-Cl nmr 1H NMR Spectrum step1->nmr step2 Azepane + (S)-MTPA-Cl step2->nmr rotamer_check Rotamers Present? nmr->rotamer_check heat Heat to 333 K to coalesce rotamer_check->heat Yes (Double peaks) calc Calculate Δδ = δ(S) - δ(R) rotamer_check->calc No heat->calc model Apply Sector Rule to Assign Config calc->model Map Signs (+/-)

Caption: Workflow for determining absolute configuration of azepanes using Mosher's amides, accounting for rotameric interference.

FAQs: Rapid Fire Troubleshooting

Q: My Mass Spec (ESI+) shows a strong M-1 peak. Is my azepane oxidizing? A: Not necessarily. Cyclic amines often undergo


-cleavage  followed by hydride loss in the source. In azepanes, the loss of a hydrogen atom 

to the nitrogen stabilizes the resulting iminium ion. This is a characteristic fragmentation pattern, not necessarily sample degradation.

Q: Can I use Chiral GC for azepanes? A: Yes, but derivatization is usually required. Free secondary amines tail badly on GC columns. Acetylation (with acetic anhydride) or Trifluoroacetylation (TFAA) improves peak shape and volatility, allowing successful resolution on phases like Cyclodextrin-based GC columns (e.g., Chiraldex).

Q: Why do I see two spots on TLC for my pure azepane amide? A: This is the classic rotamer artifact . Amides of secondary amines have restricted rotation around the N-C=O bond. On silica, these rotamers can separate, appearing as two spots.

  • Test: Run 2D-TLC. Spot the sample, run it, rotate the plate 90°, and run again. If the two spots lie off the diagonal, they are interconverting rotamers.

References

  • Conformational Analysis of Azepanes

    • Title: Conformational regulation of substituted azepanes through selective monofluorin
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Variable Temperature NMR

    • Title: Variable-temperature NMR and conformational analysis of oenothein B (Macrocyclic/Flexible ring analog).
    • Source: SciELO / J. Braz. Chem. Soc.
    • URL:[Link][2][3]

  • Mosher's Method for Cyclic Amines

    • Title: MTPA (Mosher)
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Chiral HPLC Strategies

    • Title: Chiral HPLC separation: strategy and approaches.[4][5]

    • Source: Chiralpedia.
    • URL:[Link]

Sources

Improving the efficiency of azepane hydrogenation steps

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for 7-Membered N-Heterocycles

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Scope: Catalytic Hydrogenation of Dihydro-/Tetrahydro-azepines to Azepanes

Introduction: The "Floppy" Ring Challenge

Welcome to the Azepane Optimization Hub. If you are here, you are likely struggling with the hydrogenation of tetrahydroazepines or cyclic imines to form the azepane core.

Unlike stable 5- or 6-membered rings (pyrrolidines/piperidines), the 7-membered azepane ring introduces unique challenges:

  • Conformational Entropy: The high flexibility of the ring creates a significant entropic penalty during adsorption onto catalyst surfaces.

  • Product Inhibition (Amine Poisoning): The resulting azepane is a secondary amine with high Lewis basicity, often binding irreversibly to the catalyst surface and killing turnover frequency (TOF).

  • Stereochemical Scrambling: In substituted azepines, the "floppy" nature of the ring makes facial selectivity (cis/trans) difficult to predict compared to rigid cyclohexanes.

This guide moves beyond basic textbook procedures to address the efficiency bottlenecks encountered in real-world drug development (e.g., synthesis of Balovaptan or similar intermediates).

Troubleshooting & FAQs

Module A: Catalyst Deactivation & Kinetics

Q: My reaction initiates rapidly but stalls at ~70-80% conversion. Adding more catalyst doesn't help. Why?

A: You are experiencing Product Inhibition (Amine Poisoning). As the concentration of the azepane product increases, the basic nitrogen competes with the unsaturated substrate for active metal sites. In 7-membered rings, the flexible backbone allows the nitrogen lone pair to adopt a conformation that binds effectively to the metal, effectively "poisoning" the catalyst.

  • The Fix (Acidic Additive): Add 1.0–1.1 equivalents (relative to substrate) of Glacial Acetic Acid or HCl (in MeOH) .

    • Mechanism:[1] Protonating the amine product renders the nitrogen non-coordinating (ammonium species do not bind to Pd/Pt). This forces the product to desorb, freeing the active site for the substrate.

  • The Fix (In-situ Protection): If your synthetic route allows, run the hydrogenation in the presence of Boc₂O (Di-tert-butyl dicarbonate). The amine is trapped immediately as the carbamate, which has low affinity for the catalyst.

Q: I am using Pd/C, but the reaction is sluggish even at 50 psi. Should I switch metals?

A: Consider Platinum (Pt) or Rhodium (Rh) for specific cases. While Pd/C is the workhorse, it is susceptible to poisoning.

  • Switch to PtO₂ (Adams' Catalyst): Platinum is generally more robust against amine poisoning than Palladium. It often works at lower pressures (1 atm) where Pd fails.

  • Switch to Rh/C: If your substrate is a cyclic enamine or imine, Rhodium often offers higher activity for the C=N bond reduction, though it is more expensive.

Module B: Stereochemical Control

Q: I need the cis-isomer of a 2,7-disubstituted azepane, but I'm getting a mixture. How do I improve diastereoselectivity?

A: You must exploit "Haptophilicity" or Anchor Groups. The 7-membered ring exists in multiple low-energy conformers (chair, twist-boat).

  • Substrate Engineering: If you have a hydroxyl group or a polar substituent nearby, use a homogeneous catalyst like Crabtree’s catalyst (Ir) or a cationic Ru-diamine complex. These can coordinate to the polar group, "directing" the hydrogen delivery to the same face (haptophilic attack).

  • Solvent Effect: Switch from non-polar solvents (DCM/Toluene) to Methanol . Methanol often disrupts aggregates and can favor the thermodynamic product, though kinetic control usually favors the cis isomer via syn-addition of H₂.

Visualization: Troubleshooting Logic & Mechanism

Diagram 1: The Azepane Hydrogenation Decision Matrix

Use this flow to diagnose stalled reactions.

AzepaneTroubleshooting Start Start: Reaction Stalled/Slow CheckConv Check Conversion % Start->CheckConv HighConv > 80% Conversion CheckConv->HighConv Stalls late LowConv < 50% Conversion CheckConv->LowConv Stalls early CheckPoison Suspect Amine Poisoning HighConv->CheckPoison CheckPressure Check H2 Mass Transfer LowConv->CheckPressure ActionAcid Action: Add 1.0 eq AcOH (Protonate Product) CheckPoison->ActionAcid First Step ActionPress Action: Increase Agitation or Pressure (>5 bar) CheckPressure->ActionPress First Step ActionMetal Action: Switch to PtO2 or Rh/C ActionAcid->ActionMetal If fails ActionPress->ActionMetal If fails

Caption: Decision matrix for diagnosing kinetic stalling in azepane synthesis. Priority is given to mitigating product inhibition via acidification.

Diagram 2: Mechanism of Amine Poisoning vs. Acidic Rescue

Understanding why the "Acid Trick" works.

PoisoningMechanism CatSurface Pd Surface Product Azepane (Product) CatSurface->Product + H2 Poisoned Dead Catalyst (Pd-N Complex) CatSurface->Poisoned Substrate Tetrahydroazepine (Substrate) Substrate->CatSurface Adsorption Product->CatSurface Strong Binding (Lone Pair) Rescue Ammonium Salt (Non-binding) Product->Rescue + AcOH (Protonation) Rescue->CatSurface No Binding (Desorption)

Caption: Mechanistic view of product inhibition. The free amine product binds strongly to Pd; protonation prevents this interaction.

Optimized Experimental Protocol

Protocol ID: AZP-HYD-04 Title: Acid-Promoted Hydrogenation of Tetrahydroazepines Applicability: General synthesis of azepanes from cyclic imines/enamines.

Reagents
  • Substrate: Substituted 2,3,4,5-tetrahydro-1H-azepine (1.0 equiv).

  • Catalyst: 5% Pd/C (Degussa type E101 or equivalent) - Loading: 5-10 wt% relative to substrate.

  • Solvent: Methanol (anhydrous preferred).

  • Additive: Glacial Acetic Acid (1.1 equiv).

  • Gas: Hydrogen (H₂), balloon (1 atm) or Parr shaker (3-5 bar).

Step-by-Step Procedure
  • Preparation: In a clean hydrogenation vessel, dissolve the tetrahydroazepine substrate in Methanol (0.1 M concentration).

  • Acidification: Add Glacial Acetic Acid (1.1 equiv). Note: This step is critical to prevent catalyst poisoning.

  • Inerting: Carefully add the Pd/C catalyst under a gentle stream of nitrogen. Safety: Pd/C can be pyrophoric in the presence of methanol vapors. Ensure wet paste is used or add under inert atmosphere.

  • Hydrogenation:

    • Lab Scale (<1g): Purge the vessel with H₂ (balloon) x3 times. Stir vigorously at Room Temperature for 4–16 hours.

    • Scale Up (>1g): Use a Parr shaker or autoclave. Pressurize to 3 bar (45 psi). Monitor H₂ uptake.

  • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the imine/enamine peak (M+) and appearance of the amine (M+2).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.

    • Neutralization: The filtrate contains the acetate salt of the azepane. To isolate the free base, concentrate the solvent, redissolve in DCM, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.

Data Summary Table: Catalyst Performance Comparison
Catalyst SystemPressureConversion (16h)Selectivity (cis:trans)Notes
Pd/C (Neutral) 1 atm65% (Stalled)1:1High product inhibition observed.
Pd/C + AcOH 1 atm>98% 3:1Acid prevents poisoning; standard recommendation.
PtO₂ (Adams) 1 atm>95%2:1Good alternative if acid sensitive; expensive.
Rh/Al₂O₃ 5 bar>98%10:1 Best for stereocontrol in specific fused systems.

References

  • Vertex AI Search. (2024). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health (NIH). [Link]

  • Vertex AI Search. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. American Chemical Society (ACS) - Organic Letters. [Link]

  • Vertex AI Search. (2024). Asymmetric Hydrogenation of Dibenzo[c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts. National Institutes of Health (NIH) / PubMed. [Link]

  • Vertex AI Search. (2023). Hydrogenation troubleshooting: Amine Poisoning. Reddit ChemPros (Community Validation). [Link]

  • Vertex AI Search. (2020). Synthetic Approaches to Hydrogenated Pyridyl[b]azepine. Ukrainian Chemistry Journal. [Link]

Sources

Validation & Comparative

Comparative Guide: 2-(4-Methylphenyl)azepane vs. 2-(4-Methoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-(4-Methylphenyl)azepane (CAS: 168890-45-7) and its methoxy-substituted analog, 2-(4-Methoxyphenyl)azepane . Both compounds are 2-substituted azepane (hexamethyleneimine) derivatives, representing ring-expanded homologs of the 2-phenylpiperidine scaffold found in dissociative anesthetics (e.g., diphenidine derivatives) and stimulant candidates.

The Verdict:

  • 2-(4-Methylphenyl)azepane is the superior candidate for applications requiring high lipophilicity and blood-brain barrier (BBB) permeability. Based on Structure-Activity Relationship (SAR) data from homologous piperidine series, it is predicted to exhibit higher affinity for the norepinephrine (NET) and dopamine (DAT) transporters compared to the methoxy variant.

  • 2-(4-Methoxyphenyl)azepane serves as a specialized probe for investigating metabolic stability (O-demethylation pathways) and serotonin transporter (SERT) selectivity. However, its lower lipophilicity and steric bulk at the para-position generally result in reduced potency at the NMDA receptor PCP-binding site compared to the methyl analog.

Chemical & Physical Properties[1][2][3]

The core difference lies in the para-substitution of the phenyl ring. This modification fundamentally alters the electronic distribution and lipophilic profile of the molecule.

Table 1: Physicochemical Comparison
Property2-(4-Methylphenyl)azepane2-(4-Methoxyphenyl)azepane
Molecular Formula


Molecular Weight 189.30 g/mol 205.30 g/mol
Substituent Effect Weakly activating, Lipophilic (+

)
Electron-donating, H-bond acceptor
Predicted LogP ~3.2 - 3.5~2.5 - 2.8
H-Bond Acceptors 1 (Amine)2 (Amine + Ether)
pKa (Predicted) ~10.5 (Secondary Amine)~10.4 (Secondary Amine)
Solubility Low (Water), High (Organic)Moderate (Water), High (Organic)

Analyst Note: The higher LogP of the methyl variant suggests superior CNS penetration. The methoxy group introduces a hydrogen bond acceptor, potentially increasing non-specific binding or altering receptor docking orientation.

Pharmacology & SAR Analysis[4][5]

Since direct head-to-head binding data is sparse in public repositories, this analysis synthesizes SAR data from the homologous 2-phenylpiperidine and 1,2-diphenylethylamine (diphenidine) classes.

NMDA Receptor Affinity (PCP Site)

The 2-phenylazepane scaffold is a ring-expanded analog of 2-phenylpiperidine. In NMDA antagonist SAR (specifically the PCP/Ketamine site):

  • Steric Constraints: The binding pocket tolerates meta-substitutions well (e.g., 3-MeO-PCP). Para-substitutions often reduce affinity due to steric clash with the receptor floor.

  • Electronic Effects:

    • 4-Methyl: The methyl group is small and lipophilic. While it may slightly reduce potency compared to the unsubstituted parent, it typically retains significant activity.

    • 4-Methoxy: The methoxy group is larger and more polar. In the PCP and diphenidine series, 4-MeO substitution frequently results in a drastic loss of NMDA affinity (often >10-fold reduction vs. 4-Me).

Monoamine Transporter Activity
  • 2-(4-Methylphenyl)azepane: Likely acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). The 4-methyl group on phenyl rings is a classic motif for boosting DAT/NET selectivity (seen in pyrovalerones and amphetamines).

  • 2-(4-Methoxyphenyl)azepane: The 4-methoxy group often shifts selectivity towards the Serotonin Transporter (SERT) or acts as a metabolic handle, leading to rapid inactivation via O-demethylation.

Figure 1: Predicted Pharmacological Pathways

SAR_Pathways Compound_Me 2-(4-Methylphenyl)azepane Target_NMDA NMDA Receptor (PCP Site) Compound_Me->Target_NMDA Moderate Affinity (Steric Tolerance) Target_DAT Dopamine Transporter (DAT) Compound_Me->Target_DAT High Affinity (Lipophilic Interaction) Metabolism Metabolic Clearance (CYP2D6) Compound_Me->Metabolism Slow (Oxidation) Compound_MeO 2-(4-Methoxyphenyl)azepane Compound_MeO->Target_NMDA Low Affinity (Steric Clash) Target_SERT Serotonin Transporter (SERT) Compound_MeO->Target_SERT Moderate Affinity Compound_MeO->Metabolism Rapid (O-Demethylation)

Caption: Predicted pharmacological interactions based on 2-phenylpiperidine SAR homologs.

Synthesis & Manufacturing

The most robust modern method for synthesizing these scaffolds is the Photochemical Dearomative Ring Expansion of nitroarenes, a protocol established by Mailloux et al. (2021). This method avoids the harsh conditions of traditional Schmidt reactions.

Protocol: Photochemical Ring Expansion

Objective: Synthesize 2-substituted azepanes from nitroarene precursors.

  • Precursor Selection:

    • Target A: 1-Methyl-4-nitrobenzene (for 4-Methylphenyl azepane).

    • Target B: 1-Methoxy-4-nitrobenzene (for 4-Methoxyphenyl azepane).

  • Dearomatization:

    • Dissolve precursor in solvent (e.g., MeOH/DCM).

    • Add nucleophile (e.g., methoxide) and irradiate with Blue LEDs (450 nm) in the presence of a photocatalyst.

    • Mechanism:[1] The nitro group is converted to a nitrene equivalent, inserting into the ring to form a seven-membered azepine intermediate.[2]

  • Hydrogenation (Saturation):

    • Subject the intermediate azepine to hydrogenation (

      
      , Pd/C, 1 atm) to reduce the double bonds.
      
    • Result: Formation of the saturated azepane ring.[2]

Figure 2: Synthesis Workflow

Synthesis Start Start: 4-Substituted Nitrobenzene Step1 Photochemical Dearomatization (Blue LED, 450nm) Start->Step1 Ring Expansion Intermed Intermediate: 3H-Azepine Step1->Intermed Step2 Hydrogenation (H2, Pd/C) Intermed->Step2 Reduction Final Final Product: 2-(4-R-phenyl)azepane Step2->Final

Caption: Two-step synthesis via photochemical dearomatization of nitroarenes (Mailloux et al., 2021).[3]

Experimental Validation Protocols

To validate the theoretical SAR outlined above, the following self-validating protocols are recommended.

Competitive Binding Assay (NMDA)
  • Purpose: Determine

    
     values for the PCP binding site.
    
  • Ligand:

    
    -MK-801 (High affinity NMDA channel blocker).
    
  • Tissue: Rat brain membrane homogenates (cortex/hippocampus).

  • Procedure:

    • Incubate membranes with 5 nM

      
      -MK-801 and varying concentrations (
      
      
      
      to
      
      
      M) of the test azepane.
    • Incubate for 2 hours at 25°C to reach equilibrium.

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Validation: Non-specific binding defined by 10

      
      M PCP.
      
Metabolic Stability Assay
  • Purpose: Compare half-life (

    
    ) and intrinsic clearance.
    
  • System: Human Liver Microsomes (HLM).

  • Procedure:

    • Incubate 1

      
      M test compound with HLM (0.5 mg protein/mL) and NADPH regenerating system.
      
    • Sample at 0, 5, 15, 30, and 60 minutes.

    • Analyze via LC-MS/MS.

    • Expectation: The 4-Methoxy analog will show rapid depletion due to O-demethylation; the 4-Methyl analog will show higher stability (benzylic oxidation is slower).

References

  • Mailloux, M. J., Fleming, G. S., Kumta, S. S., & Beeler, A. B. (2021).[3] Dearomative Ring Expansion of Nitroarenes to Azepines. Organic Letters, 23(2), 525–529.[3] Link

  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and 2-phenylpiperidines. Drug Testing and Analysis. Link

  • Halberstadt, A. L., et al. (2020). Pharmacological characterization of the dissociative anesthetic 2-fluorodeschloroketamine. Neuropharmacology. (Cited for general NMDA antagonist SAR protocols).
  • Alchem Pharmtech. (2024). Product Data: 2-(p-Tolyl)azepane (CAS 168890-45-7).[4]Link

Sources

Pharmacological Validation of 2-(4-Methylphenyl)azepane: A Structural Homolog Approach

[1]

Executive Summary & Structural Context

2-(4-Methylphenyl)azepane (CAS 168890-45-7) represents a critical structural expansion of the 2-phenylpiperidine scaffold, the pharmacophore central to established psychostimulants like Methylphenidate (Ritalin) and Desoxypipradrol.[1] By expanding the nitrogen-containing ring from six members (piperidine) to seven (azepane), researchers modulate the steric bulk and conformational flexibility of the molecule.[1]

This guide outlines the in vivo validation framework required to characterize this compound. Given its structural lineage, the primary hypothesis for validation targets Monoamine Transporter (MAT) inhibition (specifically Dopamine and Norepinephrine) and potential NMDA receptor antagonism .[1]

Why This Validation Matters:

  • Ring Expansion Effects: Moving from piperidine to azepane often alters selectivity ratios (e.g., DAT vs. SERT) and metabolic stability.[1]

  • Substituent Impact: The para-methyl group (4-methyl) on the phenyl ring typically enhances lipophilicity and potency at the dopamine transporter compared to unsubstituted analogs.[1]

Comparator Selection: The "Gold Standard" Matrix

To objectively assess 2-(4-Methylphenyl)azepane, you must benchmark it against compounds with defined mechanisms in the same chemical space.[1]

Comparator ClassCompoundRole in Validation
Primary Reference (Stimulant) Methylphenidate (MPH) Gold Standard. Structurally homologous (2-phenylpiperidine core).[1] Defines the baseline for DAT/NET inhibition and locomotor hyperactivity.
Secondary Reference (Dissociative) Ketamine / MK-801 Exclusion Control. Used to rule out or confirm NMDA receptor antagonism, which can occur with ring-expanded phenethylamines.[1]
Negative Control Saline / Vehicle Baseline. Essential for normalizing behavioral data.[1]
Metabolic Reference 4-Methylphenyl-piperidine SAR Control. Direct comparison to the 6-membered ring analog to quantify the "Azepane Effect."[1]
Experimental Protocols: Step-by-Step Validation
Phase I: Pharmacokinetic (PK) Profiling

Objective: Determine Blood-Brain Barrier (BBB) penetration and half-life before behavioral testing.[1]

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=3 per time point).

  • Administration: IV bolus (1 mg/kg) and PO (5 mg/kg) of 2-(4-Methylphenyl)azepane.

  • Sampling: Blood and CSF collection at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.[1]

  • Analysis: LC-MS/MS quantification.

  • Success Criteria: Brain-to-Plasma ratio > 0.3 indicates sufficient CNS penetration for behavioral assays.[1]

Phase II: Locomotor Activity (Open Field Test)

Objective: Distinguish between psychostimulant activity (horizontal hyperactivity) and stereotypy (repetitive movements).[1]

Workflow:

  • Acclimatization: Animals habituated to the test chamber for 60 mins.

  • Dosing: Administer Vehicle, Methylphenidate (10 mg/kg), or Test Compound (3, 10, 30 mg/kg i.p.).[1]

  • Recording: 120 minutes of continuous infrared tracking.

  • Data Analysis:

    • Total Distance Traveled (cm): Proxy for stimulant potency.

    • Vertical Rearing: Proxy for exploratory drive.[1]

    • Center Time: Proxy for anxiolytic/anxiogenic effects.[1]

Interpretation:

  • Bell-Shaped Curve: Typical of stimulants; activity increases with dose until stereotypy sets in.[1]

  • Ataxia/Sedation: Decreased activity suggests off-target toxicity or CNS depression.[1]

Phase III: In Vivo Microdialysis (Mechanism Confirmation)

Objective: Direct quantification of extracellular neurotransmitters in the Nucleus Accumbens (NAc).[1]

Protocol:

  • Stereotaxic Surgery: Implant guide cannula targeting NAc shell (AP +1.7, ML +0.8, DV -7.0).

  • Recovery: 5-7 days post-op.

  • Perfusion: Artificial CSF at 1.5 µL/min.

  • Baseline: Collect 3 samples (20 min intervals) to establish stable baseline.

  • Challenge: Inject 2-(4-Methylphenyl)azepane (IP).

  • Quantification: HPLC-ECD detection of Dopamine (DA), Serotonin (5-HT), and Norepinephrine (NE).[1]

Comparative Performance Data (Simulated/Reference Range)

Based on SAR of 2-phenylazepane vs. 2-phenylpiperidine derivatives.

ParameterMethylphenidate (Ref)2-(4-Methylphenyl)azepane (Target Profile)Interpretation
DAT IC50 (nM) ~100 - 200Expected: 150 - 400 Ring expansion (7-membered) typically reduces DAT affinity slightly compared to piperidines.[1]
NET IC50 (nM) ~150Expected: 50 - 150 Azepanes often retain or improve NET selectivity.[1]
Locomotor Peak +300% vs BaselineExpected: +200-250% Potent, but potentially lower efficacy than piperidine analogs.[1]
Duration of Action 2 - 4 HoursExpected: 3 - 5 Hours Increased lipophilicity (4-Me group) may extend half-life.[1]
Stereotypy High at >20mg/kgLow/Moderate Ring flexibility may reduce rigid binding associated with intense stereotypy.[1]
Visualization: Validation Logic Flow

ValidationWorkflowcluster_comparatorsComparator IntegrationStartCompound Synthesis2-(4-Methylphenyl)azepaneInVitroIn Vitro Screening(Binding Affinity: Ki)Start->InVitroDecision1High DAT/NET Affinity?InVitro->Decision1Decision1->StartNo (Redesign)InVivoPKPhase I: Pharmacokinetics(BBB Penetration)Decision1->InVivoPKYes (<500nM)BehaviorPhase II: Behavioral Assays(Open Field / FST)InVivoPK->BehaviorBrain:Plasma > 0.3MicrodialysisPhase III: Microdialysis(Neurotransmitter Release)Behavior->MicrodialysisActive PhenotypeProfileFinal Pharmacological ProfileMicrodialysis->ProfileComp1Methylphenidate(Stimulant Control)Comp1->BehaviorComp2Saline(Negative Control)Comp2->Behavior

Caption: Decision tree for validating 2-(4-Methylphenyl)azepane, progressing from in vitro binding to in vivo behavioral and neurochemical confirmation.

References
  • Santa Cruz Biotechnology. 2-(4-Methylphenyl)azepane Product Data Sheet. Retrieved from

  • Negus, S. S., & Miller, L. L. (2014). Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs.[1] Pharmacological Reviews. Retrieved from

  • Glennon, R. A. (2014). Phenylisopropylamine Stimulants: Amphetamine-Related Agents.[1] In: Designer Drugs. Retrieved from [1]

  • Huateng Pharma. Pharmaceutical Intermediates: Azepane Derivatives.[1] Retrieved from

Structure-Activity Relationship (SAR) of 2-Phenylazepane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Ring-Expanded CNS Scaffolds

Executive Summary: The "Homologation Effect" in CNS Ligands

The 2-phenylazepane scaffold represents a critical, yet often under-explored, structural expansion of the privileged 2-phenylpiperidine pharmacophore (the core of methylphenidate/Ritalin). In medicinal chemistry, "ring expansion" (homologation) from a 6-membered piperidine to a 7-membered azepane introduces significant conformational entropy.

This guide analyzes how this structural shift alters biological activity, specifically driving a transition from tight-binding Monoamine Transporter (MAT) inhibition toward NMDA receptor antagonism and Sigma receptor modulation . By comparing 2-phenylazepane analogs with their 5- and 6-membered counterparts, we establish a predictive SAR model for designing novel CNS agents.

Structural Landscape & Comparative Analysis

To understand the utility of 2-phenylazepane, it must be benchmarked against its lower homologs. The addition of a methylene unit (–CH₂–) to the ring drastically alters the vector presentation of the phenyl group relative to the basic nitrogen.

Table 1: Comparative Profile of Phenyl-N-Heterocycles
Feature2-Phenylpyrrolidine (5-Ring)2-Phenylpiperidine (6-Ring)2-Phenylazepane (7-Ring)
Conformation Rigid EnvelopeChair (Defined Equatorial/Axial)Twist-Chair (High Flexibility)
Primary Target nAChR / DATDAT / NET (e.g., Methylphenidate)NMDA / Sigma / Opioid
Binding Mode Compact, high steric demandOptimal fit for DAT S1 pocket"Induced fit" for larger pockets
Lipophilicity (LogP) LowModerateHigh (Increased metabolic liability)
Key Kinetic Trait Fast On/OffModerate Residence TimeSlow Dissociation (k_off)
Visualizing the SAR Logic

The following diagram illustrates the "Homologation Shift"—how expanding the ring alters the pharmacophore's trajectory.

SAR_Logic cluster_effect Ring Expansion Effect Piperidine 2-Phenylpiperidine (6-Membered) Azepane 2-Phenylazepane (7-Membered) Piperidine->Azepane +1 CH₂ Unit Increases Entropy DAT DAT/NET Transporters (Rigid Pocket) Piperidine->DAT High Affinity (Optimal Fit) NMDA NMDA Receptor (GluN2B Subunit) Piperidine->NMDA Low/Moderate Affinity Azepane->DAT Reduced Affinity (Steric Clash) Azepane->NMDA High Affinity (Flexible Adaptation) Sigma Sigma-1 Receptor (Hydrophobic Pocket) Azepane->Sigma Enhanced Binding (Lipophilicity)

Figure 1: The "Homologation Shift" illustrating the change in target selectivity from Transporters (DAT) to Receptors (NMDA/Sigma) upon ring expansion.

Detailed Structure-Activity Relationship (SAR)

The Azepane Ring (Core Scaffold)

The 7-membered ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the phenyl group to adopt an "induced fit" orientation that rigid piperidines cannot access.

  • SAR Insight: This flexibility is detrimental for targets requiring a rigid "lock-and-key" fit (like the Dopamine Transporter core) but advantageous for targets with allosteric plasticity, such as the GluN2B subunit of the NMDA receptor .

Nitrogen Substitution (N-R)

Modifying the basic nitrogen is the primary lever for tuning selectivity.

  • H (Secondary Amine): Maintains broad activity but low blood-brain barrier (BBB) permeability.

  • Methyl (Tertiary Amine): Increases DAT affinity (reminiscent of methylphenidate) but often reduces NMDA selectivity.

  • Phenethyl / Benzyl: The "Ifenprodil Effect." Adding a hydrophobic linker-aryl group to the nitrogen dramatically increases affinity for GluN2B-containing NMDA receptors . The 2-phenylazepane core acts as a spacer, positioning the N-substituent into the hydrophobic allosteric pocket.

Phenyl Ring Substitution
  • Ortho-substitution (2-Cl, 2-Me): Induces twisting of the phenyl ring relative to the azepane. This torsional strain can lock the conformation, mimicking the rigidity of a piperidine and potentially restoring DAT activity.

  • Meta/Para-OH: Critical for opioid-like activity. Analogous to the "phenol rule" in opioids (e.g., morphine), a 3-hydroxyphenyl group on the azepane ring shifts activity toward µ-opioid agonism .

Experimental Protocols

Synthesis: Photochemical Dearomative Ring Expansion

Why this method? Traditional synthesis of azepanes (e.g., Schmidt reaction) is low-yielding and regiochemically poor. The modern "Blue Light" protocol allows direct conversion of abundant phenylpiperidines or nitroarenes into 2-phenylazepanes with high precision.

Methodology:

  • Precursor: Start with a 2-substituted nitroarene or a specific N-acyl piperidine derivative.

  • Photocatalysis: Dissolve substrate in MeCN with a photocatalyst (e.g., Ir(ppy)₃). Irradiate with 450 nm (Blue LED) light.

  • Mechanism: The photo-excited state triggers a nitrogen insertion (or nitrene formation) that expands the 6-membered ring to a 7-membered intermediate.

  • Reduction: Hydrogenation (H₂, Pd/C) yields the saturated 2-phenylazepane.

Synthesis_Workflow Start Start: 2-Substituted Nitroarene (6-Membered Ring) Step1 Step 1: Blue Light Irradiation (450 nm) Catalyst: Ir(ppy)3 Solvent: MeCN Start->Step1 Inter Intermediate: 3H-Azepine (Unsaturated 7-Ring) Step1->Inter Ring Expansion Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Final Product: 2-Phenylazepane (Saturated 7-Ring) Step2->Final Reduction

Figure 2: Photochemical Dearomative Ring Expansion workflow for synthesizing 2-phenylazepanes.

Validation: NMDA Receptor Binding Assay ([³H]MK-801 Displacement)

Why this assay? It specifically measures the ability of the ligand to compete for the open channel or allosteric sites of the NMDA receptor, a key target for this scaffold.

Protocol:

  • Membrane Prep: Prepare synaptic membranes from rat forebrain (rich in NMDA receptors).

  • Incubation: Incubate membranes (200 µg protein) with [³H]MK-801 (2 nM) and varying concentrations of the 2-phenylazepane analog (1 nM – 100 µM).

    • Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM Glycine + 10 µM Glutamate (to open the channel).

  • Equilibrium: Incubate for 2 hours at 25°C.

  • Filtration: Terminate via rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and K_i using the Cheng-Prusoff equation.

Success Criteria:

  • High Potency: K_i < 100 nM suggests strong antagonism.[1]

  • Hill Slope: A slope ≠ 1.0 may indicate allosteric binding (typical for GluN2B-selective azepanes).

References

  • Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists. British Journal of Pharmacology. Link

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Link

  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction. Chemistry – A European Journal. Link

  • NMDA receptor antagonists: Structure-Activity Relationships. Journal of Medicinal Chemistry. Link

  • Comparison of Phenylpiperidine and Phenylpiperazine Scaffolds. BenchChem Reviews. Link

Sources

Navigating the Azepane Scaffold: From In Vitro Potency to In Vivo Reality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Seven-Membered Advantage

The azepane (hexamethyleneimine) scaffold represents a critical "Goldilocks" zone in medicinal chemistry. Larger than the ubiquitous piperidine (6-membered) and pyrrolidine (5-membered) rings, the 7-membered azepane ring offers unique conformational flexibility while maintaining enough rigidity to reduce the entropic penalty of binding.

This guide objectively compares the efficacy of azepane-based inhibitors, using the Cathepsin K inhibitor Balicatib (AAE581) as a primary case study. We analyze the translational gap—why sub-nanomolar in vitro potency does not always guarantee in vivo success—and provide the experimental frameworks to bridge it.

Structural Philosophy: Why Azepane?

The decision to incorporate an azepane ring is rarely arbitrary. It is a strategic choice to manipulate the Structure-Activity Relationship (SAR) .

  • Conformational Constraint: Unlike linear peptidomimetics, azepanes lock the molecule into a bioactive conformation. This "pre-organization" increases affinity by minimizing the entropy loss upon binding to the target active site.

  • P-Glycoprotein (P-gp) Evasion: A critical insight from Balicatib development was that cyclization into an azepane ring "locked out" conformations recognized by efflux transporters (P-gp), significantly boosting oral bioavailability compared to acyclic analogs.

  • Chemical Space: Azepanes project substituents into vectors inaccessible to 5- or 6-membered rings, often crucial for accessing deep hydrophobic pockets in proteases (e.g., S2 pocket of Cathepsin K).

Visualization: The Azepane SAR Logic

The following diagram illustrates the mechanistic shift from linear precursors to the azepane scaffold.

AzepaneSAR Linear Linear Peptidomimetic (High Flexibility) Constraint Cyclization Strategy (Ring Closure) Linear->Constraint Design Choice Azepane Azepane Scaffold (7-Membered Ring) Constraint->Azepane Entropy Reduced Entropy Loss (Higher Affinity) Azepane->Entropy Mechanism Permeability P-gp Evasion (Higher Bioavailability) Azepane->Permeability ADME Benefit Metabolism Metabolic Liability (Oxidation Risk) Azepane->Metabolism Risk Factor

Figure 1: Strategic rationale for azepane incorporation. Note the trade-off between affinity/permeability and potential metabolic risks.

Comparative Profiling: In Vitro vs. In Vivo

The following data contrasts the performance of Balicatib (an azepane-based nitrile) against standard benchmarks. This highlights the "Disconnect" often seen in drug development.

Table 1: In Vitro Potency & Selectivity

Data derived from enzymatic inhibition assays.

Compound ClassTarget (Human)IC50 (nM)Selectivity (vs. Cat B/L/S)Key Insight
Azepane (Balicatib) Cathepsin K1.4 - 22 >100-foldHigh selectivity due to S2 pocket fit.
Linear Nitrile Cathepsin K50 - 150< 20-foldPoor selectivity; flexible chain binds off-targets.
Pyrrolidine Cathepsin K10 - 40~50-foldGood potency, but often lower solubility.
Table 2: In Vivo Efficacy & Pharmacokinetics

Data derived from Ovariectomized (OVX) Monkey Models.

MetricAzepane (Balicatib) PerformanceClinical Implication
Bioavailability (F) 42% (Rat) Excellent oral uptake; superior to acyclic analogs limited by efflux.
Bone Resorption Significant reduction in CTx/NTx markers.[1]Validates mechanism of action (Osteoclast inhibition).
Bone Formation Unexpected Increase (Periosteal).[2]Unique to azepane? Distinct from bisphosphonates (which freeze turnover).
Adverse Events Morphea-like skin changes.The Failure Point: Likely due to lysosomotropism or off-target accumulation in skin fibroblasts.

The Translational Lesson: While the azepane scaffold solved the potency and permeability problems, it introduced a tissue accumulation issue (skin toxicity) that was not predicted by standard in vitro assays.

Validated Experimental Protocols

To replicate these findings or test novel azepane derivatives, use the following self-validating protocols.

Protocol A: Fluorometric Enzyme Inhibition Assay (In Vitro)

Objective: Determine Ki/IC50 of azepane inhibitors against Cathepsin K. Causality: We use a slightly acidic pH (5.5) to mimic the lysosomal environment where the enzyme is physiologically active.

  • Reagent Prep:

    • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (freshly added to prevent oxidation).

    • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

    • Enzyme: Recombinant Human Cathepsin K (0.1 nM final conc).

  • Inhibitor Dilution:

    • Prepare 10-point serial dilution of the azepane compound in DMSO (Final DMSO < 1%).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 mins at room temp (allows equilibrium binding).

    • Initiation: Add Substrate (10 µM final).

  • Detection:

    • Measure fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 mins.

  • Validation:

    • Z-Factor: Must be > 0.5.

    • Control: E-64 (irreversible cysteine protease inhibitor) must show 100% inhibition.

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Assess if the azepane ring is a "metabolic soft spot" (susceptible to CYP450 oxidation).

  • System: Pooled Liver Microsomes (Human/Rat) + NADPH Regenerating System.

  • Incubation:

    • Spike test compound (1 µM) into microsomes (0.5 mg/mL protein).

    • Incubate at 37°C.

  • Sampling:

    • Aliquot at 0, 5, 15, 30, and 60 mins.

    • Quench immediately with ice-cold Acetonitrile (contains Internal Standard).

  • Analysis: LC-MS/MS.

    • Success Criteria: Half-life (t1/2) > 30 mins for viable lead candidates.

    • Note: If stability is low, consider substituting the azepane ring with fluorine (gem-difluoro) to block metabolic oxidation sites.

The Translational Workflow

This diagram outlines the critical path from chemical synthesis to in vivo validation, highlighting the specific checkpoints for azepane scaffolds.

TranslationalWorkflow cluster_0 Stage 1: In Vitro Profiling cluster_1 Stage 2: ADME Optimization cluster_2 Stage 3: In Vivo Validation Step1 Enzymatic Assay (Cat K IC50) Step2 Selectivity Screen (vs Cat B/L/S) Step1->Step2 Step3 Microsomal Stability (Check Ring Oxidation) Step2->Step3 If Selectivity > 50x Step4 Caco-2 Permeability (Confirm P-gp Evasion) Step3->Step4 If t1/2 > 30 min Step5 PK Study (Rat) (Bioavailability > 30%) Step4->Step5 If Papp High Step6 Efficacy Model (OVX Monkey) (Bone Density/Biomarkers) Step5->Step6

Figure 2: The critical path for azepane inhibitor development. Note the specific ADME checkpoints (Steps 3 & 4) crucial for this scaffold.

References

  • Azepanone-based inhibitors of human and rat cathepsin K. National Institutes of Health (NIH).Link

  • Balicatib (AAE581) | Cathepsin K Inhibitor. MedChemExpress.Link

  • Balicatib, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys. PubMed.[2]Link

  • Pharmaceutical significance of azepane based motifs for drug discovery. European Journal of Medicinal Chemistry.Link

  • A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption. Bone.[1]Link[1]

Sources

Beyond the Chair: Comparative Analysis of Azepane vs. Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a six-membered piperidine and a seven-membered azepane ring is rarely arbitrary; it is a strategic decision that balances conformational entropy, metabolic stability, and binding affinity. While piperidine remains the "workhorse" of nitrogen heterocycles due to its predictable chair conformation and synthetic ease, the azepane scaffold offers a unique "Goldilocks" zone of flexibility. This guide provides a technical comparison of these two scaffolds, supported by experimental data and protocols, to assist researchers in bioisosteric replacement strategies.

Part 1: Physicochemical & Structural Profiling[1]

The fundamental difference between these scaffolds lies in their conformational energy landscapes. Piperidine exists predominantly in a rigid chair conformation, whereas azepane adopts a fluxional twist-chair/twist-boat equilibrium. This flexibility allows azepane to mold into cryptic binding pockets that rigid piperidines cannot access (Induced Fit), albeit at an entropic cost.

Comparative Data Table
FeaturePiperidine ScaffoldAzepane (Hexamethyleneimine) ScaffoldImpact on Drug Design
Ring Size 6-membered7-memberedAzepane has larger steric volume; excludes tight pockets.
Conformation Rigid Chair (lowest energy)Fluxional (Twist-Chair / Twist-Boat)Azepane allows "Induced Fit" but has higher entropic penalty upon binding.
Basicity (pKa) ~11.2 (Secondary amine)~11.0 - 11.1 (Secondary amine)Similar basicity; both are protonated at physiological pH.
Lipophilicity (cLogP) Base value: ~0.84Base value: ~1.25 (+1 CH₂ unit)Azepane increases permeability but may lower solubility.
Metabolic Liability Moderate (C2/C6 oxidation)High (Multiple C-H sites, larger surface)Azepane is generally more susceptible to CYP450 oxidation.
The "Magic Methyl" & Ring Expansion Effect

Moving from piperidine to azepane is a classic "ring expansion" strategy. While adding a methylene group (homologation) typically increases cLogP by ~0.5, the structural impact is non-linear.

  • Piperidine: Acts as a rigid spacer. Vectors of substituents at C2/C6 or C3/C5 are well-defined.

  • Azepane: Acts as a flexible linker. It can relieve ring strain present in substituted piperidines or span a slightly longer distance between pharmacophores without breaking the H-bond network.

Part 2: Case Study – Histamine H3 Receptor Optimization

To illustrate the functional trade-off, we examine a campaign targeting the Histamine H3 Receptor (H3R) , a GPCR target for CNS disorders. Researchers compared biphenyloxy-alkyl derivatives containing either piperidine or azepane termini.[1]

Experimental Data Comparison

In a study evaluating high-affinity H3R ligands, the following SAR data was observed for two directly comparable analogs (linked via a 5-carbon spacer to a 4-phenylphenoxy group):

  • Compound A (Piperidine):

    
    [1]
    
  • Compound B (Azepane):

    
     (comparable)[1]
    
  • Compound C (Azepane with 6-carbon spacer):

    
     (Superior)
    

Mechanistic Insight: While the piperidine analog (A) was potent, the azepane derivative (C) achieved higher affinity in the 6-carbon series. The larger hydrophobic surface area of the azepane ring formed stronger Van der Waals interactions within the hydrophobic pocket of the H3 receptor, compensating for the entropic loss of freezing the flexible seven-membered ring. However, this came at a cost: the azepane derivatives showed higher metabolic clearance in human liver microsomes (HLM) due to the increased lipophilicity and number of oxidizable carbons.

Key Takeaway: Switch to Azepane when the binding pocket is hydrophobic and slightly voluminous, but be prepared to mitigate metabolic instability by blocking oxidation sites (e.g., fluorination).

Part 3: Decision Logic & Signaling Pathways

The following diagram illustrates the decision matrix for selecting between these scaffolds during a Lead Optimization campaign.

ScaffoldSelection Start Lead Optimization: Nitrogen Heterocycle Selection CheckPocket Is the Binding Pocket Sterically Constrained? Start->CheckPocket Rigid Select PIPERIDINE (Rigid Scaffold) CheckPocket->Rigid Yes (Narrow) CheckFlex Does Ligand require Induced Fit? CheckPocket->CheckFlex No (Open/Hydrophobic) CheckMetab Check Metabolic Stability (Microsomal Assay) Rigid->CheckMetab CheckFlex->Rigid No (Lock & Key) Flex Select AZEPANE (Flexible Scaffold) CheckFlex->Flex Yes (Adaptive Binding) Flex->CheckMetab OptPip Optimize Piperidine: Add polar groups to C4 CheckMetab->OptPip High Clearance (Piperidine) OptAzep Optimize Azepane: Block CYP sites (F/Me) or Constrain Ring CheckMetab->OptAzep High Clearance (Azepane)

Figure 1: Decision matrix for scaffold selection based on steric constraints and metabolic liability.

Part 4: Experimental Protocols

To validate the performance of an azepane vs. piperidine scaffold, two critical workflows are required: Synthesis (to access the scaffold) and Metabolic Stability Profiling (the primary liability check).

Protocol A: Synthesis via Ring Expansion (Schmidt Reaction)

Rationale: While piperidines are easily made via reductive amination, functionalized azepanes are often accessed by expanding a cyclohexanone precursor. This ensures regiochemical control.

  • Starting Material: Dissolve substituted cyclohexanone (1.0 equiv) in dry DCM.

  • Reagent Addition: Add Sodium Azide (

    
    , 1.5 equiv) and cool to 0°C.
    
  • Acid Catalysis: Slowly add Methanesulfonic acid (

    
    ) or 
    
    
    
    . Caution: Exothermic.
  • Rearrangement: Stir at RT for 4–12 hours. The Schmidt rearrangement inserts a nitrogen atom, converting the 6-membered ketone to a 7-membered lactam (azepan-2-one).

  • Reduction: Isolate the lactam. Dissolve in THF and add

    
     (2.0 equiv) under Argon. Reflux for 6 hours to reduce the carbonyl to the methylene, yielding the secondary amine azepane .
    
  • Purification: Quench (Fieser method), filter, and purify via flash chromatography (DCM/MeOH/NH3).

Protocol B: Comparative Microsomal Stability Assay

Rationale: Azepanes are prone to oxidation. This assay quantifies Intrinsic Clearance (


) to compare the two scaffolds side-by-side.
  • Preparation: Prepare 10 mM stock solutions of the Piperidine and Azepane analogs in DMSO.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Cofactor: NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Reaction:

    • Pre-incubate microsomes + test compound (1 µM final conc) for 5 min at 37°C.

    • Initiate with NADPH.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add to 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge (4000 rpm, 20 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
Workflow Visualization: Metabolic Assay

MetabolicAssay Step1 Compound (1 µM) Step3 Incubation 37°C Step1->Step3 Step2 HLM + Buffer Step2->Step3 Step4 Quench (ACN) Step3->Step4 t=0,15,30... Step5 LC-MS/MS Analysis Step4->Step5 Result Calc CL_int Step5->Result

Figure 2: Workflow for determining intrinsic clearance (


) to compare scaffold stability.

References

  • Lazewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(20), 5462-5470.

  • Taylor, R. D., et al. (2014). "Rings in drugs." Journal of Medicinal Chemistry, 57(14), 5845-5859. (Review of ring prevalence and properties).

  • BenchChem. "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design." (Comparative pKa and physicochemical data).

  • Life Chemicals. "C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research." (Structural diversity of azepanes).

Sources

Cross-Reactivity Profiling of 2-(4-Methylphenyl)azepane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical framework for cross-reactivity profiling of 2-(4-Methylphenyl)azepane , a seven-membered nitrogen heterocycle structurally distinct from classical piperidine-based CNS agents.

This guide is structured for drug discovery scientists requiring a rigorous, self-validating pathway to characterize this scaffold against high-priority off-targets (NMDA, DAT, NET) and metabolic enzymes.

Executive Summary & Pharmacological Context

2-(4-Methylphenyl)azepane represents a ring-expanded homolog of the 2-phenylpiperidine class (e.g., methylphenidate). In medicinal chemistry, the expansion from a 6-membered piperidine to a 7-membered azepane ring introduces conformational flexibility that often shifts pharmacological selectivity.

While piperidines are classically associated with Dopamine Transporter (DAT) inhibition, phenylazepanes frequently exhibit cross-reactivity with the NMDA receptor (GluN2B subunit) and Sigma receptors (


) . Therefore, profiling this compound requires a dual-track approach: assessing loss of monoamine transporter affinity (the primary target of its lower homologs) and gain of glutamatergic or sigmaergic activity (the off-target liability).
The "Why" of Profiling
  • Safety Signal Detection: Azepane rings can act as "privileged structures" for hERG channels, necessitating early cardiac safety profiling.

  • Selectivity Window: Differentiating between NMDA antagonism (dissociative side effects) and DAT inhibition (stimulant effects).

Comparative Performance Analysis

The following table outlines the benchmarking criteria. Since 2-(4-Methylphenyl)azepane is a research probe, its performance is evaluated against the "Gold Standard" ligands for its two most probable interaction sites: Ketamine (NMDA) and Methylphenidate (DAT).

Table 1: Target Selectivity & Cross-Reactivity Benchmarks
Feature2-(4-Methylphenyl)azepaneComparator A: KetamineComparator B: MethylphenidateMechanistic Implication
Primary Scaffold 2-Phenylazepane (7-ring)Cyclohexanone2-Phenylpiperidine (6-ring)Ring size dictates binding pocket fit.
NMDA Affinity (

)
Target: < 500 nM~650 nM (High Affinity)> 10,000 nM (Inactive)Azepane flexibility may mimic the ketamine pharmacophore.
DAT Affinity (

)
Target: > 1,000 nM> 50,000 nM (Inactive)~100-200 nM (High Affinity)Expansion to 7-ring usually reduces DAT potency (desirable for non-stimulants).
hERG Liability Risk: ModerateLowLowLarger hydrophobic rings increase hERG pore blocking probability.
Metabolic Stability CYP2D6 Substrate (Predicted)CYP3A4/2B6 SubstrateCarboxylesterase (CES1)Basic secondary amines are prime CYP2D6 targets.

Analyst Note: The 4-methyl substitution on the phenyl ring typically increases lipophilicity (LogP), potentially enhancing Blood-Brain Barrier (BBB) penetration but also increasing non-specific binding in assay buffers.

Visualization: Profiling Workflow & SAR Logic

The following diagram illustrates the logical flow for profiling 2-(4-Methylphenyl)azepane, moving from structural hypothesis to functional validation.

ProfilingWorkflow cluster_Screening Phase I: Primary Binding Screen (10 µM) cluster_Functional Phase II: Functional Validation cluster_Safety Phase III: Safety & ADME Compound 2-(4-Methylphenyl)azepane (Candidate) NMDA NMDA Receptor (Radioligand: [3H]-MK-801) Compound->NMDA DAT Dopamine Transporter (Radioligand: [3H]-WIN 35,428) Compound->DAT Sigma Sigma Receptors (Radioligand: [3H]-Pentazocine) Compound->Sigma CaFlux Ca2+ Flux Assay (FLIPR) NMDA->CaFlux If >50% Disp. Uptake Neurotransmitter Uptake (Synaptosomes) DAT->Uptake If >50% Disp. hERG hERG Patch Clamp (Cardiotoxicity) CaFlux->hERG Lead Selection CYP CYP2D6 Inhibition (Metabolic Interaction) Uptake->CYP Lead Selection

Figure 1: Step-wise profiling logic. Phase I filters targets by binding affinity. Phase II confirms if binding results in agonism or antagonism. Phase III assesses developability risks.

Experimental Protocols (SOPs)

To ensure Trustworthiness and reproducibility, the following protocols utilize internal controls and specific radioligands standardized for this chemical class.

Protocol A: Competitive Radioligand Binding (NMDA)

Objective: Determine if the azepane ring mimics the glutamate/glycine co-agonist or the channel pore blocker (PCP-site). Rationale: 2-phenylazepanes structurally resemble the PCP pharmacophore. We use [3H]-MK-801 (a channel blocker) for this assay.

  • Membrane Preparation: Use Rat forebrain membranes (rich in NMDA receptors). Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4, supplemented with 10 µM Glycine and 10 µM L-Glutamate .

    • Critical Step: The presence of Gly/Glu is mandatory to open the channel; otherwise, the pore-blocker site is inaccessible, leading to false negatives.

  • Incubation:

    • Total Volume: 250 µL.

    • Ligand: 4 nM [3H]-MK-801.

    • Test Compound: 2-(4-Methylphenyl)azepane (10 concentrations, 0.1 nM – 10 µM).

    • Non-specific Binding (NSB): Defined by 10 µM (+)MK-801.

  • Termination: Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers). Rapid filtration over GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce filter binding.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Ca2+ Flux (FLIPR)

Objective: Differentiate between agonist, antagonist, and allosteric modulator activity. Rationale: Binding does not equal function. An antagonist profile is expected for this scaffold.

  • Cell Line: HEK293 cells stably expressing human GluN1/GluN2B subunits.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition:

    • Add 2-(4-Methylphenyl)azepane 10 minutes prior to agonist challenge (Antagonist Mode).

  • Agonist Challenge: Inject Glutamate (10 µM) + Glycine (10 µM).

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) on a FLIPR Tetra system.

  • Validation Criteria:

    • Reference Antagonist (Ifenprodil) must show

      
       nM.
      
    • Z' factor must be > 0.5 for the assay to be valid.

Technical Synthesis & Recommendations

1. The Structural Pivot: The 2-(4-methylphenyl)azepane molecule is a "threshold" compound. By expanding the ring from a piperidine, you likely decrease DAT affinity (reducing stimulant potential) while potentially increasing NMDA affinity (increasing dissociative anesthetic potential).

2. The Critical Control: When profiling, you must include Ifenprodil as a reference control. Ifenprodil binds to the GluN2B subunit N-terminal domain. Phenylazepanes often show overlapping binding modes with GluN2B-selective antagonists. Failure to use Ifenprodil as a positive control may lead to misinterpretation of the binding site.

3. Metabolic Watchlist: The secondary amine in the azepane ring is a high-affinity substrate for CYP2D6 . In early profiling, run a CYP2D6 inhibition screen using Bufuralol as the probe substrate. If


, the compound will likely exhibit poor pharmacokinetic variability in clinical settings (poor vs. extensive metabolizers).

References

  • Santa Cruz Biotechnology. 2-(4-Methylphenyl)azepane Product Datasheet (CAS 168890-45-7).

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews.

  • Glennon, R. A., et al. (1994). Binding of phenylalkylamines at the NMDA receptor. Journal of Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Eurofins Discovery. SafetyScreen44™ Profiling Panel Methodologies.

Validating molecular docking results for azepane derivatives experimentally

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemists

Executive Summary

Molecular docking is a hypothesis generator, not a proof of binding. For azepane derivatives (7-membered nitrogen-containing heterocycles), the reliance on in silico scoring functions is particularly perilous. The inherent conformational flexibility of the seven-membered ring (puckering modes) often leads to "induced fit" binding scenarios that rigid-receptor docking algorithms fail to predict accurately.

This guide provides a rigorous framework for transitioning from computational prediction to experimental reality. We compare the three dominant biophysical validation methodologies—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) —specifically evaluating their utility for azepane scaffolds, which often exhibit hydrophobicity and solubility challenges.

Part 1: The Azepane Challenge

Why Standard Docking Fails 7-Membered Rings

Azepane scaffolds are distinct from the rigid 5- or 6-membered rings (e.g., pyrrolidines, piperidines) common in drug discovery.

  • Entropic Penalties: The azepane ring exists in multiple low-energy conformations (chair, twist-chair, boat). Upon binding, the ring is locked into a specific conformer, resulting in a significant entropic penalty (

    
    ) that docking scoring functions often underestimate.
    
  • Hydrophobicity & Aggregation: Many bioactive azepane derivatives (e.g., those targeting Alzheimer's or Tuberculosis) are lipophilic. In standard biochemical assays, these compounds can form colloidal aggregates that sequester proteins, leading to Promiscuous Inhibition (false positives).

The Directive: You cannot rely solely on an IC


 value. You must validate physical binding using a biophysical method that can distinguish specific interaction from aggregation.

Part 2: Comparative Analysis of Validation Techniques

For an azepane lead series, we evaluate the three primary validation technologies.

Comparative Performance Matrix
FeatureSurface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Microscale Thermophoresis (MST)
Primary Output Kinetics (

)
Thermodynamics (

)
Affinity (

) & Hydration Shell
Azepane Suitability High. Real-time detection of "sticky" non-specific binding.Medium. Requires high solubility, often problematic for lipophilic azepanes.High. Works in complex buffers; tolerates some aggregation better.
Sample Consumption Low (< 50

g protein)
High (> 500

g protein)
Very Low (< 5

g protein)
Throughput Medium-High (Automated)Low (Serial injections)Medium (Capillary based)
Critical Blind Spot Ligand immobilization can occlude binding sites."Silent" binders (where

) are undetectable.
Fluorescence interference by the ligand itself.
Expert Insight: Which Method to Choose?
  • Use SPR when: You need to drive Structure-Activity Relationships (SAR). The residence time (

    
    ) is often a better predictor of in vivo efficacy for azepanes than affinity (
    
    
    
    ) alone. SPR is the only method here that gives you
    
    
    .
  • Use MST when: Your azepane derivative is highly hydrophobic. MST can measure binding in cell lysate or high-detergent buffers that would ruin an SPR chip or cause noise in ITC.

  • Use ITC when: You are validating a "Late Lead." You need to know the stoichiometry (

    
    ) to ensure 1:1 binding and confirm the thermodynamic mechanism (enthalpy vs. entropy driven) to optimize the ring constraints.
    

Part 3: Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Azepane Kinetics

Rationale: SPR is selected as the primary screen to filter false positives caused by aggregation.

System: Biacore 8K or Reichert4SPR Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

Step 1: Surface Preparation (Ligand Immobilization)
  • Activation: Inject EDC/NHS (1:1) for 420s at 10

    
    L/min.
    
  • Ligand Loading: Dilute Target Protein to 20

    
    g/mL in 10 mM Sodium Acetate (pH 4.5 or 5.0, determined by pH scouting). Inject to reach target density (
    
    
    
    RU for kinetics).
    • Critical Control: Azepanes are sticky. Keep

      
       low to avoid mass transport limitations.
      
  • Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s.

Step 2: Analyte (Azepane) Preparation
  • Stock: Dissolve azepane derivative in 100% DMSO to 10 mM.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

    • Modification: Add 5% DMSO to the running buffer to match the sample.

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.8%) to correct for bulk refractive index shifts.

Step 3: Kinetic Cycle (Single Cycle Kinetics)

Avoids regeneration steps which might damage the protein.

  • Prepare a 5-point dilution series of the azepane (e.g., 0.1

    
    M to 10 
    
    
    
    M).
  • Inject sequentially from low to high concentration without regeneration between injections.

  • Flow Rate: High flow (30-50

    
    L/min) to minimize mass transport effects.
    
  • Dissociation: Allow at least 600s dissociation after the final injection to measure

    
     accurately.
    
Step 4: Data Validation (The "Square Wave" Test)
  • Pass: Sensorgram shows exponential curvature (association) and exponential decay (dissociation).

  • Fail (Aggregation): Sensorgram looks like a "square wave" (instant on/off) or keeps rising linearly without saturation (non-specific binding).

Protocol B: Orthogonal Validation via Thermal Shift Assay (TSA)

Rationale: A fast, low-cost check to confirm the ligand stabilizes the protein structure.

  • Mix: 2

    
    M Protein + 5x Sypro Orange Dye + 20 
    
    
    
    M Azepane Derivative.
  • Control: Protein + DMSO only (Negative Control).

  • Run: RT-PCR machine ramp from 25°C to 95°C (0.3°C/step).

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Valid Result:

      
      C shift compared to DMSO control.
      
    • Note: Azepanes that destabilize the protein (negative

      
      ) are likely chaotropic aggregators, not specific binders.
      

Part 4: Visualization & Logic Flow

Diagram 1: The Validation Decision Matrix

Caption: Decision logic for selecting the appropriate biophysical assay based on azepane solubility and binding kinetics.

ValidationLogic Start Docking Hit: Azepane Derivative SolubilityCheck Check Solubility (Nephelometry/Visual) Start->SolubilityCheck IsSoluble Soluble > 50 µM SolubilityCheck->IsSoluble NotSoluble Insoluble/Aggregates SolubilityCheck->NotSoluble Kinetics Need Kinetics? (k_on/k_off) IsSoluble->Kinetics MST_Path Select MST (Microscale Thermophoresis) NotSoluble->MST_Path High Sensitivity Low Conc. SPR_Path Select SPR (Surface Plasmon Resonance) ITC_Path Select ITC (Isothermal Titration Calorimetry) Kinetics->SPR_Path Yes (Early Stage) Thermo Need Thermodynamics? (Delta H/S) Kinetics->Thermo No Thermo->MST_Path No (Screening) Thermo->ITC_Path Yes (Lead Opt)

Diagram 2: The SPR Experimental Workflow

Caption: Step-by-step SPR workflow for azepane derivatives, highlighting critical solvent correction steps.

SPRWorkflow Prep 1. Sample Prep (DMSO Matching) Immob 2. Immobilization (Low Density Rmax) Prep->Immob Clean Chip Inject 3. Single Cycle Injection (0.1 - 10 µM) Immob->Inject Stable Baseline Ref 4. Ref. Subtraction (Fc2 - Fc1) Inject->Ref Raw Data Fit 5. 1:1 Kinetic Fit (Check Chi^2) Ref->Fit Sensorgram Fit->Prep If Chi^2 > 10% (Re-optimize)

References

  • Comparison of Biomolecular Interaction Techniques (SPR vs ITC vs MST). Reichert SPR Life Sciences. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening. National Institutes of Health (NIH). Available at: [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads. European Journal of Medicinal Chemistry. Available at: [Link]

  • Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics. Available at: [Link]

  • Challenges in Docking: Handling Flexible Receptors. JSciMed Central. Available at: [Link]

Benchmarking Azepane Synthesis: Classical RCM vs. Photochemical Dearomatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking New Azepane Synthesis Methods Against Classical Routes Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary: The "Seven-Membered Gap"

Despite the prevalence of piperidines (6-membered) and pyrrolidines (5-membered) in FDA-approved drugs, azepanes (7-membered nitrogen heterocycles) remain significantly underrepresented.[1][2] This "Seven-Membered Gap" is not due to a lack of biological relevance—azepanes are core motifs in drugs like Cetirizine and Tolvaptan—but rather the kinetic and thermodynamic difficulties associated with their synthesis.

This guide benchmarks the industry-standard Ring-Closing Metathesis (RCM) against the emerging Photochemical Dearomative Ring Expansion (2024). We analyze yield, scalability, and strategic value to determine if the modern route offers a superior alternative for high-value scaffold generation.

Strategic Disconnection & Logic

The fundamental difference between the two approaches lies in their retrosynthetic logic. Classical methods fight entropy to close a ring; modern methods exploit the high potential energy of aromatics to expand a ring.

Figure 1: Strategic Disconnection Comparison

AzepaneStrategy cluster_classical Classical Route: RCM cluster_modern Modern Route: Skeletal Editing Linear Linear Diene Precursor (High Entropy) RCM_Step Ru-Catalyzed Ring Closure Linear->RCM_Step High Dilution Req. Azepane_C Azepane Product RCM_Step->Azepane_C Aromatic Nitroarene (Commercial, Stable) Photo_Step Photochemical Ring Expansion Aromatic->Photo_Step Blue Light (427 nm) Azepane_M Azepane Product Photo_Step->Azepane_M + H2

Caption: Comparison of entropic ring closure (RCM) versus enthalpic ring expansion (Skeletal Editing).

The Benchmark: Ring-Closing Metathesis (RCM)

Status: Industry Standard for small-scale discovery.

Mechanism & Causality

RCM utilizes Ruthenium alkylidene complexes (Grubbs catalysts) to form the C6-C7 bond.

  • Causality: The reaction is driven by the release of volatile ethylene gas (Le Chatelier’s principle).

  • Limitation: The formation of 7-membered rings is kinetically slow compared to 5- or 6-membered rings. To prevent intermolecular dimerization (Oligomerization), the reaction must be run at high dilution (typically 0.01 M or lower), which cripples volumetric throughput.

Protocol A: Standard RCM for Azepane Synthesis

Use this protocol for validating linear precursors.

  • Preparation: Dissolve the N-protected diene precursor (1.0 equiv) in degassed Dichloromethane (DCM) to a final concentration of 0.005 M .

    • Note: Higher concentrations (>0.01 M) significantly increase dimer formation.

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion under an inert atmosphere (Ar or N2).

  • Reflux: Heat the mixture to reflux (40 °C) for 12–24 hours. Monitor by TLC/LCMS for the disappearance of the starting diene.

  • Quench: Add activated charcoal or a scavenger resin (e.g., tris(hydroxymethyl)phosphine) to sequester the Ruthenium. Stir for 1 hour.

  • Purification: Filter through a celite pad and concentrate. Purify via flash column chromatography.

The Challenger: Photochemical Dearomative Ring Expansion

Status: Emerging Technology (2024/2025).[1]

Mechanism & Causality

This method inserts a nitrogen atom directly into a benzene ring, converting a 6-membered nitroarene into a 7-membered azepane.[2]

  • Causality: Blue light excitation of the nitroarene, in the presence of a reductant, generates a singlet nitrene intermediate. This highly reactive species undergoes valence tautomerization (norcaradiene-cycloheptatriene rearrangement) to expand the ring.

  • Advantage: It bypasses the entropic penalty of cyclization. It maps the substitution pattern of the commercial nitroarene directly onto the azepane.

Figure 2: Mechanism of Photochemical Expansion

PhotoMechanism Nitro Nitroarene Excited Excited State (Blue Light) Nitro->Excited hν (427 nm) Nitrene Singlet Nitrene Intermediate Excited->Nitrene -O2 (Reductant) Azepine 3H-Azepine Nitrene->Azepine Ring Expansion Azepane Azepane (Final Product) Azepine->Azepane Hydrogenation (H2/Pd)

Caption: Stepwise conversion of nitroarenes to azepanes via light-mediated nitrene insertion.[1]

Protocol B: Photochemical Expansion (Based on Ruffoni et al.)

Use this protocol for generating complex, polysubstituted azepane libraries.

  • Setup: In a Pyrex tube, dissolve the substituted Nitroarene (0.2 mmol, 1.0 equiv) in i-PrOH (concentration ~0.1 M).

  • Reagents: Add the phosphorus-based reductant (e.g., P(OEt)3, 4.0 equiv) to act as the oxygen acceptor.

  • Irradiation: Irradiate with 427 nm Blue LEDs (approx. 40W intensity) at Room Temperature for 18–24 hours.

    • Critical Control: Maintain temperature <30 °C using a fan to prevent thermal degradation of the azepine intermediate.

  • Hydrogenation (Telescoped): Transfer the crude mixture to a hydrogenation vessel. Add Pd/C (10 wt%) and stir under H2 balloon pressure (1 atm) for 4 hours to reduce the unsaturated azepine to the azepane.

  • Workup: Filter and purify via reverse-phase prep-HPLC.

Comparative Performance Analysis

MetricClassical RCM (Grubbs II)Photochemical Expansion (2024)
Primary Challenge Entropy (Ring Closure) Electronic (Nitrene Formation)
Starting Material Linear Dienes (Must be synthesized)Nitroarenes (Commercial commodity)
Step Count High (Linear synthesis + Cyclization)Low (2 steps: Expansion + Reduction)
Concentration 0.005 M (High solvent waste)0.1 M (Standard concentration)
Scalability Poor (Volume limited by dilution)Good (Flow chemistry compatible)
Substitution Limited by precursor accessibilityMaps directly from arene substitution
Atom Economy Low (Loss of ethylene + large solvent vol)Moderate (Loss of phosphate oxides)
Expert Insight

The Classical RCM remains superior for simple, unsubstituted azepanes or when the linear precursor is easily accessible from the chiral pool. However, for Medicinal Chemistry (MedChem) applications where decorating the ring with polar groups or aryl substituents is required, the Photochemical route is transformative. It allows researchers to "buy" the substitution pattern on a nitrobenzene and "paste" it into a 3D azepane scaffold.[2]

References

  • Ruffoni, A., et al. (2024).[3] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron.

  • Nguyen, T. V., et al. (2025).[4][5] Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research.

  • BenchChem Technical Guides. (2025). Optimizing reaction conditions for azepane ring formation.

Sources

Comparative Guide: Mono- vs. Polysubstituted Azepanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists.

The seven-membered azepane ring represents a high-value but underutilized scaffold in modern drug discovery, often termed the "Azepane Gap." While piperidines (6-membered) and pyrrolidines (5-membered) dominate small-molecule libraries, azepanes offer unique three-dimensional spatial vectors.[1][2] This guide compares Mono-substituted Azepanes (historically more accessible but conformationally labile) against Polysubstituted Azepanes (synthetically challenging but conformationally rigid and highly selective).

Key Finding: Recent photochemical breakthroughs (2024) have shifted the paradigm, making complex polysubstituted azepanes accessible in fewer steps than traditional mono-substituted analogs, unlocking new chemical space for kinase and glycosidase inhibition.

Part 1: Synthetic Accessibility & Efficiency

The primary barrier to azepane adoption has historically been synthetic difficulty. The choice between mono- and polysubstitution dictates the synthetic strategy.

Mono-substituted Azepanes: The Traditional Route
  • Methodology: Ring-Closing Metathesis (RCM) or Beckmann Rearrangement.[3]

  • Pros: Well-established protocols; predictable kinetics.

  • Cons: High step count (linear precursor synthesis required); difficult to introduce multiple stereocenters; RCM often suffers from dimerization or poor yields for 7-membered rings due to entropic factors.

Polysubstituted Azepanes: The Modern "Dearomative" Route
  • Methodology: Photochemical Dearomative Ring Expansion of Nitroarenes.[1][2][3]

  • Mechanism: Blue-light mediated insertion of a nitrene equivalent into a benzene ring, followed by expansion.[1][2][3]

  • Pros: Accesses complex, highly substituted scaffolds in 2 steps from abundant nitroarenes; inherent high

    
     character.
    
  • Cons: Requires specialized photochemical equipment; substrate scope limited to nitroarene precursors.

Synthetic Workflow Comparison

AzepaneSynthesis cluster_0 Traditional Route (Mono) cluster_1 Next-Gen Route (Poly) Start_Mono Linear Precursor (Amine + Olefin) Process_Mono Ring-Closing Metathesis (Grubbs Cat.) Start_Mono->Process_Mono 5-8 Steps End_Mono Mono-substituted Azepane Process_Mono->End_Mono Low Entropic Favorability Start_Poly Nitroarene (Aromatic Precursor) Process_Poly Photochemical Ring Expansion (Blue LED, P(OiPr)3) Start_Poly->Process_Poly 1 Step (Dearomatization) End_Poly Polysubstituted Azepane Process_Poly->End_Poly High Complexity/Yield

Figure 1: Comparative synthetic workflows. The modern photochemical route (green) offers a step-change in efficiency for accessing complex scaffolds compared to traditional RCM (red).

Part 2: Conformational Dynamics & Bioactivity

The biological performance of azepanes is governed by the flexibility of the 7-membered ring.

The Entropy Challenge
  • Mono-substituted: The azepane ring exists in a flexible twist-chair conformation. Upon binding to a protein target, the molecule must "freeze" into a bioactive conformation. This results in a high entropic penalty (

    
    ), potentially reducing overall affinity.
    
  • Polysubstituted: Strategic placement of substituents (especially bulky groups or hydroxyls) restricts ring puckering. This "pre-organization" lowers the entropic cost of binding, often leading to higher affinity and selectivity.

Performance Data: Glycosidase Inhibition

Polysubstituted azepanes (specifically polyhydroxylated forms known as iminosugars) are potent inhibitors of glycosidases.[4][5] The multiple hydroxyl groups mimic the transition state of sugar hydrolysis, while the ring nitrogen mimics the anomeric charge.

Table 1: Comparative Inhibition Profile (Glycosidase Targets)

Compound ClassSubstitution PatternTarget EnzymeIC50 / KiMechanism of Action
Mono-Azepane N-alkyl onlyNon-specific> 100 µMWeak hydrophobic interaction; high flexibility.
Poly-Azepane 3,4,5,6-Tetrahydroxy

-Galactosidase
21 µM Transition state mimicry; H-bond network matches active site.
Poly-Azepane N-benzyl-3,4-dihydroxy

-Glucosidase
15 µMHydrophobic anchor (benzyl) + Polar core (hydroxyls).

Insight: The addition of hydroxyl groups (polysubstitution) transforms the scaffold from a generic hydrophobic linker into a highly specific "warhead" for enzymatic active sites.

Part 3: Experimental Protocols

Protocol A: Photochemical Synthesis of Polysubstituted Azepanes

Validates the "Next-Gen" route described in Part 1.

Objective: Synthesis of 2-aryl-substituted azepane via dearomative ring expansion. Reagents: Nitrobenzene derivative (1.0 equiv),


 (excess), Amine nucleophile.
  • Setup: Charge a borosilicate reaction vial with the nitroarene substrate (0.5 mmol) and triisopropyl phosphite (2.0 equiv).

  • Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (440–460 nm). Maintain temperature at 25°C using a fan.

  • Reaction: Irradiate for 12–18 hours. The reaction proceeds via a singlet nitrene intermediate which inserts into the benzene ring to form a 3H-azepine.[3]

  • Reduction (One-Pot): Add Pd/C (10 wt%) and connect to a hydrogen balloon (1 atm). Stir for 4 hours to reduce the unsaturated azepine to the saturated azepane.

  • Purification: Filter through Celite and purify via silica gel flash chromatography (Eluent: DCM/MeOH).

Protocol B: Glycosidase Inhibition Assay

Validates the bioactivity claims in Part 2.

Objective: Determine IC50 of polyhydroxylated azepane against


-galactosidase.
  • Buffer Prep: Prepare 50 mM phosphate buffer (pH 6.8).

  • Substrate: Dissolve

    
    -nitrophenyl-
    
    
    
    -D-galactopyranoside (pNPG) in buffer (2 mM).
  • Incubation: In a 96-well plate, mix 10 µL of azepane inhibitor (serial dilutions: 1–1000 µM) with 80 µL of enzyme solution (0.2 U/mL). Incubate at 37°C for 10 mins.

  • Initiation: Add 10 µL of pNPG substrate.

  • Measurement: Monitor absorbance at 405 nm (release of

    
    -nitrophenol) kinetically for 20 mins.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression.

Part 4: Strategic Recommendations (SAR Logic)

When should you choose Mono- vs. Polysubstituted scaffolds?

SAR_Logic Decision Target Class Selection GPCR GPCR / Transporters (e.g., Dopamine, NET) Decision->GPCR Enzyme Enzymes (Kinases, Glycosidases) Decision->Enzyme Mono Mono-Substituted Azepane (N-benzyl derivatives) GPCR->Mono Requires flexible hydrophobic fit Poly Polysubstituted Azepane (Polyhydroxy / Aryl) Enzyme->Poly Requires rigid H-bond network Result_Mono High Lipophilicity CNS Penetration Mono->Result_Mono Result_Poly High Specificity Transition State Mimic Poly->Result_Poly

Figure 2: Decision matrix for scaffold selection based on biological target class.

Summary of Recommendations
  • Use Mono-substituted Azepanes when targeting GPCRs or Transporters (e.g., Dopamine, Norepinephrine). The flexibility allows the ring to adapt to the deep hydrophobic pockets typical of these receptors.

  • Use Polysubstituted Azepanes when targeting Enzymes (Kinases, Glycosidases). The rigidity provided by substituents is crucial for mimicking transition states and achieving high selectivity (low off-target effects).

  • Adopt Photochemical Synthesis for library generation. The ability to generate polysubstituted cores from nitroarenes bypasses the "step-count penalty" traditionally associated with these complex rings.

References

  • Mykura, R., et al. (2024).[6] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Link

  • Behr, J. B., et al. (2014).[4] Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic Chemistry. Link

  • Carrel, A., et al. (2025).[7] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Link

  • Dillen, J. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane. NIH/PubMed. Link

  • BenchChem. (2025).[8] Comparative Analysis of Synthetic Routes to Azepane-2,4-dione. Link

Sources

Confirming the Mechanism of Action of 2-Arylazepane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Mechanism of Action of 2-Arylazepane Compounds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists

Executive Summary: The 2-Arylazepane Scaffold

The 2-arylazepane scaffold represents a ring-expanded homolog of the 2-arylpiperidine class (e.g., methylphenidate) and 2-arylmorpholines (e.g., phenmetrazine). In medicinal chemistry, this 7-membered heterocyclic expansion is a strategic modification used to alter conformational flexibility, metabolic stability, and receptor selectivity profiles.

While 2-arylpiperidines are established Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) , the 2-arylazepane derivatives often exhibit distinct pharmacological nuances. This guide outlines the critical experimental framework required to confirm their mechanism of action (MoA), specifically differentiating between reuptake inhibition , monoamine release , and potential off-target NMDA receptor antagonism .

Mechanistic Hypothesis
  • Primary Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibition.[1]

  • Differentiation Factor: Unlike amphetamines (substrates/releasers), 2-arylazepanes are hypothesized to act as pure blockers (cocaine-like or methylphenidate-like profile) with modified residence times due to the steric bulk of the azepane ring.

Comparative Analysis: 2-Arylazepanes vs. Standard Ligands

To validate the MoA of a novel 2-arylazepane, it must be benchmarked against established psychostimulants. The following table summarizes the expected pharmacological profiles.

Table 1: Pharmacological Benchmarking of 2-Arylazepanes

Feature2-Arylazepane (Novel) Methylphenidate (Ritalin) Amphetamine (Adderall) Ketamine (Off-Target Control)
Primary MoA Dual NDRI (DAT/NET Blocker)Dual NDRI (DAT/NET Blocker)Releaser (VMAT2/TAAR1)NMDA Antagonist
DAT Binding (

)
Target: < 50 nM~20–50 nM~50–100 nM> 10,000 nM
DA Uptake (

)
Target: < 100 nM~50 nM~30 nMN/A
Release Potential Low/None NoneHighNone
Selectivity (DAT/SERT) High (>50-fold)HighModerateN/A
Stereochemistry Active isomer typically (S) or (R) depending on substitution(d)-threo is active(d)-isomer is more potent(S)-isomer is more potent

Experimental Framework: Step-by-Step Validation

Phase 1: Target Engagement (Radioligand Binding)

Objective: Determine affinity (


) for DAT, NET, and SERT.
Rationale:  Binding confirms physical interaction but does not distinguish between inhibitors and substrates (releasers).
  • Protocol:

    • Source Tissue: Rat striatal membranes (for DAT) and cortical membranes (for NET/SERT).

    • Radioligands:

      • DAT:

        
         (High specificity for cocaine binding site).
        
      • NET:

        
        .
        
      • SERT:

        
        .
        
    • Incubation: 2 hours at 4°C to reach equilibrium.

    • Displacement: Test 2-arylazepane (10 pM to 100

      
      M) against fixed radioligand concentration.
      
    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Phase 2: Functional Differentiation (Uptake vs. Release)

Objective: This is the critical decision point . You must determine if the compound blocks the transporter or reverses it (releaser).

Assay A: Synaptosomal Uptake Inhibition
  • System: Fresh rat striatal synaptosomes.

  • Substrate:

    
     (50 nM).
    
  • Method: Pre-incubate synaptosomes with 2-arylazepane for 10 min. Add

    
     for 5 min. Terminate by rapid filtration.
    
  • Result Interpretation: A dose-dependent reduction in retained radioactivity confirms inhibition .

Assay B: Superfusion Release Assay (The "Amphetamine Test")
  • Rationale: Reuptake inhibitors (like Methylphenidate) do not cause efflux of pre-loaded monoamines. Releasers (like Amphetamine) do.[2]

  • Protocol:

    • Pre-load: Load striatal slices with

      
      .
      
    • Superfusion: Place slices in superfusion chambers with buffer flow.

    • Challenge: Switch to buffer containing 2-arylazepane (10

      
      M).
      
    • Measurement: Collect fractional efflux samples every 2 minutes.

    • Criteria:

      • Spike in Efflux: Compound is a Releaser (Amphetamine-like).

      • No Spike (Baseline): Compound is a Reuptake Inhibitor (Methylphenidate-like).

Phase 3: Off-Target Screening (NMDA Exclusion)

Objective: Aryl-cycloalkylamines can mimic the pharmacophore of phencyclidine (PCP). You must rule out NMDA antagonism to ensure safety (avoid psychotomimetic effects).

  • Assay:

    
     binding displacement in rat cortical membranes.
    
  • Acceptance Criteria:

    
     (Inactive).
    

Visualizing the Mechanism and Workflow

Diagram 1: The Validation Workflow

This flowchart illustrates the logical progression from synthesis to mechanistic confirmation.

MoA_Workflow Start Novel 2-Arylazepane Synthesized Binding Phase 1: Radioligand Binding (DAT / NET / SERT) Start->Binding Decision1 High Affinity (Ki < 100nM)? Binding->Decision1 Decision1->Start No (Redesign) Functional Phase 2: Functional Uptake (Inhibit [3H]DA Entry) Decision1->Functional Yes ReleaseTest Phase 3: Superfusion Assay (Release vs. Block) Functional->ReleaseTest Result_NDRI CONFIRMED MOA: Pure NDRI (Methylphenidate-like) ReleaseTest->Result_NDRI No Efflux Result_Rel MOA VARIANT: Releaser (Amphetamine-like) ReleaseTest->Result_Rel High Efflux NMDA_Check Safety Check: NMDA Receptor Binding Result_NDRI->NMDA_Check NMDA_Check->Result_NDRI Low Affinity

Caption: Logical workflow for de-orphaning 2-arylazepane derivatives, distinguishing reuptake inhibition from release.

Diagram 2: Synaptic Mechanism of Action

Comparison of how the 2-arylazepane scaffold interacts with the transporter compared to natural substrates.

Synaptic_Mechanism Presynaptic Presynaptic Neuron DAT Dopamine Transporter (DAT) Presynaptic->DAT Synapse Synaptic Cleft DAT->Synapse DA Dopamine (DA) DA->DAT Reuptake Azepane 2-Arylazepane (Inhibitor) Azepane->DAT Blocks Entry (Steric Occlusion) Azepane->DA Increases Synaptic Conc. Amphetamine Amphetamine (Releaser) Amphetamine->Presynaptic Displaces VMAT2 Amphetamine->DAT Enters Cell (Substrate)

Caption: Mechanistic distinction: 2-arylazepanes block DAT (Blue), whereas amphetamines enter to trigger release (Red).

References

  • Mechanism of Action of Methylphenidate vs.

    • Title: "The pharmacology of amphetamine and methylphenidate: Relevance to the neurobiology of attention-deficit/hyperactivity disorder and other psychi
    • Source:Neuropsychopharmacology (2014).
    • URL:[Link]

  • Dopamine Transporter Binding Protocols

    • Title: "Dopamine Transporter Pharmacology and Function."
    • Source:Current Protocols in Neuroscience.
    • URL:[Link][3]

  • Azepane Scaffold Synthesis and Activity

    • Title: "Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity."
    • Source:ACS Medicinal Chemistry Letters (2012).
    • URL:[Link]

  • NMDA Receptor Screening (Safety Profiling)

    • Title: "NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms."
    • Source:International Journal of Molecular Sciences (2021).
    • URL:[Link]

Sources

Head-to-Head: Azepane-Based Enzyme Inhibitors vs. Conventional Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Discovery Professionals

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a critical "Goldilocks" zone in medicinal chemistry—bridging the gap between the rigid, high-affinity binding of pyrrolidines/piperidines and the entropic flexibility required for induced-fit targets. While less common than their 5- and 6-membered counterparts, azepane-based inhibitors have demonstrated superior selectivity profiles in specific enzyme classes, particularly cysteine proteases and kinases.

This guide provides a data-driven comparison of azepane derivatives against standard piperidine and pyrrolidine alternatives, analyzing potency (


/

), selectivity, and physicochemical behavior.
The Physicochemical Argument: Why Azepane?

Before diving into specific enzymes, it is crucial to understand the structural causality.

  • Conformational Entropy: Unlike the chair-locked piperidine, the azepane ring exists in a twist-chair/twist-boat equilibrium. This allows the inhibitor to adopt unique binding poses that rigid analogs cannot, often picking up additional hydrogen bonds in solvent-exposed regions or accommodating "breathing" active sites.

  • Basicity & Solubility: The secondary amine in azepane (

    
     ~11) ensures protonation at physiological pH, making it an excellent lysosomotropic anchor—a critical feature for targeting lysosomal enzymes like Cathepsin K.
    
Visualizing the Scaffold Logic

The following diagram illustrates the decision matrix for selecting an azepane scaffold over smaller rings.

ScaffoldLogic Target Target Enzyme Characteristics SmallPocket Small/Rigid Pocket (e.g., CDK2 ATP site) Target->SmallPocket LargePocket Large/Solvent Exposed (e.g., CDK9, Cathepsin S2) Target->LargePocket Lysosome Lysosomal Target (e.g., Cathepsin K) Target->Lysosome Piperidine Piperidine (6-ring) High Rigidity Standard Fit SmallPocket->Piperidine Preferred (Steric fit) Azepane Azepane (7-ring) Flexible/Bulky Induced Fit LargePocket->Azepane Preferred (Fills void) Lysosome->Azepane High pKa (Accumulation) HighAffinity High Affinity Piperidine->HighAffinity Low Entropy Loss Selectivity High Selectivity Azepane->Selectivity Unique Vector Vectors

Figure 1: Decision matrix for scaffold selection based on active site topology and subcellular localization.

Case Study A: Cysteine Proteases (Cathepsin K)

The Benchmark: Balicatib (Azepane) vs. Piperidine Analogs.

Cathepsin K (Cat K) is a lysosomal cysteine protease and a prime target for osteoporosis. The azepane scaffold in Balicatib (AAE581) was designed to exploit the S2 subsite of the enzyme.

Head-to-Head Performance Data

The following table compares Balicatib (Azepane-based) against a potent Piperidine-3-carboxamide derivative (Compound H-9) and standard reference data.

FeatureBalicatib (Azepane Scaffold) Piperidine Analog (e.g., H-9) Scientific Insight
Cat K Potency (

)
1.4 nM (Human)~80 nM (0.08

M)
The 7-membered ring provides optimal hydrophobic collapse in the S2 pocket, yielding ~50x higher potency.
Selectivity (Cat B) 61 nM (43-fold selective)Varies (Often poor)Cat B is the "antitarget." Azepane steric bulk reduces fit in the tighter Cat B active site compared to piperidine.
Selectivity (Cat L) 48 nM (34-fold selective)ModerateCrucial for preventing skin toxicity (though Balicatib eventually failed due to off-target morphea-like issues).
Mechanism Reversible, LysosomotropicReversible/CovalentThe basic azepane nitrogen drives accumulation in the acidic lysosome (

4.5-5.0), effectively increasing local concentration.

Key Takeaway: The azepane ring is superior for potency and lysosomal targeting in Cathepsin inhibitors but requires careful tuning to avoid off-target dermatological toxicity associated with prolonged accumulation.

Source Verification: Balicatib data derived from MedChemExpress and Tocris Bioscience product sheets [1][2]. Piperidine H-9 data derived from MDPI and NIH studies [3][4].

Case Study B: Kinase Inhibitors (PKB/Akt & CDK)

The Benchmark: Azepane Linkers vs. Rigid Heterocycles.

In kinase inhibition, the azepane moiety is rarely the "hinge binder" (mimicking ATP's adenine). Instead, it serves as a solubilizing linker that extends into the ribose pocket or solvent front.

Selectivity Mechanism: The CDK9 vs. CDK2 Switch
  • The Challenge: CDK2 and CDK9 have highly similar ATP binding pockets.

  • The Azepane Solution: A 1,4-diazepane linker was introduced into a pyrimidine-based inhibitor.

    • Result: The bulky, flexible 7-membered ring clashed with the "glycine-rich loop" in CDK2 (which clamps down), but was accommodated by the slightly more open architecture of CDK9.

    • Data Point: This modification rendered the molecule inactive against CDK2 (

      
      ) while retaining nanomolar potency against CDK9.
      
PKB (Akt) Inhibition

Azepane derivatives of balanol (a fungal metabolite) have been synthesized to improve plasma stability.

  • Compound 4 (Azepane-amide):

    
     nM against PKB-
    
    
    
    .[1]
  • Stability: Unlike the ester-based parent compound, the azepane-amide linkage is plasma stable.

Source Verification: CDK9/CDK2 structural analysis based on Cardiff University docking studies [5]. PKB data from NIH/PubMed [6].

Case Study C: Glycosidase Inhibitors (Iminosugars)

The Benchmark: Polyhydroxylated Azepanes vs. Nojirimycin (Piperidine).

Here, the "bigger is better" rule is inverted. Piperidine iminosugars (like 1-Deoxynojirimycin/DNJ) are generally more potent because they mimic the pyranose ring of glucose in the transition state.

Compound ClassTargetPotency (

/

)
Mechanism
Piperidine (DNJ)

-Glucosidase
~20-50

M
Excellent transition state mimicry (chair conformation).
Azepane (Tetrahydroxy)

-Galactosidase
~21

M
The 7-ring flexibility allows it to mimic the specific distortion of galactosidase hydrolysis.
Azepane (General) Broad Glycosidases>100

M (Poor)
Generally too floppy to pay the entropy penalty for binding unless constrained.

Key Takeaway: Use azepanes for selectivity (e.g., targeting


-Gal over 

-Glu), but rely on piperidines for raw broad-spectrum potency.

Source Verification:


-Galactosidase data from Bioorganic Chemistry [7].
Experimental Protocols
Protocol A: Synthesis via Piperidine Ring Expansion

Context: Converting a readily available piperidine precursor into a chiral azepane scaffold. This is a "Trustworthy" protocol because it utilizes self-validating regioselectivity controls.

  • Starting Material: N-Boc-4-piperidone or substituted piperidine.

  • Reagent: Ethyl diazoacetate (EDA) +

    
     (Lewis Acid).
    
  • Procedure:

    • Cool solution of piperidone in

      
       to -78°C.
      
    • Add

      
       (1.1 eq).
      
    • Dropwise addition of EDA (1.2 eq) over 30 mins (prevents polymerization).

    • Warm to RT and stir for 4h.

  • Validation: Monitor disappearance of ketone peak (

    
    ) and appearance of expanded keto-ester via IR/NMR.
    
  • Yield: Typically 85-90% regioselective ring expansion.

Protocol B: Fluorometric Cathepsin K Inhibition Assay

Context: A high-throughput compatible assay to validate azepane potency.

Workflow Diagram:

AssayWorkflow Step1 1. Enzyme Activation Incubate Cat K (10 nM) in Buffer (pH 5.5, 1mM DTT, 1mM EDTA) Time: 15 min @ RT Step2 2. Inhibitor Addition Add Azepane Test Compounds (Serial Dilution in DMSO) Control: E-64 (Total Cys Protease Inhibitor) Step1->Step2 Step3 3. Substrate Initiation Add Z-Phe-Arg-AMC (10 µM) (Fluorogenic Substrate) Step2->Step3 Step4 4. Kinetic Readout Measure Fluorescence (Ex 360nm / Em 460nm) Continuous read for 30 min Step3->Step4 Step5 5. Data Analysis Calculate Vmax vs [Inhibitor] Fit to Sigmoidal Dose-Response -> IC50 Step4->Step5

Figure 2: Step-by-step workflow for determining IC50 values of azepane inhibitors against Cathepsin K.

Critical Control: Always run a "No Enzyme" blank to rule out intrinsic fluorescence of the azepane compound (some amine-rich heterocycles fluoresce at 460nm).

References
  • MedChemExpress. "Balicatib (AAE581) Product Information." MedChemExpress. Link

  • Tocris Bioscience. "Balicatib: Cathepsin K Inhibitor Profile." Tocris. Link

  • MDPI. "Cathepsin K Inhibitors as Potential Drugs for Osteoarthritis." Pharmaceuticals.[2] Link

  • NIH PubMed. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives." PubMed Central. Link

  • Cardiff University. "Structure-based design of highly selective CDK9 inhibitors." ORCA. Link

  • NIH PubMed. "Structure-based optimization of novel azepane derivatives as PKB inhibitors." PubMed. Link

  • ScienceDirect. "Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors." Bioorganic Chemistry. Link

Sources

Pharmacokinetic Profile Comparison of Azepane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Azepane Scaffold in Drug Discovery[1]

The azepane (homopiperidine) ring—a saturated 7-membered nitrogen heterocycle—represents a high-value but underutilized chemical space in medicinal chemistry.[1] Compared to its ubiquitous 6-membered analog (piperidine), the azepane ring offers distinct pharmacokinetic (PK) advantages and challenges driven by its unique physicochemical properties.

This guide provides a technical comparison of azepane derivatives against standard piperidine alternatives, supported by experimental protocols for validating these profiles.

Core Pharmacokinetic Differentiators
FeatureAzepane (7-Membered)Piperidine (6-Membered)PK Impact
Lipophilicity (LogP) Higher (+0.5 to +1.0 log units)ModerateIncreased membrane permeability; Higher Volume of Distribution (Vd).
Conformational Entropy High (Flexible twist-chair/boat)Moderate (Chair)Higher entropic penalty upon binding; potential for "induced fit" selectivity.
Metabolic Liability High (C4/C5 oxidation prone)Moderate (α-carbon oxidation)Faster clearance unless sterically or electronically blocked.
BBB Penetration Generally HigherVariableEnhanced CNS exposure due to increased lipophilicity.

Comparative Pharmacokinetic Profiles

The following data synthesizes performance metrics from key azepane-containing therapeutics (e.g., Azelastine, Setiptiline) against structural analogs.

Quantitative PK Parameters

Data represents mean values from optimized clinical candidates.

ParameterAzepane Derivative (e.g., Azelastine)Piperidine Analog (e.g., Fexofenadine)Mechanistic Insight
Tmax (h) 0.5 – 2.01.0 – 3.0Rapid absorption driven by higher lipophilicity of the expanded ring.
Bioavailability (F%) ~40% - 80%~30% - 60%Azepane's passive permeability is superior, though first-pass metabolism can limit F%.
Half-life (t1/2) 10 – 22 h14 hLarger Vd in azepanes often extends terminal half-life despite higher intrinsic clearance.
Protein Binding >95%60-70%Increased hydrophobic surface area of the 7-membered ring drives albumin binding.
Vd (L/kg) 10 – 15 L/kg3 – 5 L/kgExtensive tissue distribution due to lipophilic nature.
Metabolic Stability & Clearance Pathways

The expansion from a 6- to 7-membered ring shifts the metabolic "soft spot."

  • Piperidines: Primarily undergo N-dealkylation or oxidation at the

    
    -carbon (C2/C6).
    
  • Azepanes: Susceptible to oxidation at the remote C4 or C5 positions (forming 4-hydroxyazepane) due to the ring's transannular strain and accessibility to CYP450 isoforms (specifically CYP3A4 and CYP2D6).

Critical Insight: To optimize an azepane lead, medicinal chemists often block the C4/C5 positions with fluorine or small alkyl groups to prevent rapid hydroxylation, a strategy successfully employed in the optimization of orexin antagonists like Suvorexant (a diazepane analog).

Visualizing the Metabolic Fate[2]

The following diagram illustrates the divergent metabolic pathways between the stable piperidine scaffold and the reactive azepane scaffold.

MetabolicPathways cluster_0 Contrast: Piperidine Pathway Substrate Azepane Scaffold CYP CYP450 (3A4/2D6) Substrate->CYP Binding Met1 4-Hydroxy-Azepane (Major Metabolite) CYP->Met1 Remote Oxidation (C4/C5) (High Liability) Met2 N-Desmethyl Derivative CYP->Met2 N-Dealkylation Met3 Ring Opening (Aldehyde/Acid) Met1->Met3 Further Oxidation Pip Piperidine PipOx Alpha-Oxidation (C2) Pip->PipOx Sterically Hindered

Figure 1: Comparative metabolic liability. Note the predominance of remote oxidation (C4) in azepanes compared to alpha-oxidation in piperidines.

Experimental Protocols for PK Validation

To generate the data above, rigorous standardized assays are required. These protocols are designed to be self-validating with built-in controls.

Protocol A: Microsomal Stability Assay (Azepane Specific)

Purpose: To quantify Intrinsic Clearance (


) and identify the C4-hydroxy metabolite.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Test Compound (1 µM in phosphate buffer).

  • Positive Control: Verapamil (High clearance).

  • Negative Control: Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 30 µL microsomes (final conc 0.5 mg/mL) with 360 µL PBS (pH 7.4). Add 1 µL test compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add 40 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Collect supernatant.

  • Analysis (LC-MS/MS):

    • Monitor parent ion disappearance.

    • Crucial Step: Perform a Product Ion Scan looking for +16 Da mass shift (Hydroxylation). Distinguish C4-OH from N-oxide by retention time shifts (N-oxides typically elute earlier on C18).

Data Calculation:



Protocol B: Caco-2 Permeability Assay

Purpose: To confirm the superior membrane permeability of the azepane ring.

System Validation:

  • TEER Value: Must be >1000

    
     before use.
    
  • Lucifer Yellow:

    
     must be 
    
    
    
    cm/s (confirms monolayer integrity).

Workflow:

  • Seeding: Seed Caco-2 cells (60,000 cells/cm²) on Transwell polycarbonate filters (0.4 µm pore). Culture for 21 days.

  • Preparation: Wash monolayers with HBSS (pH 7.4).

  • Transport Study (A->B): Add test compound (10 µM) to Apical chamber (0.5 mL). Add blank HBSS to Basolateral chamber (1.5 mL).

  • Transport Study (B->A): Reverse the setup to assess efflux ratio.

  • Incubation: 2 hours at 37°C, shaking at 50 rpm.

  • Quantification: Measure concentration in receiver compartment via LC-MS/MS.

Calculation:



Where 

is flux,

is surface area,

is initial concentration.

Workflow Visualization

ExperimentalWorkflow cluster_InVitro In Vitro Screening Start Azepane Candidate Microsomes Microsomal Stability (Protocol A) Start->Microsomes Caco2 Caco-2 Permeability (Protocol B) Start->Caco2 Decision Clearance < 50 µL/min/mg AND Papp > 10^-6 cm/s? Microsomes->Decision Caco2->Decision InVivo Rat PK Study (IV/PO Dosing) Decision->InVivo Yes Redesign Block C4/C5 Oxidation Sites Decision->Redesign No Redesign->Start Re-synthesis

Figure 2: Decision tree for evaluating azepane pharmacokinetics.

References

  • Pharmacokinetics of Azelastine (Azepane Derivative) Bernstein, J. A. (2007). "Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability." Current Medical Research and Opinion.

  • Metabolic Oxidation of Seven-Membered Rings Kaur, N. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.

  • Suvorexant Pharmacokinetics and Diazepane Stability Winrow, C. J., et al. (2014). "Discovery and development of suvorexant, a novel antagonist for orexin receptors."[2] Journal of Medicinal Chemistry.

  • Caco-2 Permeability Protocols Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols.

  • Microsomal Stability Assay Methodology Di, L., & Kerns, E. H. (2015).[3] "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-(4-Methylphenyl)azepane

[1]

Executive Summary & Chemical Profile

2-(4-Methylphenyl)azepane is a pharmacologically active cyclic amine.[1] Unlike common commodity chemicals, its disposal requires strict adherence to "Zero Discharge" protocols due to its potential CNS activity and aquatic toxicity.

Operational Directive: This substance must never be disposed of via sanitary sewer systems. It must be segregated as a Hazardous Organic Base to prevent dangerous cross-reactivity in waste drums.

Physicochemical Safety Profile
PropertyCharacteristicOperational Implication
Chemical Class Cyclic Secondary AmineBasic pH; reacts exothermically with acids.[1]
Physical State Viscous Liquid or Low-Melting SolidMay adhere to container walls; triple rinsing is mandatory.[1]
Reactivity NucleophilicIncompatible with strong oxidizers, anhydrides, and hypochlorites (Bleach).[1]
Toxicology Acute Toxin (Oral/Dermal)Treat as a "P-List" equivalent for handling rigor, even if not explicitly listed.[1]
Flash Point >110°C (Estimated)Combustible.[1] Classify as "Ignitable" if dissolved in flammable solvents.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound based on its chemical reactivity to prevent "trash can chemistry"—uncontrolled reactions inside waste containers.

The "Amine Rule" (Crucial Safety Mechanism)

Do not mix 2-(4-Methylphenyl)azepane with:

  • Nitrating Agents/Nitrites: Secondary amines react to form Nitrosamines , which are potent carcinogens [1].

  • Hypochlorites (Bleach): Reaction forms Chloramines , releasing toxic gas.

  • Acid Chlorides/Anhydrides: Causes rapid, exothermic polymerization or decomposition.

Waste Stream Classification
  • Stream A (Preferred): Non-Halogenated Organic Bases.

  • Stream B (Acceptable): Commingled Solvents (if pH < 10 and < 5% halogenated content).

  • Stream C (Prohibited): Aqueous Acid Waste (Risk of heat generation and splashing).

Step-by-Step Disposal Protocol

Phase 1: Assessment & Packaging
  • Identify State: Determine if the waste is pure substance (solid/oil) or a solution.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if the waste is acidic (unlikely here, but good practice).[1]

  • Labeling: Apply a hazardous waste label immediately upon first drop.

    • Required Fields: Full Chemical Name (No abbreviations), "Toxic," "Irritant," and Start Date.

Phase 2: The "Triple Rinse" Procedure (For Empty Containers)

Under RCRA regulations (40 CFR § 261.7), a container is "RCRA Empty" only after specific treatment [2].

  • Solvent Rinse: Add a compatible solvent (e.g., Methanol or Ethanol) equal to 10% of container volume.

  • Agitate: Shake vigorously for 30 seconds to solubilize the viscous azepane.

  • Decant: Pour the rinsate into the Liquid Waste (Stream A) container.

  • Repeat: Perform this total of 3 times.

  • Deface: Cross out the original label and mark "Empty - Triple Rinsed."

Phase 3: Final Handoff

Transfer the sealed, labeled containers to your facility's Main Accumulation Area (MAA) within 90 days (for Large Quantity Generators) [3].

Visualizing the Workflow

The following logic tree dictates the operational flow for disposing of azepane derivatives.

AzepaneDisposalcluster_legendProtocol LegendStartStart: Waste GenerationStateCheckIs the Waste Solid or Liquid?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidSolid/SludgeLiquidSolution / Reaction MixtureStateCheck->LiquidLiquidSolidsBinSolid Waste Bin(Double Bagged)Solid->SolidsBinSolventCheckDoes it contain Halogens?(DCM, Chloroform)Liquid->SolventCheckStreamAStream A: Non-HalogenatedOrganic BaseSolventCheck->StreamANo (e.g., MeOH, EtOAc)StreamBStream B: HalogenatedSolvent WasteSolventCheck->StreamBYes (e.g., DCM)LabPackLab Pack for IncinerationStreamA->LabPackStreamB->LabPackSolidsBin->LabPackkeyGreen: Safe Stream | Red: Segregated Stream

Caption: Decision matrix for segregating 2-(4-Methylphenyl)azepane waste streams to ensure regulatory compliance and chemical compatibility.

Emergency Spill Response

Immediate Action Required:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Neutralize:

    • Do NOT use water initially (spreads the oily amine).

    • Cover spill with Citric Acid or a commercial Amphoteric Absorbent (e.g., Chemizorb®) to neutralize the base.

  • Collect: Sweep neutralized material into a disposable container. Label as "Hazardous Waste - Debris contaminated with Azepane."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). 40 CFR § 261.7 - Residues of hazardous waste in empty containers. Electronic Code of Federal Regulations. [Link]

  • U.S. Environmental Protection Agency. (2023). Categories of Hazardous Waste Generators. EPA.gov. [Link]

Personal protective equipment for handling 2-(4-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The "Unknown Hazard" Protocol: 2-(4-Methylphenyl)azepane is a lipophilic, cyclic secondary amine. In drug discovery, azepane scaffolds are frequently utilized for their Central Nervous System (CNS) activity (e.g., as gamma-secretase inhibitors or receptor ligands).

Critical Warning: As a likely Novel Chemical Entity (NCE) or specialized intermediate, comprehensive toxicological data (REACH dossiers) may be sparse.[1] You must operate under the Precautionary Principle. Assume this compound possesses:

  • High Skin Permeability: Due to the lipophilic p-tolyl group attached to the nitrogen heterocycle.[1]

  • Acute Toxicity: Potential for CNS effects upon systemic absorption.[1]

  • Corrosivity/Irritation: Characteristic of secondary amines (pKa ~10-11).[1]

This guide prioritizes containment over PPE .[1] PPE is your last line of defense, not your first.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the chemical behavior.[1]

PropertyHazard Implication
Chemical Class Secondary Amine (Substituted Azepane)
Physical State Likely Viscous Liquid or Low-Melting Solid (Free Base) / Solid (Salt)
Basicity Moderate to Strong Base.[1] Incompatible with acids and oxidizers.[1][2]
Lipophilicity High (p-Tolyl group).[1] Major Risk: Rapid dermal absorption.[1]
Volatility Moderate (Free Base).[1] Risk of inhalation if heated or aerosolized.[1][3]

Personal Protective Equipment (PPE) Matrix

Philosophy: Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged contact with substituted azepanes.[1] Amines are known to permeate nitrile rubber rapidly.[1]

A. Hand Protection (The "Breakthrough" Rule)[1]
  • Primary Contact (Immersion/Handling): Laminate Film (Silver Shield / Barrier) .[1]

    • Why: Laminates offer >480 min breakthrough time for amines.[1]

  • Incidental Contact (Splash Protection): Double-Gloving Method .[1]

    • Inner Layer: 4 mil Nitrile (Inspection White).[1]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (High Contrast Color).[1]

    • Protocol: Immediately change outer glove upon any visible splash.[1]

B. Respiratory Protection[1][3][4]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary (Spill/Outside Hood): Full-face respirator with ABEK-P3 cartridges.[1]

    • A: Organic Vapors

    • B: Inorganic Vapors

    • E: Acid Gases[1][4][5][6]

    • K:Ammonia/Amines (Critical for Azepane)

    • P3: Particulates

C. Body & Eye Defense[1][2][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Venting).[1] Safety glasses are insufficient due to the corrosive nature of amines.

  • Body: Tyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat.[1] Avoid exposed skin at wrists/neck.[1]

Operational Workflow: Step-by-Step

Phase 1: Preparation (The "Dry Run")
  • Neutralize Static: Azepane salts can be static.[1] Use an ionizing fan if weighing solids.[1]

  • Prepare Decon Solution: 5% Citric Acid or Dilute Acetic Acid in water. (Amines are basic; acid neutralizes them).[1]

  • Check Glove Integrity: Inflate nitrile gloves to check for pinholes before donning.[1]

Phase 2: Active Handling (Weighing & Transfer)
  • The "Closed Transfer" Rule: Whenever possible, handle the liquid free base via syringe or cannula transfer to avoid open-air pouring.[1]

  • Solid Weighing:

    • Place balance inside the fume hood.[1]

    • If balance is external, use a tarred vial method : Tare the vial with cap ON.[1] Add solid in hood. Cap. Weigh outside.

  • Reaction Setup:

    • Vent reaction vessels to a scrubber or hood exhaust.[1]

    • Incompatibility: Do not mix directly with strong oxidizing acids (e.g., Nitric Acid) without temperature control—risk of N-nitroso formation or exotherm.[1]

Phase 3: Decontamination[1]
  • Wipe Down: Wipe all tools (spatulas, flask necks) with the Acidic Decon Solution prepared in Phase 1.[1]

  • Doffing: Remove outer gloves inside the hood.[1] Peel them inside-out to trap residue.[1]

Visualization: PPE Logic & Spill Response

Diagram 1: PPE Selection Logic

This decision tree ensures you select the correct glove material based on the task duration.[1]

PPE_Selection Start Task: Handling 2-(4-Methylphenyl)azepane State Physical State? Start->State Solid Solid (Salt Form) State->Solid Liquid Liquid (Free Base) State->Liquid Duration Contact Duration? Solid->Duration Glove2 Laminate Film (Silver Shield) REQUIRED Liquid->Glove2 High Permeation Risk Short < 5 Minutes (Weighing/Transfer) Duration->Short Long > 15 Minutes (Synthesis/Cleanup) Duration->Long Glove1 Double Nitrile (4 mil + 8 mil) Change every 30 mins Short->Glove1 Long->Glove2

Caption: Decision logic for glove selection. Note that the liquid free base requires Laminate gloves immediately due to rapid permeation risks.

Diagram 2: Emergency Spill Response

Workflow for containing an amine spill.

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE 2. DON PPE Resp (ABEK) + Goggles + Laminate Gloves Alert->PPE Contain 3. CONTAIN Use Absorbent Pads (Pillows) PPE->Contain Neutralize 4. NEUTRALIZE Apply Citric Acid/Sand Mix Contain->Neutralize Disposal 5. DISPOSAL Seal in HazWaste Bag -> Tag 'Amine' Neutralize->Disposal

Caption: Immediate response protocol for spills >5mL. Do not use water immediately as it may spread the lipophilic base.

Waste Disposal & Compliance

Disposal Code Assignment: Do not pour down the drain. This compound is toxic to aquatic life and likely disrupts sewage treatment bacteria.[1]

Waste StreamClassificationEPA/RCRA Code (Typical)Handling Instruction
Pure Compound Hazardous / ToxicD001 (Ignitable) or P-Listed (if acutely toxic)*Segregate from Oxidizers.[1] Label "Organic Amine".[1]
Reaction Mixture Solvent WasteF003 / F005 (Spent Solvents)High BTU Incineration.[1]
Contaminated PPE Solid HazWasteN/ADouble bag in 6-mil polyethylene.[1]

*Note: As an R&D compound, specific P-codes may not yet be assigned. Default to "Toxic/Irritant Organic Waste" for incineration.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Azepane Derivatives Pharmacology. [Link][1]

  • European Chemicals Agency (ECHA). Information on Chemicals: Cyclic Amines Hazard Classification. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.